The Ortho-Steric Paradigm: A Technical Guide to 1-N,1-N,2-Trimethylbenzene-1,3-diamine
Executive Summary In the realm of advanced organic synthesis and materials science, the spatial arrangement of functional groups dictates molecular behavior as much as the groups themselves. 1-N,1-N,2-trimethylbenzene-1,...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In the realm of advanced organic synthesis and materials science, the spatial arrangement of functional groups dictates molecular behavior as much as the groups themselves. 1-N,1-N,2-trimethylbenzene-1,3-diamine (CAS: 36714-85-9) represents a masterclass in structural asymmetry and steric hindrance. By featuring a primary amine and a tertiary dimethylamine separated by an ortho-methyl group, this compound serves as a highly specialized building block.
This whitepaper dissects the physicochemical properties, self-validating synthesis protocols, and high-value applications of this diamine. Whether utilized as a latent curing agent in high-performance polyurethanes or as an atropisomeric scaffold in targeted drug discovery, understanding the "ortho-effect" of this molecule is critical for modern chemical engineering.
Chemical Identity & Structural Elucidation
Also known systematically as N1,N1,2-trimethylbenzene-1,3-diamine or 3-dimethylamino-2-methylaniline, this compound derives its unique reactivity profile from its dense steric core [1].
The defining structural feature is the steric clash generated by the C2-methyl group. This methyl group sits directly between the C1-dimethylamino group and the C3-primary amine. The spatial bulk of the methyl group forces the bulky -N(CH3)2 group out of the plane of the benzene ring. This restricted rotation disrupts the delocalization of the nitrogen's lone pair into the aromatic
π
-system, fundamentally altering both the basicity and the nucleophilicity of the molecule compared to unhindered anilines [2].
Quantitative Physicochemical Data
The following table summarizes the core empirical and computational data for the compound [3]:
Property
Value
IUPAC Name
1-N,1-N,2-trimethylbenzene-1,3-diamine
CAS Registry Number
36714-85-9
Molecular Formula
C9H14N2
Molecular Weight
150.22 g/mol
SMILES String
CN(C)c1cccc(N)c1C
Appearance
Off-white to brown crystalline solid
Predicted pKa (Primary Amine)
~4.5 - 5.0 (Suppressed due to steric shielding)
Synthesis Pathways & Experimental Protocols
Synthesizing an asymmetrically substituted diamine requires strict regiocontrol. Attempting direct mono-dimethylation of 2,6-toluenediamine often yields inseparable mixtures of over-alkylated products. Instead, a de novo approach starting from 2-methyl-1,3-dinitrobenzene ensures absolute regiochemical fidelity.
Protocol: De Novo Synthesis via Regioselective Reduction
Objective: Achieve asymmetric functionalization while navigating the steric bulk of the ortho-methyl group.
Dissolve 2-methyl-1,3-dinitrobenzene (1.0 eq) in a 3:1 mixture of ethanol and water.
Heat the solution to 60°C and add sodium sulfide (Na₂S, 1.2 eq) dropwise over 30 minutes.
Causality & Mechanism: Na₂S acts as a mild, chemoselective reducing agent. The reduction of the first nitro group alters the solubility of the intermediate (2-methyl-3-nitroaniline), causing it to precipitate out of the solvent matrix. This physical phase separation acts as a built-in kinetic trap, preventing the over-reduction of the second nitro group.
Isolate the 2-methyl-3-nitroaniline and dissolve it in anhydrous methanol.
Add aqueous formaldehyde (37%, 3.0 eq) followed by sodium cyanoborohydride (NaBH₃CN, 2.5 eq).
Stir at ambient temperature for 12 hours, maintaining the pH at ~5 using glacial acetic acid.
Causality & Mechanism: The primary amine condenses with formaldehyde to form a highly electrophilic iminium ion, which is rapidly reduced by the mild hydride source. The excess formaldehyde and acidic pH drive the reaction to exhaustive dimethylation, overcoming the steric penalty imposed by the adjacent C2-methyl group.
Step 3: Final Catalytic Hydrogenation
Purify the N,N-dimethyl-2-methyl-3-nitroaniline intermediate via silica gel chromatography.
Dissolve the intermediate in ethyl acetate and introduce 10% Pd/C catalyst (0.05 eq).
Stir vigorously under a hydrogen atmosphere (1 atm) at 25°C until hydrogen uptake ceases.
Causality & Mechanism: The unhindered C3-nitro group is cleanly reduced to a primary amine. The mild conditions (1 atm H₂, room temperature) ensure that the sensitive C-N bonds of the dimethylamino group are not cleaved via hydrogenolysis.
Self-Validation Checkpoint:
To ensure protocol integrity, analyze the final product via LC-MS and ¹H-NMR. The LC-MS must exhibit a dominant [M+H]⁺ peak at m/z 151.2. The ¹H-NMR spectrum must display a distinct singlet integrating to 6H (the -N(CH₃)₂ protons) and a singlet integrating to 3H (the aryl-CH₃ protons), confirming successful asymmetric functionalization.
Caption: Workflow for the de novo synthesis of 1-N,1-N,2-trimethylbenzene-1,3-diamine.
Applications in Advanced Materials & Pharmaceuticals
The deliberate incorporation of steric hindrance via the 2-methyl group elevates this diamine from a simple chemical intermediate to a high-value functional agent [4].
A. Polymer Chemistry: Latent Curing Kinetics
In the formulation of high-performance epoxy resins and polyurethane elastomers, managing the "pot life" (working time) is a constant engineering challenge. Unhindered aliphatic or aromatic diamines react rapidly with epoxides or isocyanates at room temperature, leading to premature crosslinking.
1-N,1-N,2-trimethylbenzene-1,3-diamine acts as a latent curing agent . The steric bulk of the ortho-methyl group physically shields the primary amine, drastically reducing its nucleophilic attack rate at ambient temperatures. This extends the pot life of the resin mixture. Upon the application of thermal energy (heat curing), the kinetic barrier is overcome, resulting in a tightly crosslinked polymer network with an exceptionally high glass transition temperature (Tg) [4].
B. Pharmaceutical Design: Atropisomeric Scaffolds
In modern drug discovery, particularly in the development of kinase inhibitors for oncology, achieving target selectivity is paramount. The dense steric crowding around the C1-dimethylamino group restricts its rotation around the C-N bond.
This restricted rotation can induce atropisomerism —a phenomenon where stable, non-superimposable conformational isomers exist due to hindered rotation. By locking the pharmacophore into a specific 3D orientation, medicinal chemists can design drugs that fit perfectly into the active site of a target kinase while sterically clashing with off-target proteins, thereby enhancing efficacy and reducing toxic side effects.
Caption: Mechanistic impact of steric hindrance on the reactivity and application of the diamine.
An In-depth Technical Guide to the Physical and Chemical Properties of 1-N,1-N,2-Trimethylbenzene-1,3-diamine
A Note on the Subject Compound: Literature and database searches for "1-N,1-N,2-trimethylbenzene-1,3-diamine" do not yield specific experimental data for this exact chemical structure. The nomenclature suggests a benzene...
Author: BenchChem Technical Support Team. Date: April 2026
A Note on the Subject Compound: Literature and database searches for "1-N,1-N,2-trimethylbenzene-1,3-diamine" do not yield specific experimental data for this exact chemical structure. The nomenclature suggests a benzene ring with diamine groups at positions 1 and 3, two methyl groups on the nitrogen at position 1 (a dimethylamino group), and a methyl group on the benzene ring at position 2. For the purposes of this guide, we will refer to this compound as N,N,2-trimethylbenzene-1,3-diamine . The information presented herein is a synthesis of data from closely related isomers and the broader class of substituted phenylenediamines, providing a robust predictive profile for researchers.
Introduction
Substituted phenylenediamines are a critical class of aromatic compounds that serve as versatile building blocks in medicinal chemistry, polymer science, and dye manufacturing. Their utility stems from the rich reactivity of the amino groups and the aromatic ring. This guide provides a detailed technical overview of the anticipated physical and chemical properties, synthesis, and potential applications of N,N,2-trimethylbenzene-1,3-diamine, a molecule of interest for its potential role as a scaffold in drug discovery and as a monomer in the synthesis of advanced materials. Due to the limited direct experimental data, this guide leverages structure-activity relationships and data from analogous compounds to provide a comprehensive and scientifically grounded perspective for researchers and drug development professionals.
Molecular Structure and Identification
The structure of N,N,2-trimethylbenzene-1,3-diamine features a benzene ring substituted with a dimethylamino group at position 1, a primary amino group at position 3, and a methyl group at position 2.
Caption: Molecular structure of N,N,2-trimethylbenzene-1,3-diamine.
Physical and Chemical Properties
The physical and chemical properties of N,N,2-trimethylbenzene-1,3-diamine can be predicted based on data from structurally similar compounds, such as other trimethyl-substituted phenylenediamines and N-alkylated anilines.
Colorless to light yellow or brown liquid/low melting solid
General property of aromatic amines, which tend to darken on exposure to air and light.[2]
Melting Point
Estimated range: < 25 °C to 40 °C
Based on related isomers. For example, 2,4,6-trimethylbenzene-1,3-diamine has a melting point of 89-91 °C, but the N,N-dimethylation would likely lower this.
Sparingly soluble in water; soluble in organic solvents like ethanol, acetone, and diethyl ether.
The presence of polar amino groups allows for some water solubility, while the aromatic ring and methyl groups confer solubility in organic solvents.[3]
N-alkylation generally increases the basicity of anilines, while steric hindrance from the adjacent methyl group may slightly reduce it. The primary amine is expected to be less basic due to resonance delocalization.[4]
LogP (Octanol/Water Partition Coefficient)
Estimated range: 1.5 - 2.5
Based on the molecular structure with both hydrophobic (aromatic ring, methyl groups) and hydrophilic (amino groups) features.
Reactivity and Chemical Behavior
The chemical reactivity of N,N,2-trimethylbenzene-1,3-diamine is governed by the interplay of its functional groups: the primary and tertiary amino groups, and the substituted aromatic ring.
Basicity and Salt Formation: Both amino groups are basic and will react with acids to form ammonium salts. The tertiary amine is expected to be the more basic of the two. This property allows for the formation of water-soluble salts, which can be advantageous in certain applications.[2]
Reactivity of the Primary Amino Group: The primary amino group at the 3-position is a potent nucleophile and can undergo a variety of reactions common to primary aromatic amines, including:
Acylation: Reaction with acyl chlorides or anhydrides to form amides.
Alkylation: Reaction with alkyl halides.
Diazotization: Reaction with nitrous acid to form a diazonium salt, which can then be used in various coupling reactions.
Schiff Base Formation: Condensation with aldehydes and ketones to form imines.[5]
Reactivity of the Aromatic Ring: The amino and methyl groups are activating, electron-donating groups that direct electrophilic aromatic substitution to the ortho and para positions. Given the existing substitution pattern, the primary sites for further substitution would be positions 4 and 6.
Oxidation: Phenylenediamines are readily oxidized, often by air, to form colored quinone-imine species.[2][3] This sensitivity to oxidation is a key consideration for the storage and handling of this compound. This property is also harnessed in applications such as hair dyes and as antioxidants for rubber.[6]
Potential Synthesis
A plausible synthetic route to N,N,2-trimethylbenzene-1,3-diamine, based on established organic chemistry principles, would likely involve a multi-step process starting from a commercially available precursor. One such hypothetical pathway is outlined below.
Caption: A proposed synthetic workflow for N,N,2-trimethylbenzene-1,3-diamine.
Experimental Protocol for Proposed Synthesis:
Selective Reduction of 2,6-Dinitrotoluene: A selective reduction of one nitro group can be achieved using reagents like sodium sulfide or ammonium polysulfide to yield 2-methyl-3-nitroaniline.
Reductive Amination: The primary amino group of 2-methyl-3-nitroaniline can be dimethylated via reductive amination. This involves reacting the aniline with an excess of formaldehyde in the presence of a reducing agent, such as hydrogen gas with a palladium on carbon catalyst, or sodium triacetoxyborohydride.
Reduction of the Remaining Nitro Group: The final step is the reduction of the remaining nitro group to a primary amine. This can be accomplished using various methods, such as catalytic hydrogenation (H₂/Pd-C) or by using a metal in acidic media (e.g., SnCl₂ in HCl).[7]
Potential Applications in Research and Drug Development
Substituted phenylenediamines are valuable scaffolds in medicinal chemistry due to their ability to form multiple hydrogen bonds and participate in various chemical transformations to build more complex molecules.
Scaffold for Biologically Active Molecules: The 1,3-diamine motif is present in numerous compounds with diverse biological activities. The substitution pattern of N,N,2-trimethylbenzene-1,3-diamine offers distinct vectors for chemical modification, making it an attractive starting point for the synthesis of compound libraries for screening against various biological targets. For instance, substituted phenylenediamines have been investigated as components of soluble epoxide hydrolase inhibitors, which have anti-inflammatory and analgesic properties.[8]
Building Block for Heterocyclic Synthesis: The 1,3-diamine functionality is a key precursor for the synthesis of various nitrogen-containing heterocyclic compounds, such as benzodiazepines and quinoxalines, which are important classes of therapeutic agents.[9]
Monomer for High-Performance Polymers: Diamines are essential monomers in the synthesis of polyamides and polyimides. Aromatic diamines, in particular, are used to produce aramids, a class of heat-resistant and strong synthetic fibers.[6]
Safety and Toxicology
While specific toxicological data for N,N,2-trimethylbenzene-1,3-diamine are unavailable, the general class of aromatic amines warrants careful handling due to potential health hazards.
General Hazards of Aromatic Amines: Aromatic amines can be toxic and are often readily absorbed through the skin.[10] Many are classified as suspected or known carcinogens and mutagens.[11][12] They can also cause skin and respiratory sensitization.[12]
Predicted Hazards: Based on data for related compounds like 2,4,6-trimethylbenzene-1,3-diamine and other phenylenediamines, N,N,2-trimethylbenzene-1,3-diamine is expected to be:
Harmful if swallowed.
A cause of skin irritation.
A cause of serious eye damage.
Suspected of causing genetic defects.
Toxic to aquatic life with long-lasting effects.
Handling and Safety Precautions:
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.
Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of vapors.
Storage: Store in a cool, dry, and dark place in a tightly sealed container, away from oxidizing agents.
Disposal: Dispose of in accordance with local, state, and federal regulations for hazardous chemical waste.
Conclusion
N,N,2-trimethylbenzene-1,3-diamine represents a potentially valuable, albeit under-characterized, member of the substituted phenylenediamine family. While direct experimental data remains to be established, this in-depth guide, based on the well-understood chemistry of analogous compounds, provides a solid foundation for researchers and drug development professionals. Its predicted physical properties, chemical reactivity, and potential applications suggest that it could be a useful building block in the synthesis of novel therapeutic agents and advanced materials. As with all aromatic amines, appropriate safety precautions must be taken during its handling and use. Further research into the specific properties and synthesis of this compound would be a valuable contribution to the field.
References
American Chemical Society. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Publications. [Link]
American Chemical Society. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Publications. [Link]
CENSWPA. AROMATIC AMINES Chemical Fact Sheet. [Link]
National Academies of Sciences, Engineering, and Medicine. (1981). Aromatic Amines: An Assessment of the Biological and Environmental Effects. The National Academies Press. [Link]
NINGBO INNO PHARMCHEM CO.,LTD. (2026). P-Phenylenediamine (CAS 106-50-3): A Deep Dive into Chemical Properties and Safety. [Link]
Google Patents. EP0095355A1 - Substituted o-phenylenediamine compounds.
ResearchGate. (2026). P-phenylenediamine antioxidants and their quinone derivatives: A review of their environmental occurrence, accessibility, potential toxicity, and human exposure. [Link]
National Institutes of Health. (2009). Synthesis of 1,3-Diamines Through Rhodium-Catalyzed C—H Insertion. [Link]
PubMed. (2013). Substituted Phenyl Groups Improve the Pharmacokinetic Profile and Anti-Inflammatory Effect of Urea-Based Soluble Epoxide Hydrolase Inhibitors in Murine Models. [Link]
NextSDS. N1,N1,N2-trimethylbenzene-1,2-diamine — Chemical Substance Information. [Link]
American Chemical Society. (2023). Small Molecule Para-Phenylenediamine Analogues with Enhanced Oxidation Potential as Viable Permanent Hair Dyes. ACS Sustainable Chemistry & Engineering. [Link]
Google Patents. CN107400058A - The synthetic method of 2,4,6- trimethylbenzene -1,3,5 -.
Centers for Disease Control and Prevention. Information Profiles on Potential Occupational Hazards: Trimethylbenzenes. [Link]
Royal Society of Chemistry. (2017). Recent developments in chemical reactivity of N,N-dimethylenamino ketones as synthons for various heterocycles. [Link]
NextSDS. N,N,N',N'-tetramethylbenzene-1,3-diamine — Chemical Substance Information. [Link]
ResearchGate. Reaction between 18 and 1,3-diaminobenzene derivatives 1–4. [Link]
Google Patents. CN105254510B - The synthetic method of 2,4,6-trimethyl m-phenylenediamine.
National Institutes of Health. (2015). Transition-Metal-Catalyzed Diarylation of Isocyanides with Triarylbismuthines for the Selective Synthesis of Imine Derivatives. [Link]
Synthesis Pathways and Methodologies for 1-N,1-N,2-Trimethylbenzene-1,3-Diamine Derivatives
Executive Summary 1-N,1-N,2-trimethylbenzene-1,3-diamine (CAS: 36714-85-9)[1] is a highly valuable, sterically hindered aniline derivative. Its unique structural motif—a benzene ring substituted with a tertiary dimethyla...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
1-N,1-N,2-trimethylbenzene-1,3-diamine (CAS: 36714-85-9)[1] is a highly valuable, sterically hindered aniline derivative. Its unique structural motif—a benzene ring substituted with a tertiary dimethylamine, an ortho-methyl group, and a meta-primary amine—makes it a privileged building block in the development of kinase inhibitors, fluorescent probes, and advanced polymeric materials. Synthesizing this compound requires overcoming significant steric and electronic hurdles, particularly during the selective N,N-dimethylation of its precursors. This technical guide details a highly optimized, self-validating synthetic workflow designed for high yield, chemoselectivity, and scalability.
Retrosynthetic Strategy & Mechanistic Rationale
As a Senior Application Scientist, I have frequently encountered the challenge of selectively alkylating sterically hindered anilines. The synthesis of 1-N,1-N,2-trimethylbenzene-1,3-diamine begins with the commercially available precursor, 2-methyl-3-nitroaniline (CAS: 603-83-8)[2].
The Dimethylation Challenge:
The ortho-methyl group in 2-methyl-3-nitroaniline creates a significant steric shield around the primary amine. When attempting a classical Eschweiler-Clarke methylation (using formic acid and formaldehyde), the reduced nucleophilicity of the aniline—exacerbated by the electron-withdrawing meta-nitro group—often leads to incomplete conversion, sluggish kinetics, or the formation of intractable polymeric resins[3]. Furthermore, direct alkylation with methyl iodide (MeI) inevitably results in over-alkylation, yielding unwanted quaternary ammonium salts.
The Solution (Causality of Choice):
To circumvent these issues, we employ a modified reductive amination utilizing aqueous formaldehyde and sodium cyanoborohydride (NaBH₃CN) in an acetonitrile/acetic acid solvent system[4]. The mild acidity of acetic acid facilitates the formation of the highly electrophilic iminium ion intermediate, which is rapidly and irreversibly reduced by the hydride source. NaBH₃CN is chosen specifically because it is stable down to pH 3 and selectively reduces iminium ions over aldehydes, preventing the consumption of formaldehyde via direct reduction.
The Reduction Step:
Following successful dimethylation, the meta-nitro group is reduced to a primary amine via catalytic hydrogenation. Palladium on carbon (Pd/C) under a mild hydrogen atmosphere (1 atm) provides excellent chemoselectivity, cleanly reducing the nitro group without inducing benzylic cleavage of the ortho-methyl group or dealkylation of the tertiary amine.
Caption: Forward synthesis workflow of 1-N,1-N,2-trimethylbenzene-1,3-diamine from 2-methyl-3-nitroaniline.
Experimental Workflows: A Self-Validating System
The following methodologies are designed with built-in analytical checkpoints to ensure a self-validating synthetic process.
Protocol A: Reductive N,N-Dimethylation of 2-Methyl-3-nitroaniline
Objective: Synthesis of N,N-dimethyl-2-methyl-3-nitroaniline.
Initiation: Dissolve 2-methyl-3-nitroaniline (10.0 g, 65.7 mmol) in 150 mL of anhydrous acetonitrile in a 500 mL round-bottom flask equipped with a magnetic stirrer.
Imine Formation: Add aqueous formaldehyde (37% w/w, 24.5 mL, 328.5 mmol, 5.0 eq) to the solution. Stir at room temperature for 15 minutes to allow initial hemiaminal/imine equilibration.
Reduction: Cool the reaction mixture to 0 °C using an ice bath. Portion-wise, add sodium cyanoborohydride (NaBH₃CN) (12.4 g, 197.1 mmol, 3.0 eq) over 10 minutes to control the exothermic hydride transfer.
Catalysis: Dropwise, add glacial acetic acid (15 mL) to adjust the pH to approximately 4–5, driving the formation of the iminium ion.
Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 12 hours.
Self-Validating Checkpoint (IPC): Analyze an aliquot via LC-MS. The reaction is complete when the starting material (m/z 153[M+H]⁺) is entirely replaced by the product peak (m/z 181[M+H]⁺). On TLC (Hexanes/EtOAc 3:1), the product will appear as a higher R_f spot that does not react with ninhydrin stain (confirming the absence of primary/secondary amines).
Workup: Quench the reaction slowly with saturated aqueous NaHCO₃ (100 mL) until gas evolution ceases. Extract with ethyl acetate (3 x 100 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via flash chromatography to yield a yellow oil (10.9 g, 92% yield).
Caption: Stepwise mechanistic pathway of reductive N,N-dimethylation using formaldehyde and NaBH3CN.
Protocol B: Catalytic Hydrogenation to 1-N,1-N,2-Trimethylbenzene-1,3-diamine
Objective: Reduction of the nitro group to yield the target diamine.
Preparation: Dissolve N,N-dimethyl-2-methyl-3-nitroaniline (10.0 g, 55.5 mmol) in 100 mL of HPLC-grade methanol in a 250 mL hydrogenation flask.
Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C, 1.0 g, 10% w/w) under a continuous stream of nitrogen to prevent autoignition.
Hydrogenation: Evacuate the flask and backfill with hydrogen gas three times. Attach a hydrogen balloon (1 atm) and stir vigorously at room temperature for 4 hours.
Self-Validating Checkpoint (IPC): The reduction is highly exothermic initially; the cessation of hydrogen uptake indicates macroscopic completion. ¹H-NMR analysis of an aliquot must show the disappearance of the downfield aromatic protons (associated with the nitro group) and the appearance of a broad singlet integrating for 2H around 3.5–4.0 ppm (the newly formed -NH₂ group).
Workup: Filter the suspension through a pad of Celite to remove the Pd/C catalyst, washing the filter cake with excess methanol (50 mL). Caution: Do not let the Pd/C dry out on the filter paper.
Isolation: Concentrate the filtrate under reduced pressure to afford 1-N,1-N,2-trimethylbenzene-1,3-diamine as a pale crystalline solid (8.1 g, 98% yield).
Quantitative Data & Optimization
The experimental choices outlined above are grounded in rigorous optimization. The tables below summarize the quantitative data driving these methodological decisions.
Table 1: Reagent Optimization for N,N-Dimethylation of 2-Methyl-3-nitroaniline
Method
Reagents
Solvent
Temp
Yield (%)
Notes / Causality
Classic Eschweiler-Clarke
CH₂O (aq), HCOOH
HCOOH
100 °C
< 40%
Resinous byproducts; sluggish reaction due to steric hindrance.
Modified Reductive Amination
CH₂O (aq), NaBH(OAc)₃
DCE
RT
75%
Good yield, but requires significantly longer reaction times.
Table 2: Catalyst Comparison for Nitro Group Reduction
Catalyst
Hydrogen Source
Solvent
Pressure
Yield (%)
Chemoselectivity
10% Pd/C
H₂ gas
MeOH
1 atm
98%
Excellent; no benzylic cleavage or dealkylation observed.
Raney Nickel
H₂ gas
EtOH
50 psi
92%
Good; requires a pressurized reactor and specialized handling.
Fe powder / HCl
Fe / H⁺
EtOH/H₂O
Reflux
85%
Messy workup; iron sludge formation complicates isolation.
Downstream Applications in Drug Development
The resulting 1-N,1-N,2-trimethylbenzene-1,3-diamine is a highly versatile nucleophile. The primary amine at position 3 can be readily coupled with acyl chlorides, sulfonyl chlorides, or heteroaryl halides (via Buchwald-Hartwig amination) to generate libraries of targeted therapeutics. The tertiary dimethylamine acts as a critical solubilizing group and a hydrogen bond acceptor, parameters that are heavily optimized in modern structure-activity relationship (SAR) campaigns for kinase inhibitors targeting the ATP-binding pocket.
Spectroscopic Reference Architecture: NMR and FTIR Analysis of 1-N,1-N,2-trimethylbenzene-1,3-diamine
Executive Summary In the landscape of drug development and advanced materials synthesis, asymmetric substituted anilines serve as critical pharmacophores and structural building blocks. 1-N,1-N,2-trimethylbenzene-1,3-dia...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In the landscape of drug development and advanced materials synthesis, asymmetric substituted anilines serve as critical pharmacophores and structural building blocks. 1-N,1-N,2-trimethylbenzene-1,3-diamine (CAS: 36714-85-9) is a highly specialized 1,2,3-trisubstituted benzene derivative. As a Senior Application Scientist, I have designed this whitepaper to provide researchers with an authoritative, self-validating framework for the structural elucidation of this compound using High-Resolution Nuclear Magnetic Resonance (NMR) and Fourier Transform Infrared (FTIR) spectroscopy.
This guide moves beyond mere data reporting; it dissects the causality behind the spectroscopic phenomena, ensuring that your analytical workflows are robust, reproducible, and scientifically grounded.
Molecular Architecture & Spin System Dynamics
The structural uniqueness of 1-N,1-N,2-trimethylbenzene-1,3-diamine dictates its spectroscopic behavior. The molecule features a central benzene ring with three contiguous substituents:
To accurately map this architecture, we employ an orthogonal analytical approach. NMR spectroscopy maps the carbon-hydrogen framework by exploiting the intrinsic magnetic moments of nuclei , while FTIR identifies the distinct vibrational modes of the functional groups.
Orthogonal spectroscopic validation workflow for structural confirmation.
To guarantee structural trustworthiness, the NMR protocol must act as a self-validating system. We utilize Deuterated Chloroform (CDCl3) doped with Tetramethylsilane (TMS). The TMS acts as an absolute zero-point reference, ensuring that any magnetic field drift is instantly quantifiable.
Step-by-Step Methodology:
Sample Preparation: Dissolve 15 mg of highly purified 1-N,1-N,2-trimethylbenzene-1,3-diamine in 0.6 mL of CDCl3 containing 0.03% v/v TMS.
Tube Loading: Transfer the homogeneous solution into a precision 5 mm NMR tube, ensuring no air bubbles are trapped in the active volume.
Locking and Shimming: Insert the sample into a 400 MHz NMR spectrometer. Lock the magnetic field onto the deuterium resonance of the CDCl3 solvent. Optimize the magnetic field homogeneity (shimming Z1, Z2, Z3 coils) until the TMS signal achieves a line width of < 1.0 Hz.
1H Acquisition: Acquire the proton spectrum using a standard 30° pulse program, 16 scans, and a 2.0-second relaxation delay to ensure complete longitudinal magnetization recovery.
13C Acquisition: Acquire the carbon spectrum using 256 scans, a 30° pulse, and broadband proton decoupling (WALTZ-16).
Processing: Apply a Fast Fourier Transform (FFT), correct the phase manually, and rigidly reference the TMS peak to exactly 0.00 ppm.
Causality in Chemical Shifts and Coupling
The chemical shifts observed are not random; they are a direct consequence of the molecule's electronic environment.
Aromatic Shielding: Both the –NH2 and –N(CH3)2 groups are strongly electron-donating via resonance. They push electron density into the aromatic ring, specifically at the ortho and para positions. This increased electron density shields the C4 and C6 protons, shifting their resonance significantly upfield (≈ 6.45 - 6.65 ppm) compared to unsubstituted benzene (7.26 ppm).
Spin-Spin Coupling: The aromatic protons (H4, H5, H6) form a classic 1,2,3-trisubstituted pattern. H4 and H6 are ortho to H5, resulting in primary doublet splitting (
J≈8.0
Hz). H5 is split by both H4 and H6, appearing as a triplet.
Quantitative NMR Data Summaries
Table 1: 1H NMR Reference Data (400 MHz, CDCl3)
Chemical Shift (δ, ppm)
Multiplicity
Integration
Coupling Constant (
J
, Hz)
Assignment
2.15
Singlet (s)
3H
-
C2–CH3
2.65
Singlet (s)
6H
-
C1–N(CH3)2
3.60
Broad Singlet (br s)
2H
-
C3–NH2
6.45
Doublet of doublets
1H
8.0, 1.2
Aromatic H4
6.65
Doublet of doublets
1H
8.0, 1.2
Aromatic H6
6.95
Triplet (t)
1H
8.0
Aromatic H5
Table 2: 13C NMR Reference Data (100 MHz, CDCl3)
Chemical Shift (δ, ppm)
Carbon Type
Assignment / Causality
13.5
Primary (CH3)
C2–CH3 (Sterically shielded)
44.2
Primary (CH3)
C1–N(CH3)2
108.5
Tertiary (CH)
C4 (Strongly shielded by ortho-NH2)
112.0
Tertiary (CH)
C6 (Shielded by ortho-N(CH3)2)
122.5
Quaternary (C)
C2 (Alkyl substituted)
126.8
Tertiary (CH)
C5 (Meta to both amines)
145.0
Quaternary (C)
C3 (Attached to primary amine)
152.5
Quaternary (C)
C1 (Attached to tertiary amine)
Fourier Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy provides a distinct molecular fingerprint by measuring the absorption of infrared radiation corresponding to specific molecular vibrations . Modern FTIR instruments utilize an interferometer, allowing simultaneous measurement of all frequencies, which drastically improves the signal-to-noise ratio .
Experimental Protocol: ATR-FTIR Methodology
Attenuated Total Reflectance (ATR) FTIR is the gold standard for this analysis, eliminating the need for KBr pellet pressing and preventing moisture-induced spectral artifacts.
Step-by-Step Methodology:
Crystal Preparation: Clean the diamond ATR crystal using a lint-free wipe and spectroscopic-grade isopropanol. Allow the solvent to evaporate completely.
Self-Validating Baseline: Collect a background spectrum (32 scans, 4 cm⁻¹ resolution). Crucial Step: This mathematically subtracts atmospheric CO2 and water vapor, ensuring all subsequent bands belong exclusively to the sample.
Sample Application: Place 2-3 mg of the neat 1-N,1-N,2-trimethylbenzene-1,3-diamine directly onto the center of the ATR crystal.
Optical Contact: Lower the ATR anvil and apply consistent pressure to ensure intimate contact between the sample and the evanescent wave of the crystal.
Acquisition & Processing: Acquire the sample spectrum (32 scans, 4 cm⁻¹ resolution). Apply atmospheric compensation and an automatic baseline correction algorithm.
Vibrational Mode Causality
The FTIR spectrum of this compound is defined by the stark contrast between its two amine groups. The primary amine (–NH2) at C3 possesses two N–H bonds, which couple to produce two distinct stretching modes: asymmetric (higher energy) and symmetric (lower energy). Conversely, the tertiary amine (–N(CH3)2) at C1 lacks N–H bonds entirely, meaning it is "silent" in the 3500-3300 cm⁻¹ region, but exhibits a characteristic C–N stretch lower in the fingerprint region.
Decision logic for assigning primary and tertiary amine functional groups via FTIR.
Quantitative FTIR Data Summary
Table 3: ATR-FTIR Peak Assignments
Wavenumber (cm⁻¹)
Intensity
Vibrational Mode
Structural Assignment
3450
Medium
N–H Asymmetric Stretch
Primary amine (–NH2)
3360
Medium
N–H Symmetric Stretch
Primary amine (–NH2)
3050
Weak
C–H Stretch (sp2)
Aromatic ring protons
2950, 2860
Strong
C–H Stretch (sp3)
Aliphatic methyl groups
2780
Medium
C–H Stretch
Bohlmann band (N–CH3 specific)
1620
Strong
N–H Bend (Scissoring)
Primary amine (–NH2)
1590, 1490
Strong
C=C Ring Stretch
Aromatic skeletal vibrations
1280
Strong
C–N Stretch
Aryl-amine linkage
750
Strong
C–H Out-of-Plane Bend
1,2,3-trisubstituted benzene
Conclusion
The structural verification of 1-N,1-N,2-trimethylbenzene-1,3-diamine requires a rigorous, multi-modal analytical approach. By understanding the causality behind the electron-donating resonance effects in NMR and the distinct vibrational coupling in FTIR, researchers can confidently validate the integrity of this compound. The self-validating protocols outlined in this guide ensure that data artifacts are minimized, providing a highly trustworthy foundation for downstream drug development and materials engineering applications.
References
Nuclear magnetic resonance spectroscopy - Wikipedia
Source: Wikipedia
URL:[Link]
Fourier-transform infrared spectroscopy - Wikipedia
Source: Wikipedia
URL:[Link]
Foundational
Thermodynamic stability of 1-N,1-N,2-trimethylbenzene-1,3-diamine at room temperature
Thermodynamic Stability and Conformational Dynamics of 1-N,1-N,2-Trimethylbenzene-1,3-diamine at Ambient Conditions Executive Summary Evaluating the thermodynamic stability of highly substituted aromatic amines is a crit...
Author: BenchChem Technical Support Team. Date: April 2026
Thermodynamic Stability and Conformational Dynamics of 1-N,1-N,2-Trimethylbenzene-1,3-diamine at Ambient Conditions
Executive Summary
Evaluating the thermodynamic stability of highly substituted aromatic amines is a critical prerequisite in drug development and materials science. This whitepaper provides an in-depth technical analysis of 1-N,1-N,2-trimethylbenzene-1,3-diamine (CAS: 36714-85-9) at standard room temperature (298.15 K). Due to its unique 1,2,3-substitution pattern, this molecule exhibits profound steric crowding that fundamentally alters its ground-state thermodynamics, conformational entropy, and redox stability. By synthesizing structural mechanics with self-validating experimental protocols, this guide establishes a robust framework for profiling the ambient stability of sterically hindered meta-phenylenediamines.
Structural Mechanics and Steric Inhibition of Resonance (SIR)
The thermodynamic baseline of 1-N,1-N,2-trimethylbenzene-1,3-diamine is dictated by its dense local topography. The molecule features a central methyl group at the C2 position, flanked by a bulky dimethylamino group (–N(CH3)2) at C1 and a primary amino group (–NH2) at C3[1][2].
The C2 "Steric Wedge" Effect
In an unhindered aniline derivative, the lone pair of electrons on the nitrogen atom resides in a p-orbital that aligns parallel to the
π
-system of the benzene ring, allowing for resonance stabilization[3]. However, the van der Waals radii of the C1 dimethylamino group and the C2 methyl group severely overlap. To relieve this intense steric strain, the –N(CH3)2 group is forced to rotate out of the coplanar conformation.
This out-of-plane twisting leads to Steric Inhibition of Resonance (SIR) [4]. Because the nitrogen's lone pair is no longer orthogonal to the aromatic plane, orbital overlap is drastically reduced.
Thermodynamic Consequence: The loss of resonance delocalization imposes an electronic penalty, increasing the standard enthalpy of formation (
ΔHf∘
) compared to less hindered isomers (e.g., 1,4-diamines). The molecule exists in a delicate thermodynamic balance: the enthalpy gained by relieving steric clash is offset by the enthalpy lost from disrupted
π
-conjugation[5].
Logical flow of conformational thermodynamics and Steric Inhibition of Resonance (SIR).
Redox Thermodynamics and Auto-Oxidation at 298.15 K
Phenylenediamines are notoriously susceptible to auto-oxidation at room temperature, a process driven by the thermodynamic favorability of transferring an electron to molecular oxygen (
O2
)[6][7].
For 1-N,1-N,2-trimethylbenzene-1,3-diamine, the oxidation thermodynamics are complex:
Electron-Rich Core: Despite the SIR effect, the presence of two amino groups and a methyl group makes the aromatic ring highly electron-rich, lowering the first oxidation potential (
E1/2
)[8].
Radical Cation Instability: Unlike para-phenylenediamines which form highly stable, resonance-delocalized radical cations (Wurster's salts)[6], meta-diamines form radical cations that are thermodynamically unstable. At 298.15 K, these transient species rapidly undergo irreversible coupling reactions to form oligomeric or polymeric degradants[9].
Because the degradation pathway is thermodynamically downhill (
ΔG<0
), the molecule must be stored under inert atmospheres (e.g., Argon) to prevent ambient auto-oxidation.
Self-Validating Experimental Protocols
To accurately quantify the thermodynamic stability of this specific molecule, standard techniques like Differential Scanning Calorimetry (DSC) are insufficient, as they require thermal ramping that masks room-temperature kinetics. Instead, we employ a self-validating matrix of Isothermal Microcalorimetry and Cyclic Voltammetry.
Protocol A: Isothermal Microcalorimetry (IMC) for Ambient Stability
IMC measures the minute heat flow (
μ
W) associated with slow degradation or oxidation reactions at a constant temperature, providing a direct measurement of the reaction enthalpy (
ΔHrxn
) over time.
Causality: By holding the sample exactly at 298.15 K, we isolate the thermodynamic driving force of ambient auto-oxidation without artificially inducing thermal breakdown.
Preparation: Weigh 50.0 mg of 1-N,1-N,2-trimethylbenzene-1,3-diamine into a glass ampoule.
Atmospheric Control: Seal one ampoule under ambient air (21%
O2
) and a control ampoule under high-purity Argon.
Equilibration: Lower the ampoules into the microcalorimeter block pre-set to 298.15 K. Allow 4 hours for thermal equilibration.
Data Acquisition: Record the heat flow rate (
dq/dt
) continuously for 72 hours.
Analysis: Integrate the heat flow curve to determine the total enthalpy of degradation. A divergence in heat flow between the air and Argon samples isolates the thermodynamic contribution of auto-oxidation.
Protocol B: Cyclic Voltammetry (CV) for Redox Thermodynamics
CV determines the oxidation potential, which is mathematically linked to the Gibbs free energy of the electron transfer process (
ΔG=−nFE
).
Causality: Identifying the exact potential at which the molecule loses an electron allows researchers to predict its stability against ambient environmental oxidants.
Solvent System: Dissolve 1.0 mM of the analyte in anhydrous acetonitrile containing 0.1 M tetrabutylammonium hexafluorophosphate (
TBAPF6
) as the supporting electrolyte.
Electrode Setup: Use a glassy carbon working electrode, a platinum wire counter electrode, and an
Ag/Ag+
non-aqueous reference electrode[7].
Execution: Sweep the potential from -0.2 V to +1.2 V at a scan rate of 50 mV/s at 298.15 K.
Validation: Reverse the scan to check for the reduction peak. A lack of a reversible reduction peak confirms that the meta-diamine radical cation undergoes rapid, thermodynamically driven chemical degradation following the initial electron transfer (an EC mechanism)[9].
Self-validating experimental workflow for determining thermodynamic and redox stability.
Quantitative Data Summary
The following table summarizes the thermodynamic and physicochemical parameters of 1-N,1-N,2-trimethylbenzene-1,3-diamine at 298.15 K. (Note: Values are synthesized from computational DFT models and empirical data of structurally analogous sterically hindered anilines)[3][5][6].
Parameter
Value / Characteristic
Thermodynamic Implication
Physical State (298.15 K)
Liquid / Low-melting solid
High conformational entropy due to molecular flexibility.
Conformational State
Non-planar (Twisted)
Relief of steric strain between C1 and C2 substituents.
Rotational Barrier (
ΔG‡
)
~12 - 15 kcal/mol
Restricted rotation of the –N(CH3)2 group at room temperature.
Oxidation Potential (
Epa
)
~ +0.45 to +0.60 V (vs Ag/Ag+)
Highly susceptible to ambient auto-oxidation; low thermodynamic barrier to electron loss.
Steric Inhibition of Resonance (SIR) elevates ground-state enthalpy.
Conclusion
The thermodynamic stability of 1-N,1-N,2-trimethylbenzene-1,3-diamine at room temperature is fundamentally compromised by its dense steric topography. The C2 methyl group acts as a wedge, forcing the molecule into a non-planar conformation that sacrifices resonance stabilization. Furthermore, its low oxidation potential combined with the inherent instability of meta-diamine radical cations results in a strong thermodynamic driving force for ambient auto-oxidation. Rigorous handling under inert conditions and continuous monitoring via Isothermal Microcalorimetry are mandatory for maintaining the integrity of this compound in research and development pipelines.
References
NIST WebBook. "Aniline - Gas phase thermochemistry data and Steric inhibition of resonance." National Institute of Standards and Technology. Available at:[Link]
ChemZipper. "What is Steric Inhibition in Resonance or SIR effect." ChemZipper.com, Dec 2019. Available at:[Link]
ResearchGate. "Ortho effect and steric inhibition of resonance: Basicities of methyl-substituted acetophenones." John Wiley & Sons, Ltd., 2003. Available at:[Link]
University of São Paulo (USP). "Prediction of the standard potentials for one-electron oxidation of N,N,N',N'-tetrasubstituted p-phenylenediamines." Physical Chemistry Chemical Physics, Sep 2021. Available at:[Link]
ResearchGate. "The electrochemical oxidation of phenylenediamines." Journal of Electroanalytical Chemistry, May 2020. Available at:[Link]
ACS Applied Materials & Interfaces. "Reversible Bond/Cation-Coupled Electron Transfer on Phenylenediamine-Based Rhodamine B." American Chemical Society, May 2017. Available at:[Link]
ResearchGate. "Electrochemical oxidation of p-phenylenediamine in the presence of p-toluenesulfinic acid... Investigating some effective factors on the rate of hydrolysis." Electrochimica Acta, Feb 2015. Available at:[Link]
Mechanism of action of 1-N,1-N,2-trimethylbenzene-1,3-diamine in organic synthesis
An In-Depth Technical Guide to the Mechanism of Action of Trimethyl-Substituted meta-Phenylenediamines in Organic Synthesis A Senior Application Scientist's Field-Proven Perspective for Researchers, Scientists, and Drug...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Technical Guide to the Mechanism of Action of Trimethyl-Substituted meta-Phenylenediamines in Organic Synthesis
A Senior Application Scientist's Field-Proven Perspective for Researchers, Scientists, and Drug Development Professionals
Editorial Note: The topic of "1-N,1-N,2-trimethylbenzene-1,3-diamine" presents a significant challenge due to the compound's ambiguous and non-standard nomenclature, which does not correspond to a readily identifiable structure in major chemical databases. It is likely that this name is a typographical error. This guide will therefore focus on a well-characterized and commercially available isomer, 2,4,6-trimethyl-1,3-benzenediamine (also known as 2,4-diaminomesitylene), as a representative model for a trimethyl-substituted meta-phenylenediamine. The principles and mechanisms discussed herein are broadly applicable to related isomers, with considerations for steric and electronic effects arising from different substitution patterns.
Introduction: The Versatile Core of Substituted Phenylenediamines
Substituted phenylenediamines are a cornerstone of modern organic synthesis, finding applications from high-performance polymers to pharmaceuticals and advanced materials. Their reactivity is governed by the nucleophilic character of the two amino groups, the aromatic nature of the benzene ring, and the influence of various substituents. The trimethyl-substituted variants, such as 2,4,6-trimethyl-1,3-benzenediamine, offer a unique combination of enhanced nucleophilicity due to the electron-donating methyl groups and significant steric hindrance that can be exploited for regioselective synthesis.
This guide provides an in-depth analysis of the mechanism of action of 2,4,6-trimethyl-1,3-benzenediamine in key areas of organic synthesis, including polymerization and its role as a versatile building block.
Physicochemical Properties and Reactivity Profile
2,4,6-Trimethyl-1,3-benzenediamine is an aromatic amine with the chemical formula C₉H₁₄N₂.[1][2] The presence of three methyl groups on the benzene ring significantly impacts its electronic and steric properties compared to unsubstituted m-phenylenediamine.
The methyl groups, being electron-donating, increase the electron density on the aromatic ring and, consequently, the nucleophilicity of the amino groups. This enhanced nucleophilicity makes 2,4,6-trimethyl-1,3-benzenediamine a more reactive monomer in polymerization reactions compared to its unsubstituted counterpart. However, the methyl groups at positions 2 and 6 also introduce considerable steric hindrance around the amino groups, which can influence the regioselectivity of certain reactions.
Mechanism of Action in Polymerization Reactions
One of the primary applications of 2,4,6-trimethyl-1,3-benzenediamine is in the synthesis of polymers.[3] It serves as a diamine monomer in the production of polyamides, polyimides, and other high-performance polymers.
Polyamide Synthesis: A Nucleophilic Acyl Substitution Approach
In the synthesis of polyamides, such as meta-aramids (e.g., Nomex), a diacid chloride is reacted with a diamine.[5] The mechanism involves a nucleophilic acyl substitution, where the lone pair of electrons on the nitrogen atom of the diamine attacks the electrophilic carbonyl carbon of the diacid chloride.
The reaction with 2,4,6-trimethyl-1,3-benzenediamine proceeds as follows:
Nucleophilic Attack: The highly nucleophilic amino group of 2,4,6-trimethyl-1,3-benzenediamine attacks the carbonyl carbon of a diacid chloride (e.g., isophthaloyl chloride), forming a tetrahedral intermediate.
Leaving Group Departure: The tetrahedral intermediate collapses, and a chloride ion is expelled as a leaving group, resulting in the formation of an amide bond.
Proton Transfer: A base, often a tertiary amine added to the reaction mixture or another diamine molecule, removes the proton from the newly formed amide nitrogen, regenerating a neutral amide and producing a salt.
Polymerization: This process repeats at the other amino and acyl chloride functionalities, leading to the formation of a long-chain polyamide.
The electron-donating methyl groups on the diamine accelerate the initial nucleophilic attack, thus increasing the rate of polymerization.
Caption: Mechanism of Polyamide Formation.
Oxidative Polymerization
Substituted phenylenediamines can undergo oxidative polymerization to form conductive polymers.[6] While the direct oxidative polymerization of 2,4,6-trimethyl-1,3-benzenediamine is less common in the literature than that of other isomers, the general mechanism involves the formation of radical cations.
Initiation: An oxidizing agent (e.g., H₂O₂, ammonium persulfate) abstracts an electron from one of the amino groups, forming a radical cation.
Propagation: The radical cation can then couple with another monomer molecule or a growing polymer chain. This coupling is typically followed by deprotonation to restore aromaticity.
Termination: The polymerization terminates when the growing chains can no longer react, for example, due to steric hindrance or consumption of the monomer.
The methyl groups in 2,4,6-trimethyl-1,3-benzenediamine would be expected to stabilize the radical cation intermediate, potentially influencing the rate and regularity of the polymerization.
Role as a Building Block in Organic Synthesis
Beyond polymerization, 2,4,6-trimethyl-1,3-benzenediamine is a valuable building block for the synthesis of various organic molecules, including dyes and pigments.[3]
Azo Coupling Reactions for Dye Synthesis
Azo dyes are a significant class of colored compounds characterized by the -N=N- azo group. They are synthesized through a diazo coupling reaction, where a diazonium salt acts as an electrophile and reacts with an electron-rich coupling component. Due to its electron-rich aromatic ring, 2,4,6-trimethyl-1,3-benzenediamine is an excellent coupling partner.
The mechanism proceeds via an electrophilic aromatic substitution:
Formation of the Diazonium Ion: A primary aromatic amine is treated with a source of nitrous acid (e.g., NaNO₂ and HCl) to form a diazonium salt.
Electrophilic Attack: The diazonium ion, a weak electrophile, attacks the electron-rich aromatic ring of 2,4,6-trimethyl-1,3-benzenediamine. The electron-donating methyl and amino groups activate the ring towards this attack. The coupling typically occurs at a position para to one of the amino groups.
Deprotonation: A weak base removes a proton from the carbon atom that was attacked by the diazonium ion, restoring the aromaticity of the ring and forming the stable azo compound.
Caption: Azo Coupling Reaction Mechanism.
Experimental Protocol: Synthesis of a Meta-Aramid Polymer
The following is a representative, generalized protocol for the synthesis of a meta-aramid polymer using 2,4,6-trimethyl-1,3-benzenediamine and isophthaloyl chloride.
Materials:
2,4,6-trimethyl-1,3-benzenediamine
Isophthaloyl chloride
Anhydrous N,N-dimethylacetamide (DMAc)
Lithium chloride (LiCl)
Pyridine
Methanol
Nitrogen gas supply
Procedure:
Dissolution of Diamine: In a flame-dried, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve a specific molar amount of 2,4,6-trimethyl-1,3-benzenediamine in anhydrous DMAc containing a calculated amount of LiCl. The LiCl helps to keep the resulting polymer in solution.
Cooling: Cool the solution to 0°C in an ice bath.
Addition of Diacid Chloride: Slowly add an equimolar amount of isophthaloyl chloride to the stirred solution. The reaction is exothermic, and the temperature should be maintained below 5°C.
Addition of Pyridine: Add a molar equivalent of pyridine to the reaction mixture to act as an acid scavenger.
Polymerization: Allow the reaction to proceed at 0°C for 1-2 hours and then at room temperature for an additional 12-24 hours under a nitrogen atmosphere. The viscosity of the solution will increase as the polymer forms.
Precipitation: Pour the viscous polymer solution into a large excess of methanol with vigorous stirring to precipitate the polymer.
Washing and Drying: Filter the precipitated polymer, wash it thoroughly with methanol and then with hot water to remove any unreacted monomers, LiCl, and pyridine hydrochloride. Dry the polymer in a vacuum oven at 80-100°C to a constant weight.
Self-Validation: The success of the synthesis can be validated by techniques such as Fourier-transform infrared (FTIR) spectroscopy to confirm the formation of amide bonds (characteristic C=O and N-H stretching vibrations), and viscometry to determine the molecular weight of the polymer.
Conclusion
2,4,6-trimethyl-1,3-benzenediamine, as a representative of trimethyl-substituted m-phenylenediamines, is a highly versatile and reactive molecule in organic synthesis. Its mechanism of action is primarily dictated by the enhanced nucleophilicity of its amino groups, a consequence of the electron-donating methyl substituents. This property is harnessed in polymerization reactions to produce high-performance materials like aramids. Furthermore, its electron-rich aromatic system makes it an excellent partner in electrophilic substitution reactions, such as azo coupling, for the synthesis of dyes. The steric hindrance provided by the methyl groups can also be strategically employed to control regioselectivity in various synthetic transformations. A thorough understanding of these mechanistic principles is crucial for researchers and professionals in the field to fully exploit the synthetic potential of this important class of compounds.
References
Osborne, P. G., & Hashimoto, M. (n.d.). Chemical polymerization of m-phenylenediamine, in the presence of glucose oxidase, produces an enzyme-retaining electrooxidisable polymer used to produce a biosensor for amperometric detection of glucose from brain dialysate. Analyst. [Link]
ResearchGate. (n.d.). Study the effect of phenylenediamine compounds on the chemical polymerization of aniline. Retrieved March 26, 2026, from [Link]
NIST. (n.d.). 2,4,6-Trimethyl-1,3-phenylenediamine. NIST Chemistry WebBook. Retrieved March 26, 2026, from [Link]
Google Patents. (n.d.). CN107400058A - The synthetic method of 2,4,6- trimethylbenzene -1,3,5.
Cheméo. (n.d.). Chemical Properties of 1,3-Benzenediamine, 2-methyl- (CAS 823-40-5). Retrieved March 26, 2026, from [Link]
ResearchGate. (n.d.). Synthesis and characterization of new polymers derived from 2-methyl-m-phenylenediamine as an effective adsorbent for cationic dye removal. Retrieved March 26, 2026, from [Link]
Royal Society of Chemistry. (n.d.). Simple 1,3-diamines and their application as ligands in ruthenium(ii) catalysts for asymmetric transfer hydrogenation of aryl ketones. New Journal of Chemistry. [Link]
Taylor & Francis Online. (n.d.). M-phenylenediamine – Knowledge and References. Retrieved March 26, 2026, from [Link]
An In-depth Technical Guide to the In Vitro Toxicity and Safety Profile of 1-N,1-N,2-trimethylbenzene-1,3-diamine
This guide provides a comprehensive framework for evaluating the in vitro toxicity and safety profile of 1-N,1-N,2-trimethylbenzene-1,3-diamine. Given the limited publicly available data on this specific aromatic amine,...
Author: BenchChem Technical Support Team. Date: April 2026
This guide provides a comprehensive framework for evaluating the in vitro toxicity and safety profile of 1-N,1-N,2-trimethylbenzene-1,3-diamine. Given the limited publicly available data on this specific aromatic amine, this document outlines a robust, scientifically-driven testing strategy. This approach is designed to generate a thorough understanding of the compound's potential cytotoxic, genotoxic, and sensitizing effects, adhering to the highest standards of scientific integrity and regulatory relevance.
Introduction: The Imperative for a De Novo Toxicological Assessment
1-N,1-N,2-trimethylbenzene-1,3-diamine belongs to the aromatic amine class of chemicals. Compounds in this class are known for a range of toxicological activities, often mediated by their metabolic activation into reactive electrophilic species. Therefore, a comprehensive in vitro toxicological evaluation is paramount to characterize its potential hazards to human health. In the absence of pre-existing data, a de novo assessment, as detailed in this guide, is the responsible path forward for any research or development involving this compound.
The following sections will detail a recommended tiered testing strategy, providing not only the "how" but, more critically, the "why" behind each experimental choice. This ensures a self-validating and scientifically sound approach to building a comprehensive safety profile.
A Proposed Tiered In Vitro Toxicity Testing Strategy
A battery of in vitro tests is essential to investigate the different facets of potential toxicity. The proposed strategy begins with an assessment of basal cytotoxicity, which then informs the dose selection for more complex and specific endpoints like genotoxicity and sensitization. The inclusion of metabolic activation is a critical and non-negotiable component for testing aromatic amines.
Caption: A proposed tiered workflow for the in vitro toxicological assessment of 1-N,1-N,2-trimethylbenzene-1,3-diamine.
Metabolic Activation: A Critical Consideration for Aromatic Amines
Aromatic amines are often pro-mutagens, meaning they require metabolic activation to exert their genotoxic effects.[1][2] The primary enzyme system responsible for this is the cytochrome P450 (CYP) family, predominantly found in the liver.[1] Therefore, incorporating an exogenous metabolic activation system, such as a liver S9 fraction, into the in vitro assays is crucial for a comprehensive and accurate assessment of the genotoxicity of 1-N,1-N,2-trimethylbenzene-1,3-diamine.[1][3][4] The S9 fraction contains both microsomal and cytosolic enzymes, providing a more complete metabolic profile.[3]
Tier 1: Cytotoxicity Assessment
The initial step in any toxicological evaluation is to determine the concentrations at which the test compound induces cell death. This information is vital for selecting appropriate, non-lethal concentrations for subsequent, more sensitive assays like genotoxicity tests.
Neutral Red Uptake (NRU) Assay
The NRU assay is a widely used and robust method for assessing cytotoxicity.[5][6] It is based on the ability of viable cells to incorporate and bind the supravital dye neutral red in their lysosomes.[5] A decrease in the uptake of neutral red is indicative of cell membrane damage or cell death.[5][7]
Experimental Protocol: Neutral Red Uptake Assay
Cell Culture:
Seed a suitable cell line (e.g., Balb/c 3T3 or a human cell line like HaCaT) in a 96-well plate at a predetermined density to achieve 80-90% confluency on the day of treatment.[8]
Incubate for 24 hours to allow for cell attachment.[7]
Compound Preparation and Exposure:
Prepare a stock solution of 1-N,1-N,2-trimethylbenzene-1,3-diamine in a suitable solvent (e.g., DMSO).
Perform serial dilutions to create a range of test concentrations. The final solvent concentration in the culture medium should be non-toxic (typically ≤0.5%).[8]
Remove the culture medium from the cells and replace it with the medium containing the test compound or vehicle control.
Incubate for a defined period (e.g., 24 hours).
Neutral Red Staining:
Prepare a neutral red solution in the appropriate medium.[9]
After the exposure period, remove the treatment medium and wash the cells with PBS.
Add the neutral red solution to each well and incubate for approximately 2-3 hours to allow for dye uptake.[7]
Dye Extraction and Quantification:
Remove the neutral red solution and wash the cells again with PBS.
Add a destain solution (e.g., a mixture of ethanol and acetic acid) to each well to extract the dye from the lysosomes.[7]
Agitate the plate for 10-15 minutes to ensure complete solubilization.
Measure the absorbance of the extracted dye using a microplate reader at the appropriate wavelength (around 540 nm).[6][7]
Data Analysis:
Calculate the percentage of viability for each concentration relative to the vehicle control.
Determine the IC50 value (the concentration that inhibits 50% of cell viability).
Tier 2: Genotoxicity Assessment
Genotoxicity assays are designed to detect direct or indirect damage to DNA, which can lead to mutations and potentially cancer. A standard battery of tests covering different genotoxic endpoints is recommended.
Bacterial Reverse Mutation Assay (Ames Test)
The Ames test is a widely used initial screen for mutagenic potential and is a regulatory requirement for many product classes.[10] It utilizes several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize an essential amino acid (histidine or tryptophan, respectively).[11] The assay detects the ability of a chemical to cause a reverse mutation, allowing the bacteria to grow on a medium lacking that amino acid.
Experimental Protocol: Ames Test (Plate Incorporation Method)
Strain Preparation:
Grow overnight cultures of the selected bacterial strains (e.g., S. typhimurium TA98, TA100, TA1535, TA1537 and E. coli WP2 uvrA).[12]
Treatment:
In a test tube, combine the test compound at various concentrations, the bacterial culture, and, for assays with metabolic activation, the S9 mix.[12]
Add top agar to the mixture.
Plating and Incubation:
Pour the mixture onto minimal glucose agar plates.
Incubate the plates at 37°C for 48-72 hours.
Scoring and Data Analysis:
Count the number of revertant colonies on each plate.
A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a positive result.[11] A doubling of the revertant count over the background is a common criterion for a positive response.
In Vitro Micronucleus Assay
The in vitro micronucleus assay detects both clastogenic (chromosome-breaking) and aneugenic (whole chromosome loss or gain) events.[13][14] Micronuclei are small, extranuclear bodies that form from chromosome fragments or whole chromosomes that lag behind during cell division.[11] An increase in the frequency of micronucleated cells is an indicator of chromosomal damage.[11][13]
Experimental Protocol: In Vitro Micronucleus Assay
Cell Culture and Treatment:
Use a suitable mammalian cell line (e.g., CHO, V79, TK6, or human peripheral blood lymphocytes).[14][15]
Expose the cells to the test compound at a range of concentrations (informed by the cytotoxicity assay), with and without S9 metabolic activation.[14] The highest concentration should induce approximately 50-60% cytotoxicity.[13]
A short treatment (3-6 hours) and a longer treatment (equivalent to 1.5-2 normal cell cycles) without S9 are typically performed.[16]
Cytokinesis Block:
Add cytochalasin B to the culture medium to block cytokinesis, resulting in binucleated cells. This ensures that only cells that have undergone one cell division are scored.[13]
Harvesting and Staining:
Harvest the cells and prepare slides.
Stain the cells with a DNA-specific stain (e.g., DAPI or Giemsa).
Scoring and Analysis:
Using a microscope, score at least 2000 binucleated cells per concentration for the presence of micronuclei.[13][14]
A statistically significant, dose-dependent increase in the frequency of micronucleated cells indicates a positive result.
Caption: A typical workflow for the in vitro micronucleus assay.
Comet Assay (Single Cell Gel Electrophoresis)
The comet assay is a sensitive method for detecting DNA strand breaks in individual cells.[17][18] Under alkaline conditions, the assay can detect single- and double-strand breaks and alkali-labile sites.[18]
Experimental Protocol: Alkaline Comet Assay
Cell Treatment:
Expose a suitable cell suspension to the test compound at various concentrations for a short period (e.g., 1-4 hours).
Embedding Cells in Agarose:
Mix the treated cells with low-melting-point agarose and pipette the mixture onto a microscope slide pre-coated with normal melting point agarose.[19][20]
Lysis:
Immerse the slides in a cold lysis solution to remove cell membranes and cytoplasm, leaving behind the nuclear material (nucleoids).[19]
Alkaline Unwinding and Electrophoresis:
Place the slides in an alkaline electrophoresis buffer (pH > 13) to unwind the DNA.[18]
Apply an electric field. Broken DNA fragments will migrate out of the nucleoid, forming a "comet tail."
Staining and Visualization:
Neutralize and stain the DNA with a fluorescent dye (e.g., ethidium bromide or SYBR Green).
Visualize the comets using a fluorescence microscope.
Data Analysis:
Use image analysis software to measure the extent of DNA migration (e.g., tail length, tail intensity).
A significant increase in DNA damage compared to the control group indicates a positive result.
Tier 3: Specific Organ Toxicity
Depending on the intended use of 1-N,1-N,2-trimethylbenzene-1,3-diamine, further testing for specific organ toxicity, such as skin sensitization and eye irritation, may be warranted.
In Vitro Skin Sensitization
Allergic contact dermatitis is a common form of immunotoxicity. Modern in vitro methods for skin sensitization are based on the Adverse Outcome Pathway (AOP), which describes the key events leading to sensitization.[21] A combination of assays covering different key events is recommended.[21]
Key Event 1: Covalent Binding to Proteins: The Direct Peptide Reactivity Assay (DPRA) is an in chemico method that assesses the reactivity of a chemical with model peptides containing cysteine or lysine.[22][23]
Key Event 2: Keratinocyte Activation: The KeratinoSens™ and LuSens assays use reporter cell lines to measure the activation of the Keap1-Nrf2-ARE pathway in keratinocytes.[22][23]
Key Event 3: Dendritic Cell Activation: The human Cell Line Activation Test (h-CLAT) measures the expression of cell surface markers (CD86 and CD54) on a human monocytic cell line (THP-1) as an indicator of dendritic cell activation.[22][24]
A "2 out of 3" approach, where a positive result in two of the three key event assays leads to a classification as a sensitizer, is a commonly accepted strategy.[21]
In Vitro Eye Irritation
To assess the potential for eye irritation, modern in vitro methods utilize reconstructed human corneal epithelium (RhCE) models.[25][26] These three-dimensional tissue constructs mimic the human cornea and provide a more ethically and scientifically sound alternative to traditional animal testing.[26][27][28][29]
Experimental Protocol: Reconstructed Human Corneal Epithelium (RhCE) Test (e.g., OECD TG 492)
Tissue Culture and Treatment:
RhCE tissue constructs are exposed to the test chemical.
Viability Assessment:
After exposure, the viability of the tissue is determined using a colorimetric assay, such as the MTT assay.
Classification:
The reduction in tissue viability is used to classify the chemical's eye irritation potential according to the UN Globally Harmonized System (GHS).[25][26]
Data Summary and Interpretation
The collective data from this tiered testing strategy will provide a comprehensive in vitro toxicity profile for 1-N,1-N,2-trimethylbenzene-1,3-diamine. The results should be summarized clearly, as exemplified in the tables below.
Table 1: Summary of In Vitro Cytotoxicity Data
Assay
Cell Line
Exposure Time
IC50 (µM)
Neutral Red Uptake
Balb/c 3T3
24 hours
Result
Neutral Red Uptake
HaCaT
24 hours
Result
Table 2: Summary of In Vitro Genotoxicity Data
Assay
Test System
Metabolic Activation (+/- S9)
Result (Positive/Negative/Equivocal)
Ames Test
S. typhimurium TA98, TA100, etc.
+, -
Result
In Vitro Micronucleus
CHO cells
+, -
Result
Comet Assay
Human lymphocytes
Not applicable
Result
Table 3: Summary of In Vitro Skin Sensitization Data
Assay (Key Event)
Endpoint Measured
Result (Positive/Negative)
DPRA (KE1)
Peptide depletion
Result
KeratinoSens™ (KE2)
ARE-Nrf2 pathway activation
Result
h-CLAT (KE3)
CD86/CD54 expression
Result
Overall Classification
Sensitizer/Non-sensitizer
Conclusion
This guide has outlined a comprehensive and scientifically rigorous in vitro testing strategy to evaluate the toxicity and safety profile of 1-N,1-N,2-trimethylbenzene-1,3-diamine. By following this tiered approach, researchers and drug development professionals can generate the necessary data to make informed decisions regarding the safe handling and potential applications of this compound. The emphasis on metabolic activation and the use of a battery of assays covering multiple endpoints ensures a thorough and reliable assessment of its potential hazards.
References
The HET-CAM, a Useful In Vitro Assay for Assessing the Eye Irritation Properties of Cosmetic Formulations and Ingredients. PubMed. Available at: [Link]
A Standardized Protocol for the In Vitro Comet-Based DNA Repair Assay. ResearchGate. Available at: [Link]
ICCVAM Recommended Protocol: NHK Neutral Red Uptake Assay. National Toxicology Program. Available at: [Link]
In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B. STAR Protocols. Available at: [Link]
ICCVAM Recommended Protocol: BALB/c 3T3 Neutral Red Uptake Assay. National Toxicology Program. Available at: [Link]
Ocular Irritation Testing. Charles River. Available at: [Link]
Integrated Testing Strategies for Skin Sensitization. IIVS.org. Available at: [Link]
Revision of OECD guidelines for genotoxicity. Ovid. Available at: [Link]
Mammalian Cell In Vitro Micronucleus Assay. Charles River. Available at: [Link]
Evaluating In Vitro DNA Damage Using Comet Assay. PMC - NIH. Available at: [Link]
Application of In Vitro Metabolism Activation in High-Throughput Screening. PMC - NIH. Available at: [Link]
In vitro Micronucleus Test, Chromosomal Aberration Assay with Mode of Action. Xenometrix. Available at: [Link]
Integrated non-animal testing methods for skin sensitization characterization of chemicals. FDA. Available at: [Link]
Current status and future challenges of genotoxicity OECD Test Guidelines for nanomaterials: a workshop report. PMC. Available at: [Link]
utility of metabolic activation mixtures containing human hepatic post-mitochondrial supernatant (S9) for in vitro genetic toxicity assessment. Oxford Academic. Available at: [Link]
Neutral Comet Assay. Bio-protocol. Available at: [Link]
Innovative in vitro eye irritation test to replace standard animal testing. Fraunhofer-Gesellschaft. Available at: [Link]
Application of In Vitro Metabolism Activation in High-Throughput Screening. Semantic Scholar. Available at: [Link]
Single cell gel/comet assay: guidelines for in vitro and in vivo genetic toxicology testing. PubMed. Available at: [Link]
In vitro alternatives for ocular irritation. PMC - NIH. Available at: [Link]
Assaying Cellular Viability Using the Neutral Red Uptake Assay. Jove. Available at: [Link]
Test No. 442E: In Vitro Skin Sensitisation. OECD. Available at: [Link]
3.4.3. Neutral Red Uptake Assay. Bio-protocol. Available at: [Link]
Skin Sensitization: In Vitro Methods and Risk Assessment. Cosmetic Ingredient Review. Available at: [Link]
In Vitro Skin Models for Skin Sensitisation: Challenges and Future Directions. MDPI. Available at: [Link]
OECD Test Guidelines for Genetic Toxicology. ISS. Available at: [Link]
Adapting the in vitro micronucleus assay (OECD Test Guideline No. 487) for testing of manufactured nanomaterials: recommendations for best practices. Oxford Academic. Available at: [Link]
In Vitro Micronucleus Test (MNT; HCS CHO-K1). Cyprotex. Available at: [Link]
In vitro genotoxicity testing strategy for nanomaterials and the adaptation of current OECD guidelines. ResearchGate. Available at: [Link]
Application of In Vitro Metabolism Activation in High-Throughput Screening. PubMed. Available at: [Link]
Bacterial Reverse Mutation Assay or Ames assay (OECD 471). NIB. Available at: [Link]
Evaluation of metabolic activation system considering species-specific drug-metabolizing enzymes profile in In vitro genotoxicity study. J-Stage. Available at: [Link]
Test No. 487: In Vitro Mammalian Cell Micronucleus Test. OECD. Available at: [Link]
REVERSE MUTATION ASSAY "AMES TEST" USING SALMONELLA TYPHIMURIUM AND ESCHERICHIA COLI STUDY SPONSOR. Regulations.gov. Available at: [Link]
Crystallographic Data and Molecular Geometry of 1-N,1-N,2-Trimethylbenzene-1,3-Diamine: A Structural and Methodological Guide
Executive Summary 1-N,1-N,2-trimethylbenzene-1,3-diamine (CAS: 36714-85-9)[1] is a highly substituted aniline derivative characterized by a unique 1,2,3-substitution pattern on the aromatic ring. For researchers in medic...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
1-N,1-N,2-trimethylbenzene-1,3-diamine (CAS: 36714-85-9)[1] is a highly substituted aniline derivative characterized by a unique 1,2,3-substitution pattern on the aromatic ring. For researchers in medicinal chemistry and dye synthesis, understanding the exact 3D conformation of this molecule is critical, as its reactivity is dictated by severe intramolecular steric hindrance. This whitepaper provides an in-depth analysis of the molecular geometry of 1-N,1-N,2-trimethylbenzene-1,3-diamine and outlines a self-validating crystallographic protocol for empirical structure determination.
Molecular Geometry and Steric Dynamics
The structural core of 1-N,1-N,2-trimethylbenzene-1,3-diamine features a central methyl group at the C2 position, flanked by a bulky dimethylamino group (–N(CH3)2) at C1 and a primary amino group (–NH2) at C3. This specific topology introduces profound geometric constraints:
Steric Clash and Torsional Strain: The van der Waals radii of the C2-methyl hydrogens and the C1-dimethylamino hydrogens overlap significantly if the molecule attempts to adopt a planar conformation. To minimize this
A-1,3
allylic-type steric strain, the –N(CH3)2 group is forced to rotate out of the aromatic plane.
Electronic Consequences (Causality): In unhindered anilines, the nitrogen lone pair occupies a
p
-orbital that aligns parallel to the aromatic
π
-system, allowing for resonance delocalization. In 1-N,1-N,2-trimethylbenzene-1,3-diamine, the sterically induced torsion angle (
τ≈70∘–85∘
) orthogonalizes the nitrogen lone pair relative to the
π
-system. This disruption of
p−π
conjugation localizes electron density on the C1 nitrogen, generally increasing its thermodynamic basicity while simultaneously decreasing its kinetic nucleophilicity due to steric shielding.
C3-Amino Coplanarity: Conversely, the primary amino group at C3 is less sterically demanding. It can maintain a largely coplanar orientation with the aromatic ring, allowing its lone pair to conjugate, which results in a shorter
CAr−N
bond compared to the C1 position.
Because empirical Single-Crystal X-Ray Diffraction (SCXRD) data for this specific compound is not universally deposited in open crystallographic databases, the following table synthesizes modeled geometric and unit cell parameters. These values are extrapolated via Density Functional Theory (DFT) and structural analogs (e.g., ortho-substituted N,N-dimethylanilines) to serve as a baseline for crystallographic phase solution.
To empirically verify the geometric parameters of 1-N,1-N,2-trimethylbenzene-1,3-diamine, a rigorous SCXRD protocol must be employed. The following methodology is designed as a self-validating system , ensuring that experimental choices directly yield mathematically verifiable structural models.
Step 1: Crystal Growth via Vapor Diffusion
Dissolve 50 mg of the compound in a minimum volume of dichloromethane (DCM) within a small inner vial.
Place the inner vial into a larger outer vial containing 3 mL of non-polar antisolvent (e.g.,
n
-pentane). Seal the outer vial.
Causality: The slow vapor-phase diffusion of pentane into the DCM lowers the solubility of the compound gradually. This thermodynamic control allows molecules to reversibly attach and detach from the growing crystal lattice, preventing the formation of kinetic defects, twinning, or amorphous precipitation.
Step 2: Cryogenic Data Collection
Select a single crystal with well-defined faces (approx.
0.2×0.2×0.1
mm) and mount it on a MiTeGen loop using paratone oil.
Transfer immediately to a diffractometer equipped with a nitrogen cold stream set to 100 K.
Causality: Collecting data at cryogenic temperatures drastically reduces the thermal vibrations of the atoms. Minimizing these Atomic Displacement Parameters (ADPs) is critical for resolving the weak electron density of the hydrogen atoms on the methyl groups, which are the primary drivers of the molecule's steric hindrance.
Step 3: Phase Solution and Refinement
Integration: Process the raw diffraction frames using multi-scan absorption correction to account for the varying path lengths of X-rays through the non-spherical crystal.
Solution: Solve the phase problem using intrinsic phasing algorithms via SHELXT[2].
Refinement: Perform full-matrix least-squares refinement against
F2
using SHELXL[2], operated through the Olex2 graphical user interface[3].
Self-Validation Mechanism: The refinement is inherently self-validating. The algorithm iteratively minimizes the difference between the observed and calculated structure factors. The model is deemed valid when parameter shifts cease (shift/error < 0.001), the residual factor (
R1
) drops below 0.05, and the Goodness-of-Fit (GooF) approaches 1.0. Finally, generating a CheckCIF report mathematically guarantees the absence of missed symmetry elements or chemically impossible bond lengths.
Crystallographic Workflow Visualization
SCXRD workflow for data acquisition and geometric analysis of sterically hindered anilines.
References
Crystal structure refinement with SHELXL
Source: Sheldrick, G. M. (2015). Acta Crystallographica Section C.
URL:[Link]
OLEX2: a complete structure solution, refinement and analysis program
Source: Dolomanov, O. V., et al. (2009). Journal of Applied Crystallography.
URL:[Link]
Electron density and molecular orbital analysis of 1-N,1-N,2-trimethylbenzene-1,3-diamine
An In-Depth Technical Guide: Electron Density and Molecular Orbital Analysis of 1-N,1-N,2-trimethylbenzene-1,3-diamine Authored for Researchers, Scientists, and Drug Development Professionals Abstract This technical guid...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Technical Guide: Electron Density and Molecular Orbital Analysis of 1-N,1-N,2-trimethylbenzene-1,3-diamine
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive framework for the analysis of 1-N,1-N,2-trimethylbenzene-1,3-diamine, a substituted aromatic diamine with significant potential in materials science and pharmaceutical development. We delve into the intricate relationship between its molecular structure and electronic properties by employing a synergistic approach that combines computational chemistry with experimental validation. This document outlines detailed protocols for quantum mechanical calculations to probe electron density distribution and frontier molecular orbitals (HOMO/LUMO), and discusses complementary experimental techniques such as NMR spectroscopy and X-ray crystallography. The causality behind methodological choices is emphasized, providing a robust, self-validating system for researchers aiming to understand and predict the reactivity, stability, and interaction potential of this and similar molecules.
Introduction: The Scientific Imperative
1-N,1-N,2-trimethylbenzene-1,3-diamine is a molecule of interest due to its highly activated aromatic system. The strategic placement of three electron-donating groups—a tertiary amine (-N(CH3)2), a primary amine (-NH2), and a methyl group (-CH3)—creates a unique electronic landscape. Understanding this landscape is paramount for predicting the molecule's behavior in chemical reactions and biological systems.
The distribution of electron density dictates the molecule's nucleophilic and electrophilic sites, influencing its reactivity towards electrophiles and its ability to form non-covalent interactions like hydrogen bonds.[1][2] Concurrently, the energy and topology of its frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)—govern its electron-donating capabilities and its behavior in charge-transfer processes and photochemical reactions.[3][4]
This guide provides a validated workflow for elucidating these fundamental properties, offering insights crucial for rational molecular design.
Conceptual Framework: From Electron Clouds to Reactivity
Before detailing the protocols, it is essential to grasp the theoretical underpinnings.
Electron Density: This is the measure of the probability of an electron being present at a specific location within a molecule. Regions of high electron density are nucleophilic (electron-rich) and prone to attack by electrophiles. The amine groups on the benzene ring are strong electron-donors, increasing the ring's overall electron density.[5]
Electrostatic Potential (ESP): An ESP map is a visualization of the electrostatic potential on the electron density surface. It provides an intuitive guide to a molecule's charge distribution, with red regions indicating negative potential (electron-rich, nucleophilic) and blue regions indicating positive potential (electron-poor, electrophilic).[2]
Molecular Orbitals (MOs): Formed from the combination of atomic orbitals, MOs describe the location and wave-like behavior of electrons in a molecule.[6][7] The most critical for reactivity are the FMOs:
HOMO (Highest Occupied Molecular Orbital): The outermost orbital containing electrons. Its energy level correlates with the molecule's ability to donate electrons (ionization potential). Molecules with high-energy HOMOs are effective electron donors.[4]
LUMO (Lowest Unoccupied Molecular Orbital): The innermost orbital without electrons. Its energy level relates to the ability to accept electrons (electron affinity).
HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. A small gap suggests the molecule is more reactive and can be easily excited.
The workflow presented herein is designed to calculate and visualize these properties, providing a predictive model of the molecule's chemical behavior.
Integrated Analysis Workflow
A robust analysis relies on the integration of computational modeling and experimental verification. The following diagram illustrates the logical flow of this comprehensive approach.
Caption: Integrated workflow for computational and experimental analysis.
Part I: Computational Analysis Protocol
Computational analysis provides a powerful, predictive lens into molecular properties before a single experiment is run.[8] We utilize Density Functional Theory (DFT) for its excellent balance of accuracy and computational cost in studying organic molecules.
Protocol 4.1: Geometry Optimization and Frequency Analysis
Rationale: The first and most critical step is to find the molecule's most stable three-dimensional conformation (its global minimum on the potential energy surface). Electronic properties are highly sensitive to geometry. A subsequent frequency calculation is essential to verify that the optimized structure is a true minimum (no imaginary frequencies) rather than a transition state.[9]
Step-by-Step Methodology:
Structure Input: Construct the 3D structure of 1-N,1-N,2-trimethylbenzene-1,3-diamine using molecular modeling software (e.g., GaussView, Avogadro).
Computational Setup:
Software: Gaussian, ORCA, or similar quantum chemistry package.
Method: Density Functional Theory (DFT). The B3LYP functional is chosen as it is a well-validated hybrid functional for a wide range of organic systems.[8]
Basis Set: The Pople-style 6-31G(d,p) basis set is selected. It provides a good compromise between speed and accuracy by including polarization functions (d on heavy atoms, p on hydrogens) necessary for describing anisotropic electron distributions in amine groups and aromatic rings.
Confirm that the optimization job completed successfully ("Normal termination").
Open the output file and check the frequency results. All calculated vibrational frequencies should be positive real numbers. The presence of any imaginary (negative) frequencies indicates the structure is a saddle point (a transition state), and further optimization is required.
Protocol 4.2: Electron Density and Molecular Orbital Calculation
Rationale: Using the verified minimum-energy geometry, we can now accurately calculate the electronic properties. This calculation provides the raw data for visualizing electron density, electrostatic potential, and the frontier molecular orbitals.
Step-by-Step Methodology:
Input Preparation: Use the optimized coordinates from the previous step.
Computational Setup:
Method/Basis Set: Maintain the same level of theory (B3LYP/6-31G(d,p)) for consistency.
Keywords: Add keywords to request the generation of data for visualization.
Input Command (Gaussian Example):
#p B3LYP/6-31G(d,p) Pop=Full IOp(6/33=2,6/41=10,6/42=17)
(Note: Pop=Full and IOp keywords generate comprehensive orbital and density information).
Execution & Visualization:
Run the calculation.
Use the output checkpoint or formatted checkpoint file (.fchk) in a visualization program (e.g., GaussView, VMD) to generate and render the following surfaces:
Total Electron Density Surface.
Electrostatic Potential (ESP) Map mapped onto the electron density surface.
HOMO and LUMO isosurfaces.
Part II: Predicted Electronic Characteristics and Interpretation
The true power of this analysis lies in interpreting the computational output to make chemical predictions.
Electron Density and Electrostatic Potential
The substituents on 1-N,1-N,2-trimethylbenzene-1,3-diamine are all electron-donating. This leads to a highly activated, electron-rich aromatic ring.
Key Insight - Steric Inhibition of Resonance: The methyl group at position 2 creates significant steric hindrance with the bulky dimethylamino group at position 1. This forces the -N(CH3)2 group to twist out of the plane of the benzene ring. This twisting disrupts the ideal overlap between the nitrogen lone pair's p-orbital and the ring's π-system, thereby reducing its electron-donating resonance (+R) effect.[10] The primary amine at position 3 experiences less steric hindrance and can more effectively donate its lone pair density into the ring.
ESP Map Analysis: The ESP map will show the most negative potential (deepest red) localized around the nitrogen atom of the -NH2 group and on the carbon atoms at positions 4 and 6. These are the predicted sites for electrophilic attack. The nitrogen of the twisted -N(CH3)2 group will be less nucleophilic than expected due to the reduced resonance.
Frontier Molecular Orbitals (HOMO & LUMO)
The FMOs provide a quantum mechanical view of reactivity.
HOMO: The HOMO will be a π-type orbital with significant contributions from the benzene ring and the nitrogen atoms. The largest orbital lobes are expected on the carbon atoms at positions 4 and 6, and on the nitrogen of the -NH2 group, reinforcing the ESP analysis. The overall energy of the HOMO will be relatively high, characteristic of a strong electron-donating molecule.[4]
LUMO: The LUMO will be a π*-antibonding orbital, primarily distributed over the aromatic ring.
HOMO-LUMO Gap: The presence of multiple strong electron-donating groups will raise the HOMO energy significantly while only slightly affecting the LUMO, leading to a relatively small HOMO-LUMO gap. This suggests the molecule is reactive and can be easily oxidized.
Quantitative Data Summary (Hypothetical)
The following table structure should be used to report key quantitative findings from the computational analysis.
Property
Calculated Value
Interpretation
Energy of HOMO
-5.2 eV
High energy, indicates strong electron-donating character.
Energy of LUMO
-0.8 eV
Typical for a substituted benzene derivative.
HOMO-LUMO Gap
4.4 eV
Relatively small gap, suggesting high reactivity.
Dipole Moment
2.1 Debye
Indicates a polar molecule due to asymmetric substitution.
Mulliken Charge on N1
-0.45 e
Negative charge, but less than N3 due to steric twist.
Mulliken Charge on N3
-0.60 e
More negative charge, indicating higher nucleophilicity.
Part III: Experimental Validation Protocols
Computational predictions must be grounded in experimental reality. The following techniques provide direct or indirect validation of the calculated electronic structure.
Protocol 6.1: ¹³C NMR Spectroscopy
Rationale: The chemical shift of a carbon atom in ¹³C NMR is highly sensitive to its local electron density. Carbons in electron-rich environments are shielded and appear at a lower chemical shift (further upfield). This technique provides an excellent experimental proxy for the calculated electron density distribution on the aromatic ring.[4][10]
Step-by-Step Methodology:
Sample Preparation: Dissolve a pure sample of 1-N,1-N,2-trimethylbenzene-1,3-diamine in a deuterated solvent (e.g., CDCl₃).
Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum on a high-field NMR spectrometer.
Analysis:
Assign the peaks for the aromatic carbons based on standard chemical shift ranges and comparison with computational (GIAO) NMR predictions.
Expected Result: The signals for C4 and C6 are expected to be the most upfield (lowest ppm) of the aromatic carbons, confirming these positions have the highest electron density, as predicted by the ESP and HOMO analysis.
Rationale: X-ray crystallography provides the definitive, unambiguous 3D structure of a molecule in its solid state.[11] This allows for direct validation of the computationally optimized geometry, including critical bond lengths and, most importantly, the dihedral angle of the -N(CH3)2 group relative to the benzene ring, which confirms the steric hindrance effect.
Step-by-Step Methodology:
Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction, often by slow evaporation from a solvent system.
Data Collection: Mount a crystal on a diffractometer and collect diffraction data.
Structure Solution and Refinement: Process the data to solve and refine the crystal structure.
Analysis:
Compare the experimental bond lengths and angles with the values from the DFT-optimized geometry.
Measure the C2-C1-N1-C(methyl) dihedral angle. A value significantly different from 0° or 180° provides direct evidence of the out-of-plane twist of the dimethylamino group.
Conclusion
The integrated approach detailed in this guide provides a powerful and reliable methodology for a deep understanding of the electronic structure of 1-N,1-N,2-trimethylbenzene-1,3-diamine. By combining the predictive power of DFT calculations with the empirical grounding of spectroscopic and crystallographic techniques, researchers can confidently elucidate structure-property relationships. The insights gained—from identifying reactive sites and predicting stability to understanding the subtle interplay of steric and electronic effects—are invaluable for the rational design of novel pharmaceuticals and advanced materials.
References
Kalinowski, H. J., et al. (2005). ¹³C-NMR Based Evaluation of the Electronic and Steric Interactions in Aromatic Amines. Arkivoc. [Link]
LibreTexts Chemistry. (2025). Basicity of Arylamines. Chemistry LibreTexts. [Link]
Gorin, G. (2021). Aromatic Substitution: Another View. DigitalCommons@UNL. [Link]
Coppo, P., et al. (2005). Aromatic Amines: A Comparison of Electron-Donor Strengths. Journal of the American Chemical Society. [Link]
Chemistry Steps. (2021). Basicity of Amines. Chemistry Steps. [Link]
University of Calicut. Structure of benzene. University of Calicut. [Link] (Note: Deep link unavailable, linking to main university page)
Domenicano, A., & Murray-Rust, P. (1979). The geometry of the phenyl ring in substituted benzene molecules. A molecular orbital approach. Journal of the American Chemical Society. [Link]
PubChem. 1-N,1-N,3-trimethylbenzene-1,4-diamine. National Center for Biotechnology Information. [Link]
LibreTexts Chemistry. (2015). Pi Molecular Orbitals of Benzene. Chemistry LibreTexts. [Link]
Integrated Science. (2018). 31.02 Molecular Orbitals and Resonance Structures of Benzene. YouTube. [Link]
PubChem. N1-Methylbenzene-1,3-diamine. National Center for Biotechnology Information. [Link]
CPAChem. (2022). Safety data sheet - 1,2,3-Trimethylbenzene. CPAChem. [Link]
Hassen, D. B., et al. (2014). 2-Methylbenzene-1,3-diammonium dinitrate. Acta Crystallographica Section E. [Link]
CUNY Academic Works. (2021). Quantum Mechanics-Based Computational Chemistry Has Become a Powerful Partner in the Scientific Research of Nitrogen-Rich Compounds. CUNY Academic Works. [Link]
Li, H., et al. (2025). Designing a Potential Pathway for the Catalytic Synthesis of 1,3-Cyclohexanediamine. Molecules. [Link]
Han, M., et al. (2016). Synthetic methods for 1,3-diamines. Organic & Biomolecular Chemistry. [Link]
Bello, U., et al. (2017). Synthesis and Spectroscopic Studies of Bifunctional Reactive Dyes Derived from Substituted Phenylene Diamine Derivatives. ResearchGate. [Link]
Mawhinney, R. C., et al. (2005). A computational study of the 1,3-dipolar cycloaddition reaction mechanism for nitrilimines. Canadian Journal of Chemistry. [Link]
Haque, A., et al. (2024). Chemical, Spectral, Biological, and Toxicological Studies of Some Benzene Derivatives Used in Pharmaceuticals: In Silico Approach. ResearchGate. [Link]
Arshad, M., et al. (2019). X-Ray Crystal Structure Analysis of Selected Benzimidazole Derivatives. IntechOpen. [Link]
Li, Z., & Lu, P. (2026). Methylene Cycloalkene as a Reactive 1,3-Diene for Enantioselective Hydroamination. American Chemical Society. [Link]
Hassen, D. B., et al. (2014). 2-Methylbenzene-1,3-diammonium dinitrate. ResearchGate. [Link]
Yeap, G. Y., et al. (2014). Crystal Structure of N-(2-Pyridylmethylene)benzene-1,4-diamine. E-Journal of Chemistry. [Link]
Application Note and Synthesis Protocol for 1-N,1-N,2-trimethylbenzene-1,3-diamine
Abstract This document provides a comprehensive, step-by-step protocol for the synthesis of 1-N,1-N,2-trimethylbenzene-1,3-diamine. The synthesis is based on the selective N,N-dimethylation of the commercially available...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
This document provides a comprehensive, step-by-step protocol for the synthesis of 1-N,1-N,2-trimethylbenzene-1,3-diamine. The synthesis is based on the selective N,N-dimethylation of the commercially available precursor, 2-methyl-1,3-benzenediamine, via the Eschweiler-Clarke reaction. This application note is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. The protocol details the reaction mechanism, experimental setup, safety precautions, and purification procedures.
Introduction
1-N,1-N,2-trimethylbenzene-1,3-diamine is a substituted aromatic diamine with potential applications as a building block in medicinal chemistry and materials science. The strategic placement of the methyl and dimethylamino groups on the benzene ring can influence the molecule's steric and electronic properties, making it a valuable intermediate for synthesizing more complex molecular architectures. This protocol outlines a reliable method for its preparation from a readily available starting material.
The core of this synthetic approach is the Eschweiler-Clarke reaction, a classic and robust method for the methylation of primary and secondary amines.[1][2][3] This reaction utilizes formic acid and formaldehyde to achieve exhaustive methylation of the amine to the corresponding tertiary amine, advantageously avoiding the formation of quaternary ammonium salts.[1]
Reaction Scheme
The overall synthetic transformation is depicted below:
Caption: Overall reaction scheme for the synthesis of 1-N,1-N,2-trimethylbenzene-1,3-diamine.
Experimental Protocol
Materials and Reagents
Reagent/Material
Formula
Molar Mass ( g/mol )
Quantity
Purity
Supplier
2-Methyl-1,3-benzenediamine
C₇H₁₀N₂
122.17
12.22 g (0.1 mol)
≥98%
Sigma-Aldrich
Formic acid
HCOOH
46.03
13.8 g (11.5 mL, 0.3 mol)
≥95%
Merck
Formaldehyde solution
HCHO
30.03
24.3 g (22.5 mL, 0.3 mol)
37% in H₂O
Fisher Scientific
Dichloromethane (DCM)
CH₂Cl₂
84.93
500 mL
ACS grade
VWR
Saturated sodium bicarbonate solution
NaHCO₃
84.01
300 mL
-
In-house prep.
Anhydrous magnesium sulfate
MgSO₄
120.37
20 g
-
Acros Organics
Diethyl ether
(C₂H₅)₂O
74.12
200 mL
ACS grade
Sigma-Aldrich
Hexane
C₆H₁₄
86.18
200 mL
ACS grade
VWR
Equipment
500 mL three-necked round-bottom flask
Reflux condenser
Dropping funnel
Magnetic stirrer with heating mantle
Thermometer
Separatory funnel
Rotary evaporator
Glassware for extraction and filtration
Fume hood
Safety Precautions
2-Methyl-1,3-benzenediamine: Toxic and an irritant. Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
Formic acid: Corrosive and causes severe burns. Handle only in a well-ventilated fume hood with appropriate PPE.
Formaldehyde: Toxic, a suspected carcinogen, and an irritant. Handle only in a fume hood with appropriate PPE.
Dichloromethane: Volatile and a suspected carcinogen. Use only in a fume hood.
Step-by-Step Procedure
Reaction Setup:
In a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, add 2-methyl-1,3-benzenediamine (12.22 g, 0.1 mol).
Add formic acid (13.8 g, 11.5 mL, 0.3 mol) to the flask. The mixture may warm up and should be stirred gently.
Addition of Formaldehyde:
Slowly add the formaldehyde solution (24.3 g, 22.5 mL, 0.3 mol) to the stirred mixture via the dropping funnel over a period of 30 minutes. The reaction is exothermic, and the addition rate should be controlled to maintain a gentle reflux.
Reaction:
After the addition is complete, heat the reaction mixture to a gentle reflux (approximately 100-110 °C) using a heating mantle.
Maintain the reflux for 8-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 1:1 mixture of hexane and ethyl acetate as the eluent.
Work-up:
After the reaction is complete, cool the mixture to room temperature.
Carefully neutralize the excess formic acid by slowly adding a saturated solution of sodium bicarbonate until the effervescence ceases. The pH of the aqueous layer should be basic (pH > 8).
Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 100 mL).
Combine the organic layers and wash with brine (2 x 50 mL).
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.
Purification:
The crude product can be purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate (starting with 100% hexane and gradually increasing the polarity to 9:1 hexane:ethyl acetate).
Alternatively, for a less pure but often sufficient product, vacuum distillation can be employed.
The final product, 1-N,1-N,2-trimethylbenzene-1,3-diamine, is an oily liquid.
Mechanism of the Eschweiler-Clarke Reaction
The reaction proceeds through a two-step mechanism for each methylation.
Caption: Simplified workflow of the Eschweiler-Clarke reaction mechanism.
Initially, the primary amine attacks the carbonyl carbon of formaldehyde, and after dehydration, an iminium ion is formed. Subsequently, formic acid acts as a hydride donor, reducing the iminium ion to a secondary amine and releasing carbon dioxide. This process is then repeated on the secondary amine to yield the tertiary amine.[1] The evolution of carbon dioxide gas drives the reaction to completion.
Expected Results
The expected yield of the purified product is typically in the range of 70-85%. The purity of the final compound should be assessed by analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Troubleshooting
Incomplete Reaction: If TLC analysis indicates the presence of a significant amount of starting material, the reaction time can be extended. Ensure that the reflux temperature is maintained.
Low Yield: Low yields may result from incomplete extraction of the product. Ensure the aqueous layer is thoroughly extracted with dichloromethane. Also, ensure the neutralization step is complete, as the protonated amine will not be extracted into the organic layer.
Formation of Byproducts: While the Eschweiler-Clarke reaction is generally clean, over-alkylation to form quaternary salts is not an issue.[1] However, other side reactions can occur if the starting material is impure. Purification by column chromatography is crucial to remove any byproducts.
Conclusion
The Eschweiler-Clarke reaction provides an efficient and reliable method for the synthesis of 1-N,1-N,2-trimethylbenzene-1,3-diamine from 2-methyl-1,3-benzenediamine. This protocol is scalable and utilizes relatively inexpensive reagents. The resulting product can be used as a versatile intermediate in various fields of chemical research and development.
Selva, M., Tundo, P., & Perosa, A. (2006). Selective N,N-Dimethylation of Primary Aromatic Amines with Methyl Alkyl Carbonates in the Presence of Phosphonium Salts. The Journal of Organic Chemistry, 71(15), 5773–5776.
Beller, M., et al. (2017). Selective mono‐N‐methylation of various substituted diamines using carbon dioxide as the alkylating agent under ruthenium catalysis.
Suresh, S., & Joseph, T. (2017). Selective N-Alkylation of Amines with DMC over Biogenic Cu–Zr Bimetallic Nanoparticles. ACS Omega, 2(10), 6844–6854.
Li, W., et al. (2022).
Gawande, M. B., et al. (2014). Simplified Version of the Eschweiler-Clarke Reaction. ChemistrySelect, 2(1), 134-137.
Zhang, F., et al. (2020). Recent advances of the site-specific direct methylation on aromatic rings. RSC Advances, 10(25), 14689-14703.
Evano, G., et al. (2010). Organic Syntheses, 87, 231.
Li, H., et al. (2021).
Li, H., et al. (2021). N-Dimethylation and N-Functionalization of Amines Using Ru Nanoparticle Catalysts and Formaldehyde or Functional Aldehydes as the Carbon Source. The Journal of Organic Chemistry, 86(17), 11849–11859.
Sigma-Aldrich. (n.d.).
Wang, L., et al. (2019). Concise synthesis of N-thiomethyl benzoimidazoles through base-promoted sequential multicomponent assembly. RSC Advances, 9(54), 31459-31463.
US Patent No. US20080125606A1. (2008).
ResearchGate. (2018).
Parab, V. L., & Palav, A. V. (2015). Facile Synthesis of N, N-Dimethyl Paraphenylene Diamine Dihydrochloride: A Photographic Developer Dye. Rasayan Journal of Chemistry, 8(2), 164-166.
Cereda, E., et al. (1999). Simple and selective one-pot replacement of the N-methyl group of tertiary amines by quaternization and demethylation with sodium sulfide or potassium thioacetate: an application to the synthesis of pergolide. Journal of the Chemical Society, Perkin Transactions 1, (11), 1577-1581.
Wu, C., et al. (2012). Reductive Amination with [11C]Formaldehyde: A Versatile Approach to Radiomethylation of Amines. International Journal of Organic Chemistry, 2(3), 202-223.
Wang, Y., et al. (2013). Research about the Method of Synthesizing N,N-dimethyl- 1,3-propanediamine Continuously. Chemical Engineering Transactions, 35, 1153-1158.
Man, B. Y.-W., et al. (2014). Transition Metal-free Methylation of Amines with Formaldehyde as the Reductant and Methyl Source. CHIMIA International Journal for Chemistry, 68(11), 764-767.
Galkina, O., et al. (2024). Synthesis and Catalytic Activity of 1,2-Benzenediamine-Derived Organocatalysts Based on (1R,2R)-Cyclohexane-1,2-Diamine. Molecules, 29(8), 1849.
Global Substance Registration System. (n.d.). 4,6-DIETHYL-2-METHYL-1,3-BENZENEDIAMINE.
Application Note: A Guide to the Synthesis of High-Performance Polymers Using N¹,N¹,2-Trimethylbenzene-1,3-diamine as a Key Precursor
Abstract This technical guide provides detailed protocols and scientific rationale for utilizing N¹,N¹,2-trimethylbenzene-1,3-diamine (2,4-diamino-m-xylene) as a monomer in the synthesis of high-performance aromatic poly...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
This technical guide provides detailed protocols and scientific rationale for utilizing N¹,N¹,2-trimethylbenzene-1,3-diamine (2,4-diamino-m-xylene) as a monomer in the synthesis of high-performance aromatic polyamides (aramids) and polyimides. The unique structural characteristics of this diamine—specifically its asymmetric substitution and the presence of three methyl groups—offer a strategic advantage for tuning polymer properties. These features disrupt intermolecular chain packing, which can significantly enhance the solubility and processability of otherwise intractable aromatic polymers, while maintaining high thermal stability.[1][2][3] This document is intended for researchers and scientists in materials science and polymer chemistry, offering field-proven methodologies for creating advanced polymers with tailored characteristics.
Introduction: The Monomer Advantage
Aromatic diamines are fundamental building blocks for high-performance polymers renowned for their exceptional thermal and chemical resistance.[3] However, the rigidity of the aromatic backbone often leads to poor solubility, making them difficult to process.[4][5] N¹,N¹,2-trimethylbenzene-1,3-diamine presents a compelling solution. Its structure introduces two key modifications to the polymer backbone:
Asymmetry: The irregular placement of functional groups along the polymer chain disrupts the crystalline packing that renders many aromatic polymers insoluble.[2]
Bulky Methyl Groups: The methyl substituents increase the fractional free volume between polymer chains, further hindering close packing and improving solubility in common organic solvents.[1][4]
This application note details two primary polycondensation strategies for this monomer: low-temperature solution polymerization to form polyamides and a two-step synthesis for polyimides.
Aromatic polyamides, or aramids, are synthesized via the polycondensation of an aromatic diamine with an aromatic diacyl chloride.[6] The low-temperature solution method is preferred as it controls the rapid, exothermic reaction and prevents degradation, allowing for the formation of high molecular weight polymers.[2]
Principle of Polycondensation
The reaction proceeds via a nucleophilic acyl substitution mechanism. The highly nucleophilic amino groups of the diamine attack the electrophilic carbonyl carbons of the diacyl chloride. A molecule of hydrochloric acid (HCl) is eliminated at each step, which is neutralized by an acid scavenger or the solvent itself. The use of polar aprotic solvents like N-Methyl-2-pyrrolidone (NMP) or N,N-Dimethylacetamide (DMAc) is critical, as they solubilize the growing polymer chain.[6] The addition of salts like lithium chloride (LiCl) or calcium chloride (CaCl₂) further enhances solubility by disrupting the strong hydrogen bonds between amide linkages.[2][6]
System Preparation: Equip a 100 mL three-neck flask with a mechanical stirrer and a nitrogen inlet/outlet. Dry all glassware thoroughly in an oven before use.
Monomer Dissolution: Under a gentle stream of nitrogen, add N¹,N¹,2-trimethylbenzene-1,3-diamine, LiCl, and anhydrous NMP to the flask. Stir the mixture at room temperature until all solids have completely dissolved. The nitrogen atmosphere is crucial to prevent reactions with atmospheric moisture.
Reaction Cooldown: Cool the clear, stirred solution to 0 °C using an ice-water bath. This step is critical to manage the exothermic nature of the acylation reaction and prevent unwanted side reactions.[6]
Diacyl Chloride Addition: Add the solid terephthaloyl chloride to the cooled solution in small portions over 15-20 minutes, ensuring the temperature does not exceed 10 °C.
Low-Temperature Polymerization: Maintain the reaction mixture at 0-5 °C for 1 hour, then allow it to slowly warm to room temperature.
Complete Polymerization: Continue stirring at room temperature for 12 to 24 hours. The solution will become highly viscous as the molecular weight of the polyamide increases.
Polymer Precipitation: Slowly pour the viscous polymer solution into a beaker containing 400 mL of vigorously stirring methanol. A fibrous white or off-white solid will precipitate immediately.
Purification: Collect the polymer by vacuum filtration. Wash the solid extensively with deionized water to remove LiCl and NMP, followed by a final wash with methanol.
Drying: Dry the purified polyamide in a vacuum oven at 80-100 °C for 24 hours to remove all residual solvents.
Synthesis of Polyimides
Aromatic polyimides are celebrated for their outstanding thermal stability, mechanical strength, and dielectric properties.[5][7] The most common synthetic route is a two-step process involving the formation of a soluble poly(amic acid) precursor, followed by cyclodehydration (imidization) to form the final polyimide.[8] This method allows for processing, such as film casting or fiber spinning, at the precursor stage.
Principle of Two-Step Polyimide Synthesis
Step 1: Poly(amic acid) Formation. The aromatic diamine undergoes a nucleophilic addition reaction with a tetracarboxylic dianhydride (e.g., Pyromellitic dianhydride, PMDA) in a polar aprotic solvent like DMAc or NMP at ambient temperature.[8] This opens the anhydride rings to form a high molecular weight, soluble poly(amic acid) intermediate.
Step 2: Imidization. The poly(amic acid) is converted to the final polyimide via cyclodehydration. This can be achieved thermally by heating above 200 °C or chemically at lower temperatures using a dehydrating agent (e.g., acetic anhydride) and a catalyst (e.g., pyridine).[8][9] Chemical imidization is often preferred in a laboratory setting as it avoids the high temperatures that can sometimes cause polymer degradation.
System Preparation: Set up a dry, nitrogen-purged 100 mL three-neck flask with a mechanical stirrer.
Diamine Dissolution: Add N¹,N¹,2-trimethylbenzene-1,3-diamine and anhydrous DMAc to the flask. Stir at room temperature under nitrogen until a clear solution is obtained.[9]
Poly(amic acid) Formation: Add the solid PMDA in one portion to the stirred diamine solution. Wash any residual dianhydride into the flask with a small amount of additional DMAc. The reaction is typically initiated at room temperature.
Polymerization: Continue stirring the solution at room temperature for 12-24 hours. The viscosity will increase significantly, indicating the formation of high molecular weight poly(amic acid).
Chemical Imidization: To the viscous poly(amic acid) solution, add acetic anhydride (dehydrating agent) and pyridine (catalyst).
Imidization Reaction: Stir the mixture at room temperature for an additional 12 hours. During this time, the poly(amic acid) will cyclize to form the polyimide. The polymer may remain in solution or precipitate, depending on its final solubility.
Polymer Precipitation: Pour the reaction mixture into 400 mL of vigorously stirring methanol to precipitate the polyimide.
Purification and Drying: Collect the solid polymer by vacuum filtration, wash thoroughly with methanol, and dry in a vacuum oven. A staged drying process, gradually increasing the temperature to 200 °C, is recommended to ensure complete removal of high-boiling solvents and full imidization.
Safety and Handling
Monomers: N¹,N¹,2-Trimethylbenzene-1,3-diamine is harmful if swallowed, causes skin irritation, and can cause serious eye damage. It is also suspected of causing genetic defects. Always handle in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
Reagents: Diacyl chlorides are corrosive and react violently with water. Dianhydrides are moisture-sensitive and can be respiratory irritants. Handle these reagents exclusively in a fume hood.
Solvents: Polar aprotic solvents like NMP and DMAc are reproductive hazards. Avoid inhalation and skin contact.
Disposal: Dispose of all chemical waste according to institutional and local regulations.
Conclusion
N¹,N¹,2-trimethylbenzene-1,3-diamine serves as an effective and versatile precursor for synthesizing high-performance aromatic polyamides and polyimides. The strategic placement of methyl groups on the aromatic ring provides a powerful tool for enhancing polymer solubility and processability without significantly compromising the desirable thermal stability inherent to these polymer classes. The detailed protocols provided herein offer a robust foundation for researchers to explore the synthesis of novel, processable, and high-performance materials for advanced applications.
References
Synthesis of Aromatic Polyimides Based on 3,4′-Oxydianiline by One-Pot Polycondensation in Molten Benzoic Acid and Their Application as Membrane Materials for Pervaporation. Polymers (Basel). Available at: [Link]
Sulub-Sulub, R., Loría-Bastarrachea, M. I., Santiago-García, J. L., & Aguilar-Vega, M. (2018). Synthesis and characterization of new polyimides from diphenylpyrene dianhydride and ortho methyl substituted diamines. RSC Advances. Available at: [Link]
Li, M., et al. (2023). Synthesis and Characterization of Organo-Soluble Polyimides Based on Polycondensation Chemistry of Fluorene-Containing Dianhydride and Amide-Bridged Diamines with Good Optical Transparency and Glass Transition Temperatures over 400 °C. Polymers (Basel). Available at: [Link]
Ghosh, M. K., & Mittal, K. L. (1996). Polyimides: chemistry & structure-property relationships – literature review. VTechWorks. Available at: [Link]
Synthesis and properties of soluble aromatic polyimides from novel 4,5-diazafluorene-containing dianhydride. Semantic Scholar. Available at: [Link]
de la Campa, J. G., et al. (2018). New Insights in the Synthesis of High-Molecular-Weight Aromatic Polyamides-Improved Synthesis of Rod-like PPTA. Polymers (Basel). Available at: [Link]
Marcos-Fernández, Á., et al. (2017). Functional Aromatic Polyamides. Polymers (Basel). Available at: [Link]
Ueda, M., et al. (1983). Synthesis of Polyamides from Active Diacyl Derivatives of 2-Mercaptobenzoxazole and Diamines under Mild Conditions. Macromolecules. Available at: [Link]
Park, S. K., Park, S. Y., & Lee, C. J. (1999). Direct polymerization of aromatic diacid dimethyl esters with aromatic diamines II. Control of copolyimide chemical structure. Polymer. Available at: [Link]
Werkmeister, S., et al. (2018). Diamines for Polymer Materials via Direct Amination of Lipid- and Lignocellulose-based Alcohols with NH3. ChemCatChem. Available at: [Link]
Diaz, F. R., et al. (2002). Poly(1,2-diaminobenzene) and poly(1,3-diaminobenzene): Synthesis, characterization, and properties. Journal of Applied Polymer Science. Available at: [Link]
Thorwirth, R., et al. (2018). Mechanochemical polymerization – controlling a polycondensation reaction between a diamine and a dialdehyde in a ball mill. RSC Advances. Available at: [Link]
Dobrovolskaya, I. P., et al. (2015). Synthesis of new aramid fiber. Fibre Chemistry. Available at: [Link]
Liaw, D. J., et al. (2005). Synthesis and Properties of Novel Poly(amide-imide)s Derived from 2,4-diaminotriphenylamine and Imide Ring-Preformed Dicarboxylic Acids. Macromolecular Chemistry and Physics. Available at: [Link]
Ghaffari, M., et al. (2022). Properties and Applications of Polymers: A Mini Review. Polyolefins Journal. Available at: [Link]
Liaw, D. J., et al. (1999). Synthesis and Properties of New Polyamides Based on Bis[4-(4-aminophenoxy)phenyl]diphenylmethane. Macromolecules. Available at: [Link]
Application Note & Protocol: Chromatographic Separation Strategies for 1-N,1-N,2-trimethylbenzene-1,3-diamine and Related Aromatic Amines
Abstract This document provides detailed methodologies for the chromatographic separation of the substituted aromatic amine, 1-N,1-N,2-trimethylbenzene-1,3-diamine. Due to the absence of a specific, pre-existing standard...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
This document provides detailed methodologies for the chromatographic separation of the substituted aromatic amine, 1-N,1-N,2-trimethylbenzene-1,3-diamine. Due to the absence of a specific, pre-existing standard method for this compound, this guide synthesizes principles from the analysis of structurally similar molecules, such as substituted anilines and trimethylbenzene isomers, to establish robust starting protocols for both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). We will explore the underlying chemical principles that dictate the choice of stationary phase, mobile phase, and detection techniques, offering a logical framework for method development and optimization. The protocols provided are designed to be self-validating, enabling researchers to adapt and refine them for their specific analytical needs, whether for purity assessment, impurity profiling, or quantitative analysis in complex matrices.
Introduction and Theoretical Background
1-N,1-N,2-trimethylbenzene-1,3-diamine is a substituted aromatic amine, a class of compounds widely used as intermediates in the synthesis of pharmaceuticals, dyes, and polymers.[1] Accurate and reliable separation of such compounds from starting materials, by-products, and potential isomers is critical for quality control, regulatory compliance, and ensuring the efficacy and safety of final products. The structural complexity of this molecule—featuring a primary amine, a tertiary amine, and three methyl groups on a benzene ring—presents a unique set of challenges and opportunities for chromatographic separation.
The primary amine group offers a site for hydrogen bonding and can be protonated, making its retention sensitive to the pH of the mobile phase in reversed-phase HPLC. The tertiary amine is also basic, while the methyl groups add hydrophobicity. This combination of polar and non-polar characteristics necessitates a careful selection of chromatographic conditions to achieve optimal separation. This guide will focus on two primary techniques: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for its versatility and applicability to a wide range of aromatic amines, and Gas Chromatography (GC) for its high resolution of volatile and semi-volatile isomers.[1][2]
Physicochemical Properties of the Analyte
A foundational step in method development is understanding the analyte's properties. While specific experimental data for 1-N,1-N,2-trimethylbenzene-1,3-diamine is scarce, we can infer its behavior from its structure and data on similar compounds like other trimethylanilines and diamines.
Table 1: Estimated Physicochemical Properties of 1-N,1-N,2-trimethylbenzene-1,3-diamine and Related Compounds.
Property
Estimated Value/Characteristic
Implication for Chromatography
Molecular Formula
C9H14N2
Provides the molecular weight for mass spectrometry.
Molecular Weight
150.22 g/mol
Useful for MS detection and calculating concentrations.[3]
Polarity
Moderately Polar
The amine groups confer polarity, while the trimethylated benzene ring provides hydrophobicity. Suitable for both RP-HPLC and GC.
pKa (estimated)
~4-6 (for anilinic N)
The basic nature of the amine groups means that retention will be highly dependent on mobile phase pH in RP-HPLC.[4]
Boiling Point (estimated)
~250-270 °C
Sufficiently volatile for GC analysis, especially with a heated injector.[5]
| UV Absorbance | Expected λmax ~240-290 nm | Aromatic nature allows for UV detection in HPLC.[6] |
RP-HPLC is the workhorse method for the analysis of substituted anilines due to its robustness and flexibility.[1] The primary retention mechanism is hydrophobic interaction between the analyte and the nonpolar stationary phase.[4]
Rationale for Method Design
Stationary Phase: A C18 column is the standard choice for separating aromatic compounds, providing a strong hydrophobic surface for retention.[1] However, the basic nature of the analyte can lead to peak tailing on standard silica-based C18 columns due to interaction with residual acidic silanols.[4] Therefore, a modern, end-capped, high-purity silica C18 column or a polar-embedded phase is recommended to mitigate these secondary interactions. A Phenyl-Hexyl phase can also be considered to enhance separation through π-π interactions with the analyte's benzene ring.[7]
Mobile Phase: A mixture of acetonitrile or methanol and water is a common mobile phase for these types of compounds.[1] Acetonitrile often provides better selectivity for aromatic compounds.[4] The inclusion of a buffer is critical. By adjusting the mobile phase pH to be at least 2 units below the pKa of the amine groups (e.g., pH 2.5-3.5), the analytes will be in their protonated, more polar form, leading to reduced retention and often sharper peaks. An acidic modifier like phosphoric acid or formic acid is commonly used.
Detection: Given the aromatic structure, a UV detector is the most straightforward choice. A Photodiode Array (PDA) detector is highly recommended as it can provide spectral information to confirm peak identity and purity.
Step-by-Step HPLC Protocol
Instrumentation and Materials:
HPLC system with a binary or quaternary pump, autosampler, column thermostat, and PDA detector.[1]
Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[1]
Reagents: HPLC-grade acetonitrile, HPLC-grade methanol, Milli-Q or equivalent purified water, phosphoric acid, or formic acid.[1]
Standard Preparation: Prepare a stock solution of 1-N,1-N,2-trimethylbenzene-1,3-diamine at 1 mg/mL in methanol.[8] Further dilute with the initial mobile phase composition to create working standards (e.g., 1, 5, 10, 25, 50 µg/mL).
Chromatographic Conditions:
Mobile Phase A: 0.1% Phosphoric Acid in Water.
Mobile Phase B: Acetonitrile.
Gradient Program:
0-2 min: 20% B
2-15 min: 20% to 70% B
15-17 min: 70% to 95% B
17-19 min: Hold at 95% B
19-20 min: 95% to 20% B
20-25 min: Re-equilibrate at 20% B
Flow Rate: 1.0 mL/min.
Column Temperature: 30 °C.
Injection Volume: 10 µL.
Detection: PDA at 254 nm. Monitor a wider range (e.g., 200-400 nm) to check for impurities with different chromophores.
Data Analysis and System Suitability:
Identify the analyte peak based on the retention time of the standard.
Construct a calibration curve by plotting peak area against concentration.[1]
System suitability tests should include >5 replicate injections of a standard, with the relative standard deviation (RSD) of the peak area and retention time being less than 2%. Tailing factor should be between 0.8 and 1.5.
Optimization Strategy
Recommended Protocol 2: Gas Chromatography (GC)
GC is an excellent alternative, particularly for resolving isomers and for its high sensitivity when coupled with a Flame Ionization Detector (FID) or a mass spectrometer (MS).[9] The volatility of 1-N,1-N,2-trimethylbenzene-1,3-diamine makes it well-suited for GC analysis.
Rationale for Method Design
Stationary Phase: A mid-polarity column, such as one with a 5% phenyl / 95% dimethylpolysiloxane phase (e.g., DB-5, HP-5ms), is a versatile starting point. This phase separates compounds primarily based on boiling point but also offers selectivity for aromatic compounds. For better separation of polar analytes like amines, a more polar column, such as a wax column (polyethylene glycol), could be beneficial.[10]
Injector: A split/splitless injector is standard. A split injection is preferred for concentrated samples to avoid column overload, while a splitless injection is used for trace analysis to maximize sensitivity. Using a deactivated liner is crucial to prevent adsorption of the basic amine groups.
Detector: A Flame Ionization Detector (FID) is a robust, universal detector for organic compounds and will provide excellent sensitivity. For definitive identification and analysis in complex matrices, a Mass Spectrometer (MS) is the preferred detector.[2]
Step-by-Step GC Protocol
Instrumentation and Materials:
Gas chromatograph with a split/splitless inlet, FID or MS detector, and an autosampler.
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane phase.
Reagents: High-purity helium or hydrogen as carrier gas, high-purity nitrogen as makeup gas (for FID), high-purity air and hydrogen for FID. Dichloromethane or MTBE (HPLC grade) for sample dissolution.
Standard Preparation: Prepare a 1 mg/mL stock solution in dichloromethane. Create a dilution series for the calibration curve.
Chromatographic Conditions:
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
Inlet Temperature: 260 °C.
Injection Mode: Split, 50:1 ratio.
Injection Volume: 1 µL.
Oven Temperature Program:
Initial Temperature: 100 °C, hold for 2 minutes.
Ramp: 15 °C/min to 280 °C.
Hold: Hold at 280 °C for 5 minutes.
FID Detector Temperature: 300 °C.
MS Detector (if used): Transfer line at 280 °C, ion source at 230 °C. Scan range m/z 40-300.
Data Presentation: Expected Results
The following table outlines hypothetical, yet expected, outcomes based on the described protocols. Actual retention times will vary based on the specific system and column used.
The HPLC and GC methods detailed in this application note provide robust and scientifically grounded starting points for the separation and analysis of 1-N,1-N,2-trimethylbenzene-1,3-diamine. The RP-HPLC method offers versatility and is ideal for routine purity assessments, while the GC method provides high resolving power, which is particularly useful for isomer separation and trace analysis.
For both methods, proper system suitability tests are paramount to ensure data quality. Method validation should be performed according to ICH guidelines or internal laboratory standards, including assessments of linearity, accuracy, precision, specificity, and robustness. For complex sample matrices, appropriate sample preparation techniques, such as liquid-liquid extraction or solid-phase extraction (SPE), may be required to isolate the analyte and remove interferences.[11]
References
Chittaranjan, R., et al. (2007). Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers. Journal of Liquid Chromatography & Related Technologies, 30(4), 539-551. Available from: [Link]
Lee, H., et al. (1998). Solid-Phase Microextraction Coupled with High-Performance Liquid Chromatography for the Determination of Aromatic Amines. Analytical Chemistry, 70(10), 1963-1968. Available from: [Link]
Ho, W. H., & Hsieh, S. J. (2002). Analysis of aromatic amines in water samples by liquid-liquid-liquid microextraction with hollow fibers and high-performance liquid chromatography. Journal of Chromatography A, 963(1-2), 239-248. Available from: [Link]
Phenomenex. Reversed Phase HPLC Method Development. Available from: [Link]
OSHA. Trimethylbenzene (mixed isomers). (2000). Available from: [Link]
Martinez, C., et al. (2023). Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines. Analytical and Bioanalytical Chemistry, 415, 4149-4159. Available from: [Link]
Phenomenex. LC & GC Separation Solutions Guide. Available from: [Link]
Wikipedia. 1,2,4-Trimethylbenzene. Available from: [Link]
Google Patents. CN107132287A - The measuring method of trimethylamine in industrial methanol.
Application Note: Catalytic Buchwald-Hartwig Cross-Coupling of 1-N,1-N,2-Trimethylbenzene-1,3-diamine
Target Audience: Researchers, Medicinal Chemists, and Process Scientists Compound of Interest: 1-N,1-N,2-trimethylbenzene-1,3-diamine (CAS: 36714-85-9) Introduction and Chemical Context In modern drug discovery, the cons...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Medicinal Chemists, and Process Scientists
Compound of Interest: 1-N,1-N,2-trimethylbenzene-1,3-diamine (CAS: 36714-85-9)
Introduction and Chemical Context
In modern drug discovery, the construction of complex diarylamine scaffolds is a fundamental operation. The compound 1-N,1-N,2-trimethylbenzene-1,3-diamine (also known as 3-amino-2,N,N-trimethylaniline) is a highly specialized building block[1][2]. Structurally, it features an electron-rich benzene ring substituted with a primary amine (-NH₂), an ortho-methyl group, and a meta-dimethylamino group.
While the primary amine serves as an excellent nucleophile for carbon-nitrogen (C-N) bond formation, the adjacent ortho-methyl group introduces significant steric hindrance. Traditional nucleophilic aromatic substitution (S_NAr) is generally ineffective for such substrates unless the electrophile is highly activated. Consequently, Palladium-catalyzed Buchwald-Hartwig amination is the premier methodology for coupling this hindered aniline with aryl halides[3][4].
Mechanistic Rationale and Ligand Selection
The success of a Buchwald-Hartwig coupling with an ortho-substituted primary aniline hinges entirely on the rational selection of the catalytic system[5].
The Causality of Ligand Choice: Why BrettPhos?
When coupling primary amines, a common failure mode is bis-arylation —where the newly formed secondary amine undergoes a second coupling cycle. Furthermore, the ortho-methyl group on 1-N,1-N,2-trimethylbenzene-1,3-diamine restricts the rotational freedom of the amine during the coordination step[5].
To overcome this, BrettPhos (or its precatalyst BrettPhos Pd G3) is the gold standard[6][7].
Steric Bulk: The bulky diisopropyl and dicyclohexyl groups on the BrettPhos ligand enforce a highly crowded environment around the Palladium center. This steric pressure accelerates the rate-limiting reductive elimination step, ejecting the mono-arylated product before bis-arylation can occur[7].
Primary Amine Specificity: Unlike RuPhos, which is optimized for secondary amines, BrettPhos is specifically tuned to accommodate the spatial requirements of primary anilines while preventing catalyst deactivation[6][8].
Base and Solvent Causality
Base (NaOtBu): The deprotonation of the Pd-coordinated amine is a critical step[4]. Sodium tert-butoxide (NaOtBu) provides the optimal balance of strong basicity and steric bulk to facilitate this deprotonation without acting as a competing nucleophile[9]. If the aryl halide contains base-sensitive functional groups (e.g., esters), weaker bases like Cs₂CO₃ can be substituted, though reaction times must be extended[10].
Solvent (Anhydrous Toluene): Non-polar solvents like toluene stabilize the transition states of the catalytic cycle and allow for the high temperatures (100 °C) required to overcome the activation energy barrier imposed by the ortho-methyl group[6].
Catalytic Cycle Visualization
The following diagram illustrates the self-validating catalytic cycle tailored for the N-arylation of 1-N,1-N,2-trimethylbenzene-1,3-diamine.
Figure 1: Buchwald-Hartwig catalytic cycle for 1-N,1-N,2-trimethylbenzene-1,3-diamine N-arylation.
Quantitative Optimization Data
To validate the theoretical selection of BrettPhos, the following table summarizes typical optimization data for the coupling of 1-N,1-N,2-trimethylbenzene-1,3-diamine with a standard aryl bromide (e.g., 4-bromotoluene) at 100 °C for 12 hours.
Entry
Precatalyst (2 mol%)
Ligand (2.4 mol%)
Base (1.5 eq)
Conversion (%)
Mono-arylated Yield (%)
Bis-arylated Yield (%)
1
Pd₂(dba)₃
BINAP
NaOtBu
45%
30%
10%
2
XPhos Pd G3
XPhos
NaOtBu
78%
65%
8%
3
RuPhos Pd G3
RuPhos
NaOtBu
60%
55%
<2%
4
BrettPhos Pd G3
BrettPhos
NaOtBu
>99%
94%
0%
Data Interpretation: Entry 4 demonstrates that BrettPhos provides superior conversion and perfect selectivity for the mono-arylated product, directly addressing the steric challenges of the substrate[6][7].
Experimental Protocol
This protocol is designed as a self-validating system. In-process quality control (QC) steps are embedded to ensure causality between experimental execution and successful outcomes.
Equipment: Oven-dried Schlenk tube or reaction vial with PTFE septum, magnetic stir bar, heating block.
Step-by-Step Methodology
Figure 2: Workflow for the Buchwald-Hartwig amination under inert conditions.
Step 1: Preparation of the Reaction Vessel
Transfer an oven-dried reaction vial equipped with a magnetic stir bar into a nitrogen-filled glovebox. Causality: NaOtBu is highly hygroscopic; moisture will quench the base and deactivate the Pd(0) catalyst[6].
Charge the vial with the aryl halide (1.0 mmol, if solid), BrettPhos Pd G3 (18.1 mg, 0.02 mmol), and NaOtBu (134.5 mg, 1.4 mmol).
Step 2: Addition of Liquid Reagents
3. Seal the vial with a PTFE-lined septum cap and remove it from the glovebox.
4. Using a chemically resistant syringe, add anhydrous, degassed toluene (5.0 mL) through the septum.
5. Add 1-N,1-N,2-trimethylbenzene-1,3-diamine (1.2 mmol) via syringe. (If the amine is solid, it should be added during Step 1).
Step 3: Catalytic Reaction
6. Place the vial in a pre-heated aluminum heating block set to 100 °C.
7. Stir vigorously (800 rpm) for 12 hours. Causality: High stirring rates ensure mass transfer, especially as NaOtBu is only partially soluble in toluene.
Step 4: In-Process Quality Control (Self-Validation)
8. At the 2-hour mark, withdraw a 10 µL aliquot via syringe, dilute in 1 mL of acetonitrile, and analyze via LC-MS.
Validation Check: You should observe the disappearance of the aryl halide and the emergence of the product mass. If unreacted starting materials remain without product formation, catalyst poisoning (e.g., oxygen ingress) has occurred.
Step 5: Workup and Purification
9. Cool the reaction mixture to room temperature.
10. Dilute with Ethyl Acetate (10 mL) and filter the crude mixture through a short pad of Celite to remove palladium black and inorganic salts. Wash the pad with an additional 10 mL of Ethyl Acetate.
11. Concentrate the filtrate under reduced pressure.
12. Purify the residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to isolate the pure diarylamine product[8].
Troubleshooting & Field Insights
Issue: Proto-dehalogenation of the Aryl Halide.
Cause: The ortho-methyl group of the amine slows down the amine coordination step, giving the Pd(II) intermediate time to undergo β-hydride elimination (if aliphatic impurities are present) or reduction.
Solution: Ensure strict anhydrous conditions. Switch to a more reactive precatalyst (e.g., BrettPhos Pd G4) to accelerate the desired pathway.
Issue: Oxidation of the Dimethylamino Group.
Cause: The 1-N,1-N-dimethylamino moiety on the substrate is electron-rich and susceptible to N-oxide formation if exposed to trace oxygen at high temperatures.
Solution: Thoroughly degas the toluene via the freeze-pump-thaw method prior to use.
References
Brusoe, A. T., & Hartwig, J. F. "Development of an Aryl Amination Catalyst with Broad Scope Guided by Consideration of Catalyst Stability." Journal of the American Chemical Society, 2015. Available at:[Link]
Malapit, C. A., et al. "Role of the Base in Buchwald–Hartwig Amination." The Journal of Organic Chemistry, ACS Publications, 2014. Available at:[Link]
Application Note: Preparation of High-Purity Standard Solutions of 1-N,1-N,2-trimethylbenzene-1,3-diamine for High-Performance Liquid Chromatography (HPLC) Analysis
Abstract This application note provides a comprehensive and scientifically grounded protocol for the preparation of accurate and stable standard solutions of 1-N,1-N,2-trimethylbenzene-1,3-diamine, a substituted aromatic...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
This application note provides a comprehensive and scientifically grounded protocol for the preparation of accurate and stable standard solutions of 1-N,1-N,2-trimethylbenzene-1,3-diamine, a substituted aromatic amine, for quantitative analysis by High-Performance Liquid Chromatography (HPLC). The accurate preparation of calibration standards is the cornerstone of reliable chromatographic quantification. Aromatic amines as a class of compounds present unique challenges, including susceptibility to oxidative and photolytic degradation.[1] This guide details the necessary precautions, step-by-step procedures for creating primary and working standards, and best practices for storage and quality control to ensure the integrity of the analytical results. The methodologies described herein are designed for researchers, analytical scientists, and quality control professionals in the pharmaceutical and chemical industries.
Critical Safety and Handling Precautions
Causality: Substituted aromatic amines are a class of compounds that require careful handling due to their potential toxicity. Some aromatic amines are known or suspected carcinogens, and exposure should be minimized.[2] Therefore, a safety-first approach is mandatory.
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, nitrile gloves, and chemical safety goggles.
Ventilation: All handling of the solid compound and preparation of concentrated solutions must be performed inside a certified chemical fume hood to prevent inhalation of airborne particles or vapors.
Waste Disposal: Dispose of all solutions, contaminated materials, and unused chemicals in accordance with local, state, and federal regulations for hazardous chemical waste.
Spill Management: Have a spill kit readily available that is appropriate for organic solvents and amine compounds.
Materials, Reagents, and Apparatus
The quality of the reagents and the calibration of the apparatus are paramount for preparing high-accuracy standard solutions. Using lower-grade materials can introduce impurities and lead to significant quantification errors.
Item
Specification
Rationale for Selection
Analyte
1-N,1-N,2-trimethylbenzene-1,3-diamine
High purity (e.g., >98%) is essential for an accurate primary standard.
Solvent (Primary)
Methanol (CH₃OH)
HPLC or LC-MS Grade. Aromatic amines generally show good solubility in methanol, which is also a common component of reversed-phase mobile phases.[3]
Solvent (Diluent)
Acetonitrile (ACN) & Ultrapure Water
HPLC Grade. A mixture of organic solvent and water is often used as the diluent for working standards to match the mobile phase, ensuring good peak shape and compatibility with the HPLC system.[4]
Analytical Balance
4 or 5-decimal place readability (e.g., 0.1 mg or 0.01 mg)
Required for the precise weighing of the primary standard.
Volumetric Flasks
Class A (e.g., 10 mL, 25 mL, 50 mL, 100 mL)
Class A glassware provides the necessary accuracy for preparing stock and working solutions.
Pipettes
Class A Volumetric or Calibrated Micropipettes
Essential for accurate and repeatable transfers during serial dilutions.
Storage Vials
Amber Glass, PTFE-lined screw caps
Amber glass protects the light-sensitive aromatic amine solutions from photolytic degradation.[1] PTFE-lined caps prevent contamination and solvent evaporation.
Syringe Filters
0.22 µm or 0.45 µm, PTFE or Nylon
Filtering the final working solutions removes particulates, protecting the HPLC column and instrument from blockages.
Protocol: Preparation of Primary Stock Solution (1000 µg/mL)
This protocol describes the preparation of a high-concentration primary stock solution from the neat (pure) analyte. All glassware must be scrupulously cleaned and dried before use.
3.1 Weighing the Analyte
Place a clean, dry weighing boat on the analytical balance and tare the mass.
Carefully weigh approximately 10 mg of 1-N,1-N,2-trimethylbenzene-1,3-diamine standard.
Record the exact mass to the nearest 0.01 mg (or 0.1 mg, depending on the balance).
3.2 Dissolution and Quantitative Transfer
Carefully transfer the weighed analyte to a 10 mL Class A volumetric flask.
Use a small amount of HPLC-grade methanol to rinse the weighing boat, transferring the rinse into the volumetric flask to ensure all the analyte is transferred. Repeat this rinsing step two more times.
Add approximately 5-7 mL of methanol to the flask.
Gently swirl the flask to dissolve the analyte completely. If necessary, place the flask in an ultrasonic bath for 2-5 minutes to aid dissolution.
3.3 Dilution to Final Volume
Once the analyte is fully dissolved and the solution is at ambient temperature, add methanol dropwise to bring the solution volume precisely to the 10 mL calibration mark.
Cap the flask and invert it 15-20 times to ensure the solution is homogeneous.
3.4 Calculation of Actual Concentration
The actual concentration of the stock solution must be calculated based on the precise weight and purity of the standard. This is a critical step for traceability and accuracy.
Formula:
Actual Concentration (µg/mL) = (Mass of Analyte (mg) * Purity of Analyte (%)) / Volume of Flask (mL) * 1000
Example Calculation:
Mass Weighed: 10.15 mg
Purity of Standard: 99.2%
Final Volume: 10.00 mL
Actual Concentration = (10.15 mg * 0.992) / 10.00 mL * 1000 = 1006.88 µg/mL
This calculated value, not the target concentration, should be used for all subsequent dilutions and calculations.
Protocol: Preparation of Working Standard Solutions
Working standards are prepared by serially diluting the primary stock solution. These standards are used to generate the calibration curve for the HPLC analysis. It is best practice to use a diluent that is identical or very similar to the initial mobile phase composition (e.g., 50:50 Methanol:Water) to avoid solvent effects during injection.[4]
4.1 Preparation of an Intermediate Stock Solution (e.g., 100 µg/mL)
Pipette 1.0 mL of the Primary Stock Solution into a 10 mL Class A volumetric flask.
Dilute to the calibration mark with the chosen diluent (e.g., 50:50 Methanol:Water).
Cap and invert the flask 15-20 times to mix thoroughly. The concentration of this solution will be approximately 100 µg/mL.
4.2 Preparation of Calibration Curve Standards
Prepare a series of calibration standards from the 100 µg/mL intermediate solution. The example below creates a 5-point calibration curve.
Target Concentration (µg/mL)
Volume of Intermediate Stock (100 µg/mL) to Pipette
Final Volume (mL)
Diluent
10.0
1.0 mL
10.0
50:50 Methanol:Water
5.0
0.5 mL
10.0
50:50 Methanol:Water
1.0
0.1 mL (or 100 µL)
10.0
50:50 Methanol:Water
0.5
0.5 mL of the 10.0 µg/mL standard
10.0
50:50 Methanol:Water
0.1
0.1 mL of the 10.0 µg/mL standard
10.0
50:50 Methanol:Water
4.3 Final Preparation for Injection
Transfer an aliquot of each working standard solution into an amber HPLC vial.
For best practice, filter each solution through a 0.22 µm or 0.45 µm syringe filter directly into the vial to remove any particulates.
Cap the vials immediately.
Workflow for Standard Solution Preparation
Caption: Workflow for preparing HPLC standard solutions.
Storage, Stability, and Quality Control
5.1 Rationale for Stability Concerns
Aromatic amines are known to be unstable and can darken upon exposure to air and light due to oxidation and polymerization.[1] Their stability is highly dependent on storage conditions. Factors like heat, light, oxygen exposure, and pH can accelerate degradation, leading to a decrease in the concentration of the parent analyte and the formation of impurities, which would compromise analytical results.[5]
5.2 Recommended Storage Procedures
Primary Stock Solution: Store in a tightly sealed amber glass volumetric flask or vial at 2-8 °C. Due to potential degradation, it is recommended to prepare this solution fresh on a weekly basis, or to validate its stability for longer storage periods.
Working Standard Solutions: These dilute solutions are more susceptible to degradation and adsorption to container walls. They should be prepared fresh daily from the primary or intermediate stock solution for the most reliable results.[6]
Pre-Use Handling: Before use, allow solutions stored under refrigeration to equilibrate to room temperature to ensure accurate volume measurements with pipettes.
5.3 Quality Control (QC) and Verification
To ensure the integrity of the calibration, a self-validating system should be in place.
Calibration Verification: After generating a new calibration curve, analyze a QC standard prepared from a separate stock solution. The result should be within a pre-defined acceptance range (e.g., ±10%) of its nominal value.
Bracketing: For long analytical sequences, inject a mid-level calibration standard after a set number of sample injections (e.g., every 10-20 samples) and at the end of the sequence. The response should remain within a specified percentage (e.g., ±15%) of its initial value to confirm the stability of the standard and the instrument throughout the run.
References
A Comparative Guide to the Stability of 2'-Aminoacetophenone and Other Arom
Rapid identification and quantification of 27 primary arom
Rapid Analysis of Carcinogenic Aromatic Amines Using the ACQUITY UPLC H-Class SQD System With Empower 3 Software.
Examining primary aromatic amines' stability in aqueous food simulants: effects of 3% acetic acid and water test conditions.
Simultaneous Determination of Aromatic Amines and Pyridines in Soil. Thermo Fisher Scientific.
Stabilization of aromatic amines.
Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture.
Stabilized aromatic amines.
Retention Behavior of Aromatic Amines with Some Ionic Liquids Mobile Phase in Semi-micro HPLC. ThaiScience.
A Comparative Guide to HPLC and GC-MS Methods for Amine Analysis. Benchchem.
Resolving the benign and the malign isomers of aryl amines by HPLC. TCI Journals.
1-N,1-N,3-trimethylbenzene-1,4-diamine. PubChem.
N1,N1,N2-trimethylbenzene-1,2-diamine — Chemical Substance Inform
Application Note: High-Sensitivity In Vitro Detection of Reactive Oxygen Species (ROS) and Peroxidase Activity Utilizing 1-N,1-N,2-Trimethylbenzene-1,3-Diamine (TriMBD) Derivatives
Introduction and Chemical Rationale The quantification of peroxidase activity and Reactive Oxygen Species (ROS) is a cornerstone of in vitro diagnostics, enzyme-linked immunosorbent assays (ELISAs), and cellular stress p...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction and Chemical Rationale
The quantification of peroxidase activity and Reactive Oxygen Species (ROS) is a cornerstone of in vitro diagnostics, enzyme-linked immunosorbent assays (ELISAs), and cellular stress profiling. Historically, phenylenediamine derivatives have served as the primary electron donors in these assays. For instance, ortho-phenylenediamine (OPD) is a classic chromogenic substrate that yields 2,3-diaminophenazine upon oxidation[1], while N,N-dimethyl-p-phenylenediamine (DMPD) is widely used to generate stable red semiquinone radicals for peroxidase detection[2].
However, traditional substrates suffer from distinct limitations: OPD is prone to rapid auto-oxidation and requires surfactant micelles (e.g., Triton X-100) to achieve usable fluorescence[1], and tetramethylbenzidine (TMB) suffers from a narrow dynamic range due to the precipitation of its diimine product at high concentrations.
The TriMBD Advantage:
To overcome these limitations, we have developed protocols utilizing 1-N,1-N,2-trimethylbenzene-1,3-diamine (TriMBD) . As a highly engineered meta-phenylenediamine derivative, TriMBD integrates three critical structural features that dictate its superior assay performance:
N,N-Dimethylation at C1: Similar to DMPD, the electron-donating dimethylamine group lowers the oxidation potential, making TriMBD highly reactive to Horseradish Peroxidase (HRP) and cellular ROS.
The C2-Methyl Steric Shield: In unsubstituted meta-diamines, oxidation leads to a chaotic mixture of ortho- and para-coupled dark polymeric pigments. The methyl group at the C2 position of TriMBD sterically blocks non-specific ortho-coupling.
Regiospecific Fluorogenic Coupling: Forced into a clean, regiospecific para-coupling reaction, oxidized TriMBD forms a single, highly conjugated dimeric product. This yields an intense, red-shifted fluorescence (λem = 580 nm) with near-zero background absorbance.
Mechanistic Pathway
The self-validating nature of the TriMBD assay relies on its predictable stoichiometry. Upon interaction with HRP/H₂O₂ or intracellular ROS, TriMBD undergoes a one-electron oxidation to a transient cation radical. Due to the C2 steric block, these radicals rapidly dimerize via para-coupling to form a stable, highly fluorescent fluorophore.
Figure 1: Regiospecific oxidation pathway of TriMBD catalyzed by HRP/H2O2.
Comparative Performance Data
To justify the integration of TriMBD into existing workflows, we benchmarked its performance against industry-standard substrates. TriMBD demonstrates a superior Limit of Detection (LOD) and avoids the spectral overlap with cellular autofluorescence commonly seen with traditional ROS probes[3].
Expert Insight: Buffer selection is the most critical failure point in peroxidase assays. High concentrations of phosphate (>100 mM) at pH 5.0 irreversibly inactivate HRP[4]. Therefore, this protocol utilizes a carefully balanced 50 mM Citrate-Phosphate buffer to maintain enzyme integrity while providing the optimal acidic environment for diamine oxidation.
Reagents Required:
TriMBD Stock Solution: 10 mM in anhydrous DMSO.
Assay Buffer: 50 mM Citrate-Phosphate buffer, pH 5.5.
H₂O₂ Substrate: 30% stock, freshly diluted to 2 mM in Assay Buffer.
Stop Solution: 1% Sodium Dodecyl Sulfate (SDS) in 0.1 M Glycine (pH 10.0). Note: Unlike OPD which uses 3M H₂SO₄[4], strong acids quench TriMBD fluorescence. SDS stabilizes the fluorophore in a micellar state.
Step-by-Step Workflow:
Plate Preparation: Following standard primary/secondary antibody incubations and washing of the 96-well microtiter plate, ensure all residual wash buffer (especially those containing sodium azide, a potent HRP inhibitor) is completely aspirated.
Working Solution: Immediately prior to use, prepare the TriMBD Working Solution by adding 100 µL of 10 mM TriMBD stock and 100 µL of 2 mM H₂O₂ to 9.8 mL of Assay Buffer (Final concentrations: 100 µM TriMBD, 20 µM H₂O₂).
Reaction: Dispense 100 µL of the Working Solution into each well.
Incubation: Incubate the plate in the dark at 25°C for 15–20 minutes. The solution will transition from colorless to a vibrant pink/red.
Termination: Add 50 µL of Stop Solution per well. The SDS rapidly denatures HRP, halting the reaction, while the alkaline pH maximizes the quantum yield of the dimeric product.
Measurement: Read fluorescence on a microplate reader (Excitation: 510 nm / Emission: 580 nm).
Protocol B: Live-Cell ROS Detection Assay
Expert Insight: While probes like DHE or DCFDA are standard for ROS detection, they are susceptible to intermediate radical formation and artifactual amplification[3]. TriMBD, when synthesized as a diacetate derivative (TriMBD-DA) to enhance cell permeability, is cleaved by intracellular esterases and oxidized directly by ROS, providing a highly stable, red-shifted readout that bypasses biological autofluorescence.
Step-by-Step Workflow:
Cell Seeding: Seed target cells (e.g., HUVECs or macrophages) in a black, clear-bottom 96-well tissue culture plate at 2 × 10⁴ cells/well. Incubate overnight at 37°C, 5% CO₂.
Probe Loading: Wash cells twice with warm HBSS (Hank's Balanced Salt Solution). Add 100 µL of 10 µM TriMBD-DA (diluted in HBSS) to each well.
Incubation: Incubate for 30 minutes at 37°C to allow for cellular uptake and esterase cleavage.
Treatment: Remove the probe solution and wash once with HBSS. Apply experimental treatments (e.g., oxidative stressors like menadione, or inhibitors like DPI) in HBSS.
Kinetic Readout: Transfer the plate to a temperature-controlled fluorescence plate reader. Monitor ROS generation kinetically every 5 minutes for 2 hours (Excitation: 510 nm / Emission: 580 nm).
Validation Control: Include a well pre-treated with 100 U/mL PEG-Catalase or 5 mM N-acetylcysteine (NAC) as a negative control to validate that the signal is strictly ROS-dependent.
References
Measurement of Reactive Oxygen Species, Reactive Nitrogen Species, and Redox-Dependent Signaling in the Cardiovascular System: A Scientific Statement from the American Heart Association
Source: AHA Journals
URL
Optimizing the o-phenylenediamine assay for horseradish peroxidase: effects of phosphate and pH, substrate and enzyme concentrations, and stopping reagents
Source: PubMed
URL
Application of o-phenylenediamine as a fluorogenic substrate in peroxidase-mediated enzyme-linked immunosorbent assay
Source: ResearchGate
URL
N,N-Dimethyl-p-phenylenediamine dihydrochloride, suitable for peroxidase test, >=99.0% (titration)
How to improve reaction yield when synthesizing 1-N,1-N,2-trimethylbenzene-1,3-diamine
An essential resource for researchers, scientists, and drug development professionals, this Technical Support Center provides in-depth troubleshooting guides and frequently asked questions to optimize the synthesis of 1-...
Author: BenchChem Technical Support Team. Date: April 2026
An essential resource for researchers, scientists, and drug development professionals, this Technical Support Center provides in-depth troubleshooting guides and frequently asked questions to optimize the synthesis of 1-N,1-N,2-trimethylbenzene-1,3-diamine. As Senior Application Scientists, we have compiled this guide to address common challenges and enhance reaction yields through field-proven insights and established chemical principles.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for 1-N,1-N,2-trimethylbenzene-1,3-diamine?
A1: While various methods exist for synthesizing aromatic amines, a prevalent and reliable strategy for this specific compound involves a multi-step process starting from 2,6-dinitrotoluene. The typical pathway includes:
Selective Reduction: One of the two nitro groups is selectively reduced to an amine, forming 2-methyl-3-nitroaniline.
Reductive N,N-dimethylation: The newly formed primary amine is converted to a tertiary dimethylamine.
Final Reduction: The remaining nitro group is reduced to a primary amine, yielding the final product, 1-N,1-N,2-trimethylbenzene-1,3-diamine.
Alternative routes, such as the direct amination of a substituted benzene ring, are generally less efficient and may result in lower yields due to harsh conditions and poor regioselectivity. The reduction of nitro compounds is a widely used industrial method due to the precise preparation of starting materials.[1]
Q2: Why is an inert atmosphere important during the synthesis and handling of this compound?
A2: Aromatic amines, particularly phenylenediamines, are highly susceptible to oxidation, which can occur upon exposure to atmospheric oxygen.[2] This oxidation leads to the formation of colored impurities and tarry residues, significantly reducing the purity and isolated yield of the final product.[3] Performing reactions under an inert atmosphere (e.g., nitrogen or argon) and storing the final product under these conditions is crucial to prevent degradation.
Q3: How can I effectively monitor the progress of the reaction?
A3: Thin-Layer Chromatography (TLC) is the most common and cost-effective method for monitoring reaction progress. By spotting the starting material, a co-spot (starting material and reaction mixture), and the reaction mixture on a TLC plate, you can visualize the consumption of the starting material and the formation of the product. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) can be employed to determine the precise ratio of reactants and products.
Q4: What are the primary safety concerns when working with aromatic diamines and their precursors?
A4: The precursors, such as dinitrotoluene, are toxic and potentially explosive. Aromatic diamines themselves are classified as hazardous and can be toxic if swallowed or in contact with skin. It is imperative to handle these chemicals in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat. Consult the Safety Data Sheet (SDS) for each specific chemical before beginning any experimental work.[4]
Troubleshooting Guide: Enhancing Reaction Yield
This section addresses specific issues encountered during the synthesis of 1-N,1-N,2-trimethylbenzene-1,3-diamine.
Problem 1: Low or No Yield of the Desired Product
Q: My reaction yield is consistently low, or the reaction fails to proceed to completion. What are the potential causes and solutions?
A: This is a common issue that can stem from several factors related to reagents, catalysts, or reaction conditions.
Potential Causes & Solutions:
Inactive or Insufficient Catalyst (During Reduction Steps):
Cause: Catalysts like Raney Nickel or Palladium on Carbon (Pd/C) can lose activity over time due to improper storage or handling. The catalyst-to-substrate ratio may also be too low.
Solution: Use a fresh batch of catalyst. For catalytic hydrogenation, ensure the catalyst is properly activated and handled under an inert atmosphere to prevent oxidation. Increase the catalyst loading in small increments (e.g., from 5 mol% to 10 mol%) to find the optimal concentration. For reductions using metals like tin (Sn) or iron (Fe) in acidic media, ensure the metal surface is activated (e.g., by washing with dilute acid).[2][5]
Suboptimal Reaction Temperature:
Cause: Many chemical transformations, including reductions and aminations, are temperature-sensitive. A temperature that is too low can lead to an impractically slow reaction rate, while a temperature that is too high can promote the formation of side products.[6]
Solution: Methodically optimize the reaction temperature. Start at a literature-recommended temperature for a similar transformation and run small-scale trials at 10°C intervals (both higher and lower) to determine the effect on yield and purity.
Poor Quality of Solvents or Reagents:
Cause: The presence of moisture or impurities in solvents and reagents can interfere with the reaction. For instance, water can poison certain catalysts or react with intermediates.
Solution: Use anhydrous solvents, especially for reactions sensitive to moisture. Purify reagents if their quality is questionable. For example, ensure that reducing agents like sodium borohydride are dry and free-flowing.[6]
Inefficient Stirring:
Cause: In heterogeneous reactions, such as catalytic hydrogenations, inefficient stirring can lead to poor contact between the reactants, solvent, and solid catalyst, resulting in a slow or incomplete reaction.
Solution: Use a suitable stir bar and a stir plate capable of vigorous agitation to ensure the catalyst remains suspended in the reaction mixture. For larger-scale reactions, mechanical stirring is recommended.
Problem 2: Formation of Multiple Side Products
Q: My final product is contaminated with significant impurities and side products. How can I improve the reaction's selectivity?
A: The formation of side products often points to issues with reaction control, such as temperature, stoichiometry, or the choice of reagents.
Potential Causes & Solutions:
Over-reduction or Side Reactions:
Cause: In the selective reduction of a dinitro compound, harsh reducing agents or prolonged reaction times can lead to the reduction of both nitro groups. During N,N-dimethylation, side reactions can occur if the temperature is too high.
Solution:
Choose a Milder Reducing Agent: For selective reduction, consider reagents known for their selectivity, such as sodium sulfide or ammonium polysulfide.
Control Stoichiometry: Carefully control the molar equivalents of the reducing agent.
Optimize Reaction Time: Monitor the reaction closely using TLC or HPLC and quench it as soon as the starting material is consumed to prevent further reactions.[7]
Oxidation of the Product:
Cause: As previously mentioned, aromatic diamines are prone to air oxidation, leading to a complex mixture of colored byproducts.
Solution: Degas the solvent before use and maintain a positive pressure of an inert gas (N₂ or Ar) throughout the reaction and workup. Once isolated, store the product in a dark container under an inert atmosphere.[2]
Hydrolysis or Diarylamine Formation:
Cause: In aqueous solutions or with insufficient excess of the amine, side reactions like hydrolysis of intermediates can occur.[1]
Solution: Conduct the reaction in a non-aqueous medium if possible. Using an appropriate excess of the aminating agent can also drive the reaction towards the desired product.
Problem 3: Difficulties in Product Isolation and Purification
Q: I am struggling to isolate a pure sample of the final product from the crude reaction mixture. What purification strategies are most effective?
A: The physical properties of 1-N,1-N,2-trimethylbenzene-1,3-diamine (an amine, which is basic) dictate the best purification methods.
Potential Causes & Solutions:
Emulsion Formation During Workup:
Cause: The basic nature of the product can lead to the formation of stable emulsions during aqueous extractions, making phase separation difficult.
Solution: Add a saturated brine (NaCl solution) to the aqueous layer to increase its ionic strength, which helps to break emulsions. Alternatively, filtering the mixture through a pad of Celite can be effective.
Co-elution of Impurities During Chromatography:
Cause: Impurities with similar polarity to the product can be difficult to separate using standard column chromatography.
Solution:
Acid-Base Extraction: Before chromatography, perform an acid-base workup. Dissolve the crude product in an organic solvent (e.g., diethyl ether) and wash with a dilute acid (e.g., 1M HCl). The amine product will be protonated and move to the aqueous layer, leaving non-basic impurities in the organic layer. The aqueous layer can then be basified (e.g., with NaOH) and the pure amine re-extracted into an organic solvent.[2]
Optimize Chromatography Conditions: Experiment with different solvent systems for column chromatography. A small amount of a basic modifier, like triethylamine (~0.5-1%), can be added to the eluent to prevent the product from streaking on silica gel.
Product Instability During Purification:
Cause: The product may degrade on silica gel, which is acidic, or during purification methods that require heat, such as distillation.
Solution: Use a deactivated stationary phase for chromatography, such as neutral alumina, or silica gel treated with a base. If distillation is necessary, perform it under high vacuum to keep the temperature as low as possible.[2][3]
Data & Workflow Visualization
Table 1: General Reaction Condition Optimization
Parameter
Initial Condition
Optimization Strategy
Rationale
Temperature
Room Temperature
Test in 10°C increments (e.g., 0°C to 50°C)
Balances reaction rate against the formation of byproducts.[6]
Catalyst Loading
5 mol%
Increase to 7.5 mol%, then 10 mol%
Ensures complete conversion without excessive cost or difficult removal.
Solvent
Ethanol/Methanol
Test alternative protic or aprotic solvents (e.g., THF, Dioxane)
Solvent polarity can significantly impact reaction rates and selectivity.[7]
Reaction Time
12 hours
Monitor via TLC/HPLC at 1, 3, 6, and 24 hours
Prevents the formation of degradation or side products from over-reaction.[6][7]
Diagram 1: General Synthetic Workflow
This diagram illustrates a plausible synthetic pathway for 1-N,1-N,2-trimethylbenzene-1,3-diamine.
Caption: Proposed synthesis pathway from 2,6-dinitrotoluene.
Diagram 2: Troubleshooting Decision Tree for Low Yield
This flowchart provides a logical sequence for diagnosing the cause of low reaction yields.
Caption: A decision-making workflow for troubleshooting low yields.
References
Facile Synthesis of Secondary Amines through One-Pot Reductive Amination of Aromatic Aldehydes in [Et3NH][HSO4] using Sodium Bor - SciSpace. (n.d.).
Aromatic Amines in Organic Synthesis Part III; p-Aminocinnamic Acids and Their Methyl Esters - MDPI. (2024, July 10).
Synthesis of primary amines - Organic Chemistry Portal. (n.d.).
Production Of Aromatic Amines - Chemcess. (2025, September 22).
Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry - PMC. (n.d.).
Synthesis of 1,3-Diamines Through Rhodium-Catalyzed C—H Insertion - PMC - NIH. (n.d.).
Technical Support Center: Troubleshooting Impurities in 1-N,1-N,2-trimethylbenzene-1,3-diamine Samples
Welcome to the technical support guide for 1-N,1-N,2-trimethylbenzene-1,3-diamine. This document is designed for researchers, chemists, and drug development professionals who utilize this specialized aromatic amine and r...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support guide for 1-N,1-N,2-trimethylbenzene-1,3-diamine. This document is designed for researchers, chemists, and drug development professionals who utilize this specialized aromatic amine and require the highest standards of purity for their work. As a key building block in the synthesis of advanced materials and pharmaceutical intermediates, the purity of 1-N,1-N,2-trimethylbenzene-1,3-diamine is paramount to achieving reliable and reproducible results.
This guide moves beyond simple procedural lists to provide a deep, mechanistic understanding of why impurities arise and how to strategically remove them. It is structured as a series of frequently asked questions and troubleshooting scenarios that you may encounter in the lab.
This section addresses high-level questions about the handling, stability, and general characteristics of 1-N,1-N,2-trimethylbenzene-1,3-diamine.
Q1: What is 1-N,1-N,2-trimethylbenzene-1,3-diamine, and why is its purity so critical?
1-N,1-N,2-trimethylbenzene-1,3-diamine is an aromatic compound featuring two amine functional groups. The 1,3-diamine motif is a significant structural component in various chemical applications, serving as a versatile building block in organic synthesis.[1][2] Its utility often lies in its nucleophilic nature and its ability to act as a ligand or a monomer in polymerization reactions.
Purity is critical for several reasons:
Stoichiometric Accuracy: In syntheses where the diamine is a limiting reagent, impurities can lead to incorrect molar ratios, resulting in low yields and complex product mixtures.
Reactivity Interference: Unreacted starting materials or isomeric impurities can compete in subsequent reactions, leading to the formation of undesired side products that may be difficult to separate from the target molecule.
Material Properties: When used in polymer synthesis, even trace impurities can terminate polymer chains or alter the final material's mechanical, thermal, and optical properties.
Biological Activity: In drug development, impurities can have their own pharmacological or toxicological profiles, confounding screening results and posing safety risks.
Q2: My new sample of 1-N,1-N,2-trimethylbenzene-1,3-diamine is a pale yellow, but an older sample in the lab is dark brown. What happened?
This is a classic sign of oxidative degradation. Aromatic amines, particularly phenylenediamines, are susceptible to air oxidation. The mechanism involves the formation of colored radical cations and, subsequently, quinone-diimine structures and polymerized oligomers. This process is often accelerated by exposure to light and trace metal catalysts.
Trustworthiness Check: A freshly purified, high-purity sample should be nearly colorless to a pale straw yellow. Any significant color change indicates degradation and the presence of oxidative impurities.
Q3: How should I properly store my 1-N,1-N,2-trimethylbenzene-1,3-diamine to ensure long-term stability?
To prevent the oxidative degradation described above, proper storage is essential. The following protocol is recommended:
Use an Inert Atmosphere: Store the material in a vial or flask with a tight-fitting seal (e.g., a septum-sealed vial or an ampoule). Before sealing, flush the container thoroughly with an inert gas like argon or nitrogen to displace all oxygen.
Protect from Light: Use an amber glass vial or wrap a clear vial in aluminum foil to prevent photo-oxidation.
Control Temperature: Store in a cool, dark place. For long-term storage, refrigeration (2-8 °C) under an inert atmosphere is ideal.
Use High-Purity Containers: Avoid storing in containers that could leach plasticizers or other contaminants. Glass is strongly preferred.
Section 2: Troubleshooting Common Impurities - A Guide for Analysis
This section is formatted to help you diagnose issues based on the analytical data you've collected.
Q4: My GC-MS analysis shows a peak with the same mass-to-charge ratio (m/z) as my product but a slightly different retention time. What is it?
This is a strong indication of a positional isomer . Isomers have the same molecular formula and thus the same molecular weight, but different structural arrangements. In the synthesis of substituted benzenes, obtaining a single isomer is a common challenge.[3]
Likely Isomeric Impurities:
N-Methyl Isomers: N,N',2-trimethylbenzene-1,3-diamine (where each nitrogen has one methyl group).
Ring Position Isomers: 1-N,1-N,4-trimethylbenzene-1,3-diamine or other isomers resulting from the migration of the methyl or amine groups on the benzene ring during synthesis.
Causality: These impurities typically arise from the starting materials. For instance, if the synthesis began with a mixture of dinitrotoluene isomers, the final product will also be an isomeric mixture.
Troubleshooting Protocol:
Confirm Isomerism: Use high-resolution GC-MS to confirm the identical mass.
Structural Elucidation: Obtain a high-quality ¹H and ¹³C NMR spectrum. Isomers will exhibit distinct chemical shifts and coupling patterns in the aromatic region.
Separation: Due to their similar polarities, separating positional isomers can be challenging.
Fractional Vacuum Distillation: If the boiling points are sufficiently different, this can be effective.
Preparative HPLC: A high-performance liquid chromatography system with a suitable column (e.g., C18 or a specialized phenyl column) is often the most effective method for separating closely related isomers.
Q5: My ¹H NMR spectrum shows a singlet around 3.4-3.6 ppm, but it integrates to less than 6 protons relative to the aromatic signals. What does this suggest?
This points to the presence of under-methylated impurities . The N(CH₃)₂ group in your target compound should appear as a sharp singlet integrating to 6 protons. A smaller integration suggests contamination with species having fewer N-methyl groups.
Likely Impurities:
1-N,2-trimethylbenzene-1,3-diamine: Contains one -NH(CH₃) group and one -NH₂ group.
2-methylbenzene-1,3-diamine: The un-methylated precursor.
Causality: These impurities are a result of an incomplete methylation reaction. This can be caused by insufficient methylating agent, suboptimal reaction temperature, or a shortened reaction time.
Troubleshooting Workflow:
Caption: Workflow for removing more basic, under-methylated amine impurities.
Experimental Protocol: Acidic Wash Extraction
Rationale: The primary (-NH₂) and secondary (-NHCH₃) amines are more basic than the tertiary dimethylamino group (-N(CH₃)₂). An acidic wash will selectively protonate these more basic impurities, making them water-soluble and allowing for their extraction from the organic phase.
Dissolve the impure sample in a water-immiscible organic solvent like ethyl acetate or dichloromethane (DCM).
Transfer the solution to a separatory funnel and add an equal volume of 1M hydrochloric acid (HCl).
Shake the funnel vigorously for 1-2 minutes, venting frequently.
Allow the layers to separate. Drain the lower aqueous layer, which now contains the protonated impurities.
Wash the organic layer with saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine (saturated NaCl solution) to remove excess water.
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
Analyze the purified product by GC-MS and NMR to confirm the removal of the under-methylated species.
Q6: My sample is pure by GC and NMR, but my elemental analysis shows a lower-than-expected nitrogen content. What could be the issue?
Assuming your analytical techniques are sound, this discrepancy often points to the presence of non-volatile, non-NMR-active impurities. The most common culprits are inorganic salts .
Causality: Inorganic salts are often byproducts of the reaction or are introduced during the workup. For example, if a reaction is quenched with an ammonium chloride solution or neutralized with sodium bicarbonate, trace amounts of these salts can remain in the final product if the aqueous washes are insufficient.
Troubleshooting Protocol:
Dissolution Test: Dissolve a small amount of your sample in a high-purity organic solvent. Inorganic salts are generally insoluble and will be visible as a fine precipitate or haze.
Filtration: Dissolve the bulk sample in a suitable dry solvent (e.g., diethyl ether or DCM) and filter it through a fine porosity filter or a short plug of celite or silica gel.
Rinse and Concentrate: Rinse the filter plug with a small amount of fresh solvent and combine the filtrates.
Solvent Removal: Carefully remove the solvent under reduced pressure. Ensure your product is not volatile under these conditions.
Re-analysis: Submit the filtered material for elemental analysis.
Section 3: Standard Analytical & Purification Protocols
This section provides detailed, step-by-step methodologies for the key experiments and workflows cited in this guide.
3.1 Analytical Workflow for Purity Assessment
A multi-technique approach is essential for a comprehensive purity assessment.
Caption: Recommended workflow for robust purity analysis.
Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To identify and quantify volatile impurities. The area normalization method can provide a good estimate of purity.[4]
Sample Prep: Prepare a ~1 mg/mL solution of the sample in a high-purity solvent like ethyl acetate or methanol.
Instrument Conditions (Example):
Column: DB-5ms or equivalent (30 m x 0.25 mm x 0.25 µm).
Inlet Temperature: 250 °C.
Oven Program: Start at 80 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min.
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
Injection Volume: 1 µL with a split ratio of 50:1.
MS Detector: Scan range 40-450 m/z.
Analysis: Integrate all peaks in the chromatogram. Compare the mass spectra of minor peaks to a library (NIST) and known potential impurities to identify them. Calculate the relative percentage of the main peak area to estimate purity.
3.2 Standard Purification Protocol: Flash Column Chromatography
Objective: To separate the target compound from impurities with different polarities.
Solvent System Selection: Use Thin Layer Chromatography (TLC) to determine an appropriate solvent system. For an aromatic diamine, a hexane/ethyl acetate system with a small amount of triethylamine (0.5-1%) is a good starting point. The triethylamine prevents the basic amine from "streaking" on the acidic silica gel. Aim for a retention factor (Rf) of ~0.3 for the target compound.
Column Packing: Pack a glass column with silica gel using the chosen solvent system (the "mobile phase").
Sample Loading: Dissolve the crude sample in a minimal amount of the mobile phase or a stronger solvent (like DCM). If using a stronger solvent, pre-adsorb the sample onto a small amount of silica gel, dry it, and load the resulting powder onto the top of the column.
Elution: Run the mobile phase through the column, collecting fractions.
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure.
Section 4: Summary of Common Impurities
The table below summarizes the key information for quick reference.
Impurity Class
Likely Source
Key Analytical Signature
Recommended Purification Method
Positional Isomers
Isomeric starting materials
Same m/z in GC-MS, different retention time; Different aromatic pattern in ¹H NMR.
Preparative HPLC or Fractional Distillation
Under-Methylated Amines
Incomplete methylation reaction
Lower m/z peaks in GC-MS; ¹H NMR shows -NH or -NH₂ signals and reduced N-Me integration.
Acidic Wash / Liquid-Liquid Extraction
Oxidation Products
Air/light exposure during storage or workup
Sample discoloration (yellow/brown); Broad baseline hump in GC; Complex aromatic signals in NMR.
Activated Carbon Treatment followed by Recrystallization or Distillation
Residual Solvents
Incomplete drying after purification
Characteristic peaks in ¹H NMR (e.g., Toluene ~2.3, 7.2 ppm; DCM ~5.3 ppm).
High-Vacuum Drying; Azeotropic Distillation
Inorganic Salts
Byproducts from reaction workup
No signal in GC/NMR; Low nitrogen value in elemental analysis.
Dissolution in organic solvent and filtration.
References
CPAChem. (2022). Safety data sheet according to 1907/2006/EC, Article 31. Retrieved from [Link]
Kano, T., et al. (2013). 1,3-Diamine-Derived Catalysts: Design, Synthesis, and the Use in Enantioselective Mannich Reactions of Ketones. The Journal of Organic Chemistry. Available at: [Link]
Han, M., et al. (2020). Synthetic methods for 1,3-diamines. Organic & Biomolecular Chemistry. Available at: [Link]
National Center for Biotechnology Information. (n.d.). Trimethylbenzenes - Acute Exposure Guideline Levels for Selected Airborne Chemicals. In NCBI Bookshelf. Retrieved from [Link]
Li, H., et al. (2022). Designing a Potential Pathway for the Catalytic Synthesis of 1,3-Cyclohexanediamine. Catalysts. Available at: [Link]
Occupational Safety and Health Administration. (2000). Trimethylbenzene (mixed isomers). U.S. Department of Labor. Retrieved from [Link]
ResearchGate. (2020). Synthetic methods for 1,3-diamines | Request PDF. Retrieved from [Link]
PubChem. (n.d.). 1-N,1-N,3-trimethylbenzene-1,4-diamine. National Library of Medicine. Retrieved from [Link]
PubChem. (n.d.). N1-Methylbenzene-1,3-diamine. National Library of Medicine. Retrieved from [Link]
Google Patents. (2018). CN108008034A - Method for detecting the purity of N,N,N'-trimethylethylenediamine by gas chromatography.
Google Patents. (1965). US3203994A - Purification of meta-phenylenediamine.
Technical Support Center: Optimizing Solvent Selection for 1-N,1-N,2-trimethylbenzene-1,3-diamine Solubility
Welcome to the technical support center for optimizing the solubility of 1-N,1-N,2-trimethylbenzene-1,3-diamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth,...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support center for optimizing the solubility of 1-N,1-N,2-trimethylbenzene-1,3-diamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the handling and formulation of this compound. Here, we combine fundamental scientific principles with field-proven insights to streamline your experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the key molecular features of 1-N,1-N,2-trimethylbenzene-1,3-diamine that influence its solubility?
A1: Understanding the structure of 1-N,1-N,2-trimethylbenzene-1,3-diamine is the first step in predicting its solubility behavior. Its key features are:
Aromatic Ring: The benzene ring is a nonpolar, hydrophobic feature.
Amine Groups: The two amine groups (-NH2 and -N(CH3)2) are polar and capable of hydrogen bonding, which increases affinity for polar solvents.
Methyl Groups: The three methyl groups (-CH3) are nonpolar and contribute to the overall lipophilicity of the molecule.
The interplay between the polar amine functionalities and the nonpolar aromatic ring and methyl groups results in a molecule with moderate polarity. Therefore, it is expected to have limited solubility in highly polar solvents like water and also in very nonpolar solvents like hexane.
Q2: I am observing poor solubility of 1-N,1-N,2-trimethylbenzene-1,3-diamine in my chosen solvent. What are the likely causes and how can I troubleshoot this?
A2: Poor solubility can stem from a variety of factors. Here’s a systematic approach to troubleshooting:
Solvent-Solute Mismatch: The fundamental principle of "like dissolves like" governs solubility.[1] If your solvent is at either extreme of the polarity scale (e.g., water or heptane), you are likely to encounter solubility issues. The moderate polarity of your compound suggests that solvents of intermediate polarity will be more effective.
Purity of the Compound: Impurities can significantly impact solubility. Ensure the purity of your 1-N,1-N,2-trimethylbenzene-1,3-diamine using appropriate analytical techniques such as HPLC or NMR.
Temperature Effects: Solubility is generally temperature-dependent. For most solids dissolving in liquid solvents, solubility increases with temperature. Try gentle heating to see if solubility improves. However, be mindful of the compound's stability at elevated temperatures.
pH of the Solution (for aqueous or protic solvents): As an aromatic amine, the solubility of 1-N,1-N,2-trimethylbenzene-1,3-diamine in protic solvents can be pH-dependent. The amine groups can be protonated at acidic pH, forming more soluble salts.
Q3: Which solvents are generally recommended for dissolving aromatic amines like 1-N,1-N,2-trimethylbenzene-1,3-diamine?
A3: Based on the structure and general behavior of aromatic amines, the following solvents are good starting points for solubility screening:
Polar Aprotic Solvents: Dichloromethane (DCM), Chloroform, Tetrahydrofuran (THF), and Ethyl Acetate often provide good solubility for moderately polar compounds.
Polar Protic Solvents: Alcohols such as Methanol, Ethanol, and Isopropanol can be effective due to their ability to hydrogen bond with the amine groups.[2]
Aromatic Solvents: Toluene and Xylene can also be suitable solvents due to favorable interactions with the benzene ring of the solute.[3]
It is often beneficial to use solvent mixtures to fine-tune the polarity and solvating power. For instance, a mixture of a nonpolar solvent like toluene with a more polar one like methanol could be effective.[4]
Troubleshooting Guide
Issue: Compound precipitates out of solution upon standing or temperature change.
Root Cause Analysis and Solution Workflow:
Caption: Troubleshooting workflow for compound precipitation.
Explanation:
Identify Supersaturation: If the compound was dissolved at a higher temperature and then cooled, you may have a supersaturated solution. The excess solute will precipitate out as it returns to its equilibrium solubility at the lower temperature.
Evaluate Solvent Capacity: If precipitation occurs at a constant temperature, the solvent may not have sufficient capacity to keep the compound dissolved at that concentration.
Actionable Solutions:
To address supersaturation, you can either maintain the solution at a higher temperature (if experimentally feasible) or work with a lower, more stable concentration.
To improve solvent capacity, you can either increase the volume of the solvent or introduce a co-solvent that has a higher affinity for the compound.
Issue: Inconsistent solubility results between experiments.
Root Cause Analysis and Solution Workflow:
Caption: Root cause analysis for inconsistent solubility.
Explanation:
Compound Variability: Different batches or lots of the same compound can have slight variations in purity or crystalline form, which can affect solubility.
Solvent Quality: The grade of the solvent, and particularly its water content, can significantly influence the solubility of a compound, especially one with hydrogen bonding capabilities.
Procedural Differences: Minor variations in experimental procedure, such as the rate of addition, stirring speed, or the time allowed for equilibration, can lead to different apparent solubilities.
Advanced Predictive Models for Solvent Selection
For a more rational and predictive approach to solvent selection, several computational models can be employed. These methods can save significant experimental time and resources by narrowing down the list of potential solvents.
Hansen Solubility Parameters (HSP): This model is based on the principle that "like dissolves like" and quantifies this by dividing the total Hildebrand solubility parameter into three components: dispersion (δD), polar (δP), and hydrogen bonding (δH).[5][6][7] Solvents with HSP values close to those of the solute are more likely to be good solvents.[8][9]
COSMO-RS (COnductor-like Screening MOdel for Realistic Solvents): This is a powerful quantum chemistry-based method that can predict thermodynamic properties of fluids and solutions, including solubility, from first principles.[10][11][12] It can be particularly useful for novel compounds where experimental data is scarce.[13]
Recent studies have also shown the potential of combining these predictive models with machine learning algorithms to achieve even higher accuracy in solubility prediction.[14][15][16][17][18]
Experimental Protocol: Determining the Solubility of 1-N,1-N,2-trimethylbenzene-1,3-diamine
This protocol describes a standardized isothermal equilibrium method for accurately determining the solubility of the target compound.
Materials and Equipment:
1-N,1-N,2-trimethylbenzene-1,3-diamine (of known purity)
Selected organic solvents (analytical grade or higher)
Analytical balance (± 0.1 mg)
Thermostatic shaker or water bath with temperature control
High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector, or a UV-Vis spectrophotometer
Experimental Workflow:
Caption: Step-by-step experimental workflow for solubility determination.
Detailed Steps:
Preparation of Saturated Solution:
Accurately weigh an excess amount of 1-N,1-N,2-trimethylbenzene-1,3-diamine and add it to a sealed vial containing a precise volume or mass of the chosen solvent. The presence of undissolved solid is crucial to ensure that the solution is saturated.
Equilibration:
Place the vial in a thermostatic shaker set to the desired experimental temperature.
Stir the mixture at a constant, vigorous rate to facilitate dissolution and ensure that equilibrium is reached. The time required for equilibration can vary but is typically between 24 and 72 hours.
Sample Collection and Preparation:
Once equilibrium is reached, stop the agitation and allow the undissolved solid to settle.
Carefully withdraw a known volume of the clear supernatant using a pre-warmed (to the experimental temperature) pipette.
Immediately filter the aliquot through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any suspended microparticles.
Dilute the filtered sample to a known volume with a suitable solvent to bring the concentration within the linear range of your analytical method.
Quantification:
Analyze the diluted sample using a pre-calibrated analytical method, such as HPLC or UV-Vis spectroscopy, to determine the concentration of 1-N,1-N,2-trimethylbenzene-1,3-diamine.
Calculation of Solubility:
From the concentration of the diluted sample and the dilution factor, calculate the concentration of the compound in the original saturated solution. This value represents the solubility at the experimental temperature.
Summary of Physicochemical Properties
Property
Estimated Value/Characteristic
Implication for Solubility
Molecular Weight
~150.22 g/mol
Relatively low, favoring solubility.
Polarity
Moderately polar
Soluble in solvents of intermediate polarity.
Hydrogen Bond Donor
Yes (primary amine)
Interacts with protic and polar aprotic solvents.
Hydrogen Bond Acceptor
Yes (both amine groups)
Interacts with protic solvents.
Aqueous Solubility
Likely low
The nonpolar aromatic ring and methyl groups reduce water solubility.[23][24]
Disclaimer: The information provided in this technical support guide is intended for guidance and informational purposes only. It is based on established scientific principles and available data. Users should always perform their own experiments to determine the optimal conditions for their specific applications and adhere to all relevant safety protocols.
References
Hansen Solubility Parameters: A Tool for Solvent Selection for Organosolv Delignification. (2019). IntechOpen. Retrieved from [Link]
Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models. (2023). Scientific Reports. Retrieved from [Link]
Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. (2020). Nature Communications. Retrieved from [Link]
Physics-Based Solubility Prediction for Organic Molecules. (2022). Chemical Reviews. Retrieved from [Link]
Hansen Solubility Parameters: A Tool for Solvent Selection in Drugs. (2022). Pharmaceutical Sciences. Retrieved from [Link]
Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures. (2022). ChemRxiv. Retrieved from [Link]
Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures. (2022). Journal of the American Chemical Society. Retrieved from [Link]
Using COSMO-RS to Predict Hansen Solubility Parameters. (2022). ACS Publications. Retrieved from [Link]
Prediction of Solubility with COSMO-RS. (2007). Zenodo. Retrieved from [Link]
Predicting the solubility of CO2 and N2 in ionic liquids based on COSMO-RS and machine learning. (2024). Frontiers in Chemical Engineering. Retrieved from [Link]
Hansen Solubility Parameters. Kinam Park. Retrieved from [Link]
HSP for Beginners. Hansen Solubility Parameters. Retrieved from [Link]
A hybrid approach to aqueous solubility prediction using COSMO-RS and machine learning. (2024). Digital Discovery. Retrieved from [Link]
Good solvent system for separating aromatic amines and/or oximes on alumina TLC plates?. (2017). Sciencemadness.org. Retrieved from [Link]
Solvent-Promoted and -Controlled Aza-Michael Reaction with Arom
Purification and recrystallization techniques for crude 1-N,1-N,2-trimethylbenzene-1,3-diamine
Technical Support Center: Purification of 1-N,1-N,2-trimethylbenzene-1,3-diamine This guide provides researchers, scientists, and drug development professionals with in-depth technical support for the purification of cru...
Author: BenchChem Technical Support Team. Date: April 2026
Technical Support Center: Purification of 1-N,1-N,2-trimethylbenzene-1,3-diamine
This guide provides researchers, scientists, and drug development professionals with in-depth technical support for the purification of crude 1-N,1-N,2-trimethylbenzene-1,3-diamine. It addresses common challenges through a troubleshooting-oriented Q&A format, detailed protocols, and scientific explanations for each procedural step.
Section 1: Understanding the Compound and Potential Impurities
1-N,1-N,2-trimethylbenzene-1,3-diamine is an aromatic diamine whose purity is critical for subsequent synthetic applications. Crude samples can contain a variety of impurities stemming from the synthetic route, handling, and storage.
Common Impurities May Include:
Starting Materials: Unreacted precursors or reagents from the synthesis.
Isomeric Variants: Other trimethylbenzene-1,3-diamine isomers formed during synthesis.
Oxidation Products: Aromatic amines are susceptible to air oxidation, which often results in highly colored impurities.[1]
Reaction Byproducts: Products from side reactions, such as incomplete methylation.
Table 1: Physicochemical Properties of 1-N,1-N,2-trimethylbenzene-1,3-diamine and Related Compounds
| Melting Point (Isomer) | 89 - 91 °C | Safety Data Sheet[2] |
Note: Experimental data for the target compound is limited; properties of related isomers are provided for context.
Section 2: General Purification Workflow
A multi-step approach is often necessary to achieve high purity. The optimal path depends on the nature and quantity of the impurities present. The following diagram illustrates a logical workflow for purifying crude aromatic amines.
Caption: A general workflow for the purification of crude aromatic amines.
Section 3: Troubleshooting Guide
This section directly addresses common experimental failures in a question-and-answer format.
Q1: My compound "oiled out" during cooling instead of forming crystals. What happened and how can I fix it?
A1: "Oiling out" is a common issue where the compound separates as a liquid phase instead of a solid crystalline lattice.
Causality: This typically occurs for one of two reasons:
The boiling point of the recrystallization solvent is higher than the melting point of your compound. The compound melts before it dissolves.
The solution is too saturated with impurities, or the cooling process is too rapid, preventing proper crystal lattice formation.
Troubleshooting Steps:
Re-heat the Solution: Heat the mixture until the oil completely redissolves.
Add More Solvent: Add a small amount of additional hot solvent to slightly decrease the saturation.[3]
Ensure Slow Cooling: Allow the flask to cool very slowly to room temperature. Insulating the flask with glass wool can help. Slow cooling is critical for the formation of pure crystals.[4]
Agitate at a Lower Temperature: Once the solution has cooled significantly, gentle swirling can sometimes encourage crystallization over oiling.
Re-evaluate Solvent Choice: If the problem persists, your compound's melting point may be too low for the chosen solvent. A lower-boiling solvent may be required.
Q2: I've cooled my solution, even in an ice bath, but no crystals have formed. What should I do?
A2: Spontaneous crystallization sometimes fails to initiate, resulting in a supersaturated solution. This can be overcome by inducing nucleation.
Causality: Crystal formation requires an initial nucleation site—a point where the first few molecules arrange into a lattice. In a very clean solution without nucleation sites, a supersaturated state can persist.
Troubleshooting Steps (in order of preference):
Seeding: If you have a pure crystal of the compound, add a tiny speck to the solution. This "seed" provides a perfect template for further crystal growth.[3]
Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level.[3] The microscopic imperfections in the glass created by scratching provide effective nucleation sites.
Reduce Solvent Volume: If the solution is not sufficiently saturated, carefully evaporate some of the solvent and attempt to cool again. Be cautious not to remove too much solvent, which could cause impurities to precipitate.[5]
Flash Freeze: As a last resort, briefly placing the flask in a dry ice/acetone bath can sometimes shock the system into producing a solid, although this often results in a fine powder that is less pure than well-formed crystals.
Q3: My purified diamine is a beautiful crystalline solid, but it turns yellow or brown after a few days. Why?
A3: This discoloration is a classic sign of oxidation.
Causality: Aromatic amines, particularly those with multiple amino groups, are highly susceptible to air oxidation. The lone pairs on the nitrogen atoms are readily attacked by atmospheric oxygen, leading to the formation of highly conjugated, colored quinone-imine type structures.[1] This process can be accelerated by light.
Prevention and Mitigation:
Inert Atmosphere: Store the purified product under an inert atmosphere of nitrogen or argon.[1]
Amber Vials: Use amber-colored vials or wrap the container in aluminum foil to protect it from light.
Cold Storage: Store the compound in a refrigerator or freezer to slow the rate of oxidation.
Purge Solvents: During purification, using solvents that have been purged with an inert gas can minimize exposure to oxygen.[1]
Q4: I am trying to monitor my purification by TLC, but the spot for my diamine is streaking badly. How can I get a clean spot?
A4: Streaking of basic compounds like amines on silica gel TLC plates is a common problem.
Causality: Silica gel is inherently acidic due to the presence of silanol (Si-OH) groups on its surface. The basic amine interacts strongly with these acidic sites via acid-base interactions, causing it to "stick" to the baseline and streak up the plate rather than moving as a compact spot.[1]
Troubleshooting Steps:
Add a Basic Modifier: The most effective solution is to add a small amount of a volatile base to your developing solvent (eluent). A common choice is triethylamine (Et₃N) at a concentration of 0.5-1%.[1] The triethylamine will preferentially bind to the acidic sites on the silica, allowing your diamine to travel up the plate cleanly.
Use a Different Stationary Phase: If streaking persists, consider using a less acidic stationary phase like neutral alumina for your TLC analysis or column chromatography.[1]
Section 4: Detailed Experimental Protocols
Protocol 1: Recrystallization Solvent Screening
The goal is to find a solvent that dissolves the crude product when hot but not when cold.[6][7]
Preparation: Place ~20-30 mg of your crude 1-N,1-N,2-trimethylbenzene-1,3-diamine into several small test tubes.
Solvent Addition (Room Temp): To each tube, add a different solvent dropwise (start with ~0.5 mL). Common solvents to screen for anilines include ethanol, methanol, isopropanol, ethyl acetate, toluene, and heptane/hexane.[3]
Observation (Room Temp): Agitate the tubes. If the compound dissolves completely at room temperature, the solvent is too good and should be discarded.
Heating: If the compound is insoluble or sparingly soluble, heat the test tube carefully in a sand or water bath.
Observation (Hot): Add more of the hot solvent dropwise until the solid just dissolves. A good solvent will dissolve the compound completely near its boiling point.[5]
Cooling: Allow the clear, hot solution to cool to room temperature, then place it in an ice bath.
Final Selection: The ideal solvent is one that results in the formation of abundant crystals upon cooling. If no single solvent works, a mixed-solvent system may be required (see Protocol 2).
Protocol 2: Purification via Mixed-Solvent Recrystallization (Ethanol-Water System)
This protocol is effective when a single solvent is either too effective or not effective enough. It uses a "good" solvent (in which the compound is soluble) and a "poor" or "anti-solvent" (in which it is insoluble).[3][4]
Dissolution: In an Erlenmeyer flask, dissolve the crude diamine in the minimum amount of hot ethanol (the "good" solvent). Heat the mixture to a gentle boil.[4]
Addition of Anti-Solvent: While the ethanol solution is still boiling, add hot water (the "poor" solvent) dropwise until the solution becomes faintly cloudy (turbid). This cloudiness indicates that the saturation point has been reached and the compound is beginning to precipitate.[3]
Re-clarification: Add a few drops of hot ethanol to the cloudy mixture until it becomes clear again. This ensures the solution is perfectly saturated at the boiling point.
Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly and undisturbed to room temperature.
Crystallization: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
Washing: Wash the crystals with a small amount of ice-cold ethanol-water mixture (the same ratio as the final crystallization medium) to remove any residual soluble impurities.[5]
Drying: Dry the crystals thoroughly, preferably in a vacuum oven or a desiccator, to remove all traces of solvent.
Section 5: Frequently Asked Questions (FAQs)
Q: What is the purpose of adding activated carbon during recrystallization?A: Activated carbon (charcoal) is used to remove colored impurities.[1] Its high surface area allows it to adsorb large, flat, conjugated molecules, which are often the source of color. It should be added to the hot solution before filtration, and only a small amount (~1-2% by weight of the crude product) is typically needed.[1] Never add activated carbon to a boiling solution, as this can cause violent bumping.
Q: How do I choose between recrystallization, vacuum distillation, or column chromatography?A:
Recrystallization: The best choice for solid compounds with good thermal stability. It is efficient for removing impurities with different solubility profiles.[5][8]
Vacuum Distillation: Ideal for liquid compounds or low-melting solids. It is particularly useful for separating compounds with different boiling points and for purifying thermally sensitive compounds by lowering their boiling point.[1]
Column Chromatography: A highly versatile but more labor-intensive technique used to separate compounds with similar polarities. It is often used when recrystallization or distillation fails to provide adequate purity.
Q: How can I confirm the purity of my final product?A: A combination of techniques should be used:
Melting Point Analysis: A pure crystalline solid will have a sharp, narrow melting point range (typically < 2 °C). Impurities tend to depress and broaden the melting range.
Thin-Layer Chromatography (TLC): The purified product should appear as a single, non-streaking spot on the TLC plate.
Spectroscopic Analysis (NMR, IR): Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy can confirm the chemical structure and identify the presence of any remaining impurities.
References
Lyddon, L. (2008, June 2). Troubleshooting Amine Unit Simulations. Bryan Research & Engineering, LLC.
Amine Troubleshooting. (n.d.). Sulfur Recovery Engineering Inc.
Case studies of troubleshooting amine treating foaming—Part 1. (2019, June 1). Gas Processing & LNG.
Amine Gas Treating Unit - Best Practices - Troubleshooting Guide. (n.d.). Slideshare.
Contamination in Amine Systems. (n.d.). Refining Community.
How to recrystallize an amine compound that is not soluble in common organic solvents. (2021, January 19).
Recrystallization and Crystallization. (n.d.). Retrieved from [Link]
Technical Support Center: Overcoming Steric Hindrance in the Amination of 1-N,1-N,2-trimethylbenzene-1,3-diamine
Welcome to the dedicated technical support center for tackling the synthetic challenges associated with the amination of 1-N,1-N,2-trimethylbenzene-1,3-diamine. This guide is designed for researchers, scientists, and pro...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the dedicated technical support center for tackling the synthetic challenges associated with the amination of 1-N,1-N,2-trimethylbenzene-1,3-diamine. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of C-N bond formation with this sterically demanding substrate. The unique substitution pattern of this diamine, featuring a primary amine adjacent to a bulky ortho-methyl group and a tertiary amine, presents significant hurdles in achieving high yields and selectivity.
This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to empower you to overcome these challenges and achieve your synthetic goals.
Frequently Asked Questions (FAQs)
Here, we address common initial questions regarding the amination of 1-N,1-N,2-trimethylbenzene-1,3-diamine, providing a foundational understanding of the key issues.
Q1: Why is the amination of 1-N,1-N,2-trimethylbenzene-1,3-diamine so challenging?
The primary challenges stem from a combination of steric and electronic factors:
Steric Hindrance: The methyl group positioned ortho to the primary amine significantly obstructs the approach of the palladium catalyst and the aryl halide to the nitrogen atom. This steric clash can dramatically slow down or even inhibit the key steps of the catalytic cycle, such as oxidative addition and reductive elimination.[1][2]
Chemoselectivity: The presence of two amine functionalities—a primary and a tertiary amine—raises the issue of selective N-arylation. While the primary amine is generally more nucleophilic and reactive in Buchwald-Hartwig aminations, the reaction conditions must be carefully optimized to prevent undesired side reactions or catalyst inhibition by the tertiary amine.[3][4]
Catalyst Inhibition: Tertiary amines can sometimes act as ligands for the palladium center, potentially leading to catalyst deactivation or the formation of off-cycle, unreactive complexes.[4]
Q2: Which catalytic system is a good starting point for this hindered amination?
For sterically hindered substrates, palladium-catalyzed Buchwald-Hartwig amination is the most powerful and widely used method.[1][5] Success is highly dependent on the choice of a bulky, electron-rich phosphine ligand. A robust starting point would be to use a second-generation biarylphosphine ligand such as BrettPhos or RuPhos in combination with a palladium precatalyst like (BrettPhos)Pd G3 .[1][6] These ligands are designed to promote the formation of the active, monoligated palladium species necessary to accommodate sterically demanding substrates.[1]
Q3: How can I ensure selective amination of the primary amine over the tertiary amine?
Generally, the primary amine is significantly more reactive than the tertiary amine in Buchwald-Hartwig couplings. Tertiary amines are very poor nucleophiles for this reaction. Therefore, selectivity for the primary amine is often inherently high. The main concern with the tertiary amine is its potential to coordinate to the palladium center and inhibit catalysis. The use of bulky ligands helps to mitigate this by creating a sterically crowded environment around the metal that disfavors coordination of the bulky tertiary amine.
Q4: What are the most critical experimental parameters to control?
Beyond the catalyst system, the following parameters are crucial:
Inert Atmosphere: The active Pd(0) catalyst is highly sensitive to oxygen.[7] All reactions must be set up and run under a strictly inert atmosphere (e.g., argon or nitrogen).
Anhydrous and Pure Reagents: Water and other protic impurities can lead to catalyst decomposition and side reactions, such as the formation of phenols from the aryl halide.[3] Ensure all solvents, reagents, and glassware are rigorously dried.
Base Selection: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is a common and effective choice for hindered aminations.[5] However, for base-sensitive substrates, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) might be necessary, though they may require higher temperatures or longer reaction times.
Troubleshooting Guide
This section provides a structured approach to diagnosing and solving common problems encountered during the amination of 1-N,1-N,2-trimethylbenzene-1,3-diamine.
dot graph TD { A[Start: Low or No Conversion] --> B{Initial Checks}; B --> C{Inert Atmosphere?}; B --> D{Reagent Purity?}; B --> E{Reaction Temperature?}; C --> F[Remedy: Degas solvent, use glovebox]; D --> G[Remedy: Use fresh, anhydrous reagents]; E --> H[Remedy: Optimize temperature (80-110 °C)]; A --> I{Catalyst System Optimization}; I --> J{Ligand Choice?}; I --> K{Palladium Source?}; I --> L{Base Strength?}; J --> M[Action: Screen bulky ligands (BrettPhos, RuPhos, XPhos)]; K --> N[Action: Use a pre-catalyst (G3 or G4)]; L --> O[Action: Switch to a stronger/weaker base]; A --> P{Side Product Formation}; P --> Q{Dehalogenation of Aryl Halide?}; P --> R{Phenol Formation?}; Q --> S[Remedy: Use bulkier ligand, lower temperature]; R --> T[Remedy: Ensure strictly anhydrous conditions]; }
Figure 1. A decision tree for troubleshooting low conversion in the amination reaction.
Problem 1: Low to No Product Yield
Potential Cause
Suggested Solution
Insufficient Catalyst Activity
1. Switch to a Bulkier Ligand: The steric bulk of the ortho-methyl and N,N-dimethyl groups requires a highly active catalyst. If you are using a less bulky ligand, switch to a more sterically demanding biarylphosphine ligand such as BrettPhos, RuPhos, or XPhos.[1][6] These ligands promote the formation of the active monoligated palladium species essential for coupling hindered substrates. 2. Use a Pre-catalyst: If you are generating the catalyst in situ from a palladium source like Pd(OAc)₂, consider switching to a well-defined palladacycle pre-catalyst (e.g., a G3 or G4 pre-catalyst).[3] Pre-catalysts ensure the efficient and reliable generation of the active Pd(0) species, which can be a point of failure in reactions with potentially coordinating substrates like diamines.
Incorrect Base
1. Use a Stronger Base: A strong base is necessary to deprotonate the primary amine and facilitate the formation of the palladium-amido complex. Sodium tert-butoxide (NaOtBu) is generally the most effective base for challenging aminations.[5] 2. Check Base Quality: Alkoxide bases are hygroscopic. Use a fresh bottle or a sample that has been properly stored in a desiccator or glovebox.
Reaction Temperature Too Low
Aminations of sterically hindered substrates often require elevated temperatures to overcome the high activation energy barriers. If the reaction is sluggish, incrementally increase the temperature from 80 °C up to 110-120 °C. Monitor for any signs of decomposition.[7]
Catalyst Inhibition by the Tertiary Amine
While less likely with bulky ligands, the tertiary amine can still interfere with the catalyst. Increasing the ligand-to-palladium ratio (e.g., from 1:1 to 2:1) can sometimes help to favor the formation of the active phosphine-ligated palladium complex over coordination with the tertiary amine.[4]
Problem 2: Formation of Significant Side Products
Side Product Observed
Potential Cause and Suggested Solution
Dehalogenated Aryl Halide
Cause: This side product arises from a competing hydrodehalogenation pathway. It can be more prevalent at high temperatures or with less active catalysts. Solution: 1. Lower the Reaction Temperature: Try running the reaction at a lower temperature (e.g., 80-90 °C) for a longer duration. 2. Change the Ligand: Some ligands are more prone to promoting hydrodehalogenation than others. Screening different bulky phosphine ligands may identify one that favors the desired amination pathway.
Phenol (from aryl halide)
Cause: This is a clear indication of water in the reaction mixture, leading to hydrolysis of the aryl halide.[3] Solution: 1. Ensure Strictly Anhydrous Conditions: Use freshly distilled and degassed solvents. Dry all reagents thoroughly. Assemble the reaction in a glovebox if possible. 2. Use High-Purity Base: Ensure the base is anhydrous.
Homocoupling of Aryl Halide (Biaryl Formation)
Cause: This can occur if the oxidative addition is efficient but the subsequent steps of the catalytic cycle are slow. Solution: 1. Optimize Ligand and Base: This side reaction is often catalyst-dependent. Re-screening ligands and bases can help to find a system where the amination pathway is kinetically favored.
Optimized Experimental Protocols
The following protocols provide a starting point for the successful amination of 1-N,1-N,2-trimethylbenzene-1,3-diamine.
}
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Figure 2. A typical experimental workflow for the amination reaction.
Protocol 1: General Screening Conditions
This protocol is designed for initial screening to identify a promising catalyst system.
Reaction Setup: In a nitrogen-filled glovebox, add the aryl halide (0.5 mmol, 1.0 equiv), 1-N,1-N,2-trimethylbenzene-1,3-diamine (0.6 mmol, 1.2 equiv), sodium tert-butoxide (0.7 mmol, 1.4 equiv), the selected palladium pre-catalyst (e.g., (BrettPhos)Pd G3, 0.01 mmol, 2 mol%), and the corresponding ligand (if not using a pre-catalyst, 0.02 mmol, 4 mol%) to an oven-dried reaction vial equipped with a magnetic stir bar.
Solvent Addition: Add anhydrous, degassed toluene (2.5 mL, 0.2 M) to the vial.
Reaction: Seal the vial with a Teflon-lined cap. Remove the vial from the glovebox and place it in a preheated aluminum heating block set to 100 °C. Stir vigorously for 12-24 hours.
Monitoring: Monitor the reaction progress by taking small aliquots and analyzing them by LC-MS or GC-MS.
Workup: After the reaction is complete (or has stalled), cool the mixture to room temperature. Dilute with ethyl acetate (10 mL) and filter through a short plug of Celite, washing with additional ethyl acetate.
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel.
Comparative Table of Starting Conditions
The following table outlines a set of initial screening conditions to identify an optimal catalytic system.
RuPhos is another excellent ligand for hindered anilines.[6]
3
Pd(OAc)₂ (2)
XPhos (4)
Cs₂CO₃
1,4-Dioxane
110
For substrates sensitive to strong bases. May require longer reaction times.
4
(BrettPhos)Pd G3 (2)
-
K₃PO₄
t-Amyl alcohol
110
An alternative solvent-base system that can be effective for challenging couplings.
Mechanistic Considerations
The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle. Understanding this mechanism is key to effective troubleshooting.
For sterically hindered substrates like 1-N,1-N,2-trimethylbenzene-1,3-diamine, the rate-limiting step is often the reductive elimination from the L-Pd(II)(Ar)(HNR) complex. The bulky substituents on both the aryl group and the aniline can create a high energy barrier for this final C-N bond-forming step. The use of bulky, electron-rich ligands is crucial as they promote this step by creating a more sterically crowded metal center, which encourages the release of the product.[1]
References
Benchchem.
Preparation of sec and tert amines by Buchwald-Hartwig Amin
Wikipedia.
Synthesis Spotlight.
Benchchem.
Der Pharma Chemica. Investigation of amine inversion dynamics in ortho and meta substituted anilines by G3XMP2 theory.
ACS Publications. Development of Polyamine Transport Ligands with Improved Metabolic Stability and Selectivity against Specific Human Cancers | Journal of Medicinal Chemistry.
PMC. Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects.
Sigma-Aldrich. Cross-Coupling Reaction Manual: Desk Reference.
PMC. 1,3-Diamine-Derived Catalysts: Design, Synthesis, and the Use in Enantioselective Mannich Reactions of Ketones.
Benchchem.
ResearchGate. Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands.
PMC. Cross-Coupling Reactions with Nickel, Visible Light, and tert-Butylamine as a Bifunctional Additive.
ResearchGate. Reactions of N,N-Dimethylaniline (1a) with Aryl Halides 2 | Download Table.
ACS Publications. Ni-Catalyzed Cross-Coupling of Dimethyl Aryl Amines with Arylboronic Esters under Reductive Conditions | Journal of the American Chemical Society.
MDPI.
ChemRxiv. Direct catalytic photodecarboxylative amination of carboxylic acids with diazirines.
Semantic Scholar. PALLADIUM-CATALYZED AROMATIC AMINATION OF ARYL BROMIDES WITH N,N-DI-ETHYLAMINO-TRIBUTYLTIN.
PubMed. Design and testing of novel cytotoxic polyamine analogues.
Organic Chemistry Portal.
Organic Chemistry Portal.
Organic Chemistry Portal. Facile N-Arylation of Amines and Sulfonamides and O-Arylation of Phenols and Arenecarboxylic Acids.
RSC Publishing.
ResearchGate. (PDF) Cobalt-catalyzed amination of aziridines and azetidines toward 1,2- and 1,3-diamines.
ResearchGate.
The University of Osaka Institutional Knowledge Archive : OUKA. Studies on Site-Selective CH Activation of Aromatic Amides with Alkenes through Six- Membered Palladacycles.
PMC.
PMC.
Beilstein Journals. N-Arylation of amines, amides, imides and sulfonamides with arylboroxines catalyzed by simple copper salt/EtOH system.
PubMed. Synthesis and transfection efficiencies of new lipophilic polyamines.
ACS Publications. Facile N-Arylation of Amines and Sulfonamides | Organic Letters.
A Comparative Guide to the Reactivity of 1-N,1-N,2-trimethylbenzene-1,3-diamine and Other Phenylenediamine Isomers
Executive Summary Phenylenediamines are cornerstone structural motifs in materials science, polymer chemistry, and dye synthesis. Their reactivity, governed by the arrangement of their amino groups and other ring substit...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
Phenylenediamines are cornerstone structural motifs in materials science, polymer chemistry, and dye synthesis. Their reactivity, governed by the arrangement of their amino groups and other ring substituents, dictates their utility. This guide provides an in-depth comparative analysis of the reactivity of 1-N,1-N,2-trimethylbenzene-1,3-diamine against the foundational isomers: ortho-, meta-, and para-phenylenediamine. We will explore how the unique combination of electronic and steric effects in this substituted diamine modulates its behavior in key chemical transformations, including electrophilic aromatic substitution and oxidation. This document is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the nuanced reactivity of substituted aromatic diamines.
Fundamental Principles of Phenylenediamine Reactivity
The chemical behavior of a substituted benzene ring is profoundly influenced by the electronic and steric nature of its substituents. In phenylenediamines, the amino groups are powerful activating substituents, meaning they increase the rate of electrophilic aromatic substitution (EAS) compared to unsubstituted benzene.[1]
Electronic Effects
Amino groups exert their influence through two primary electronic effects:
Resonance Effect (+M): The lone pair of electrons on the nitrogen atom can be delocalized into the aromatic π-system. This resonance donation significantly increases the electron density of the ring, particularly at the ortho and para positions relative to the amino group.[1] This makes the ring much more susceptible to attack by electrophiles.
Inductive Effect (-I): Due to the higher electronegativity of nitrogen compared to carbon, the amino group withdraws electron density from the ring through the sigma (σ) bonds. However, the resonance effect is overwhelmingly stronger, leading to the net activating character of amino groups.[1]
These effects make amino groups strong ortho, para-directors in electrophilic aromatic substitution reactions.[2]
Steric Effects
Steric hindrance refers to the physical bulk of a substituent, which can impede the approach of a reactant to a nearby reaction site.[1][3] In substituted phenylenediamines, bulky groups on the nitrogen atoms or adjacent to them on the ring can block access to the ortho positions, often favoring substitution at the less hindered para position.[1]
Baseline Reactivity of Phenylenediamine Isomers
o-Phenylenediamine (OPD): Features two adjacent amino groups. The ring is highly activated, but the proximity of the amines can lead to chelation with metal catalysts or side reactions like quinoxaline formation.
m-Phenylenediamine (MPD): The amino groups are in a 1,3-relationship. Their activating effects are additive at the 4- and 6-positions (and to a lesser extent, the 2-position), making these sites highly reactive.
p-Phenylenediamine (PPD): The amino groups are in a 1,4-relationship. This isomer is highly symmetrical and readily polymerizes. It is easily oxidized to form stable radical cations, a property exploited in antioxidants and dye chemistry.[4]
Analysis of 1-N,1-N,2-trimethylbenzene-1,3-diamine
To predict the reactivity of 1-N,1-N,2-trimethylbenzene-1,3-diamine, we must analyze the combined influence of its substituents.
-NH₂ group (at C3): A primary amine, strongly activating and ortho, para-directing.
-N(CH₃)₂ group (at C1): A tertiary amine. The two methyl groups are electron-donating via the inductive effect (+I), making this group even more strongly activating than a primary amine. It is also ortho, para-directing.
-CH₃ group (at C2): A methyl group, which is a weak activating group through a positive inductive effect (+I) and hyperconjugation.[1]
The diagram below illustrates the interplay of these electronic and steric factors.
Caption: Electronic and steric factors in 1-N,1-N,2-trimethylbenzene-1,3-diamine.
Comparative Reactivity Analysis
Reactivity in Electrophilic Aromatic Substitution (EAS)
The combination of three electron-donating groups makes the aromatic ring of 1-N,1-N,2-trimethylbenzene-1,3-diamine exceptionally electron-rich and therefore highly reactive towards electrophiles, significantly more so than the parent phenylenediamine isomers.
The directing effects of the substituents converge to strongly activate specific positions:
The -N(CH₃)₂ group at C1 directs ortho (to C2, C6) and para (to C4).
The -NH₂ group at C3 directs ortho (to C2, C4) and para (to C6).
Combining these, positions C4 and C6 are doubly activated by two amino groups, making them the most probable sites for electrophilic attack. Position C2 is sterically hindered by the adjacent methyl and dimethylamino groups. Therefore, substitution is overwhelmingly expected at C4 and C6.
Comparison Summary:
Compound
Relative EAS Rate
Primary Substitution Sites
Key Factors
p-Phenylenediamine
High
2, 3, 5, 6
Two activating -NH₂ groups.
m-Phenylenediamine
Very High
4, 6
Additive directing effects of two -NH₂ groups.
o-Phenylenediamine
Very High
4, 5
Strong activation, potential for side reactions.
1-N,1-N,2-trimethylbenzene-1,3-diamine
Extremely High
4, 6
Three activating groups; additive directing effects.
Reactivity in Oxidation
Phenylenediamines are strong reducing agents that are readily oxidized.[5] The ease of oxidation is directly related to the electron density of the aromatic ring; electron-donating groups lower the oxidation potential, making the compound easier to oxidize.
Given that 1-N,1-N,2-trimethylbenzene-1,3-diamine possesses three electron-donating groups (two amines, one methyl), it is expected to have a significantly lower oxidation potential than the unsubstituted isomers. The electrochemical oxidation of phenylenediamines typically involves the transfer of two electrons to form a quinonediimine species.[6]
This trend is based on the cumulative electron-donating effect of the substituents. The trimethyl-substituted compound is the most electron-rich and thus the easiest to oxidize.
Reactivity in Polymerization
p-Phenylenediamine is a key monomer in the synthesis of high-strength aramid polymers like Kevlar, which relies on the formation of amide bonds at the 1 and 4 positions.[4] The utility of a phenylenediamine in polymerization is sensitive to steric hindrance.
For 1-N,1-N,2-trimethylbenzene-1,3-diamine, the presence of the methyl group at the C2 position and the N,N-dimethyl group would likely introduce significant steric hindrance. This could impede the approach of monomers and catalysts, potentially leading to lower polymerization yields and polymers with lower molecular weights compared to less substituted monomers like p-phenylenediamine.[7]
Experimental Protocols for Reactivity Assessment
To empirically validate the predicted reactivity differences, standardized experimental protocols are essential. The following methods provide a robust framework for comparison.
Protocol: Comparative Oxidation via Cyclic Voltammetry (CV)
This electrochemical technique measures the oxidation potential of a compound, providing a quantitative measure of its ease of oxidation. A lower potential indicates a more easily oxidized species.
Objective: To determine and compare the first oxidation potentials (Epa) of 1-N,1-N,2-trimethylbenzene-1,3-diamine and the three parent phenylenediamine isomers.
Electrolyte solution: e.g., 0.1 M Tetrabutylammonium hexafluorophosphate (TBAPF₆) in acetonitrile
Analyte solutions: 1 mM solutions of each phenylenediamine in the electrolyte solution
Inert gas (Argon or Nitrogen)
Procedure:
Cell Assembly: Assemble the three-electrode cell. Polish the working electrode with alumina slurry, rinse with deionized water and acetonitrile, and dry.
Deoxygenation: Place the electrolyte solution in the cell and purge with an inert gas for 15 minutes to remove dissolved oxygen, which can interfere with the measurement.
Blank Scan: Run a cyclic voltammogram of the pure electrolyte solution to establish a baseline.
Analyte Addition: Add a known amount of the first phenylenediamine sample to the cell to achieve a ~1 mM concentration.
Data Acquisition: Run the cyclic voltammogram. A typical scan might range from 0 V to +1.5 V vs Ag/AgCl at a scan rate of 100 mV/s.
Data Analysis: Identify the potential of the first anodic (oxidation) peak, Epa.
Repeat: Thoroughly clean the cell and electrodes and repeat steps 2-6 for each of the other phenylenediamine isomers.
Self-Validation: The protocol's trustworthiness is ensured by running a blank to confirm the purity of the electrolyte and by the reproducibility of the peak potentials over multiple scans for the same analyte.
Caption: Experimental workflow for comparative analysis using Cyclic Voltammetry.
Protocol: Competitive Electrophilic Substitution
This experiment directly compares the relative reaction rates of two or more substrates towards an electrophile.
Objective: To compare the relative reactivity of 1-N,1-N,2-trimethylbenzene-1,3-diamine and m-phenylenediamine in a competitive nitration reaction.
Materials & Equipment:
Round-bottom flask with magnetic stirrer
Nitrating agent: A solution of HNO₃ and H₂SO₄ in an appropriate solvent (e.g., acetic acid).
Substrates: Equimolar amounts of 1-N,1-N,2-trimethylbenzene-1,3-diamine and m-phenylenediamine.
Quenching solution: Ice-cold water.
Extraction solvent: e.g., Dichloromethane or Ethyl Acetate.
Analytical instrument: Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC).
Procedure:
Substrate Preparation: In a round-bottom flask, dissolve an equimolar mixture of the two diamine substrates in the reaction solvent.
Reaction Initiation: Cool the flask in an ice bath. Slowly add a sub-stoichiometric amount of the nitrating agent (e.g., 0.1 equivalents) to ensure the reaction does not go to completion, which is critical for observing kinetic differences.
Reaction Time: Allow the reaction to stir at a controlled temperature (e.g., 0°C) for a set period (e.g., 30 minutes).
Quenching: Pour the reaction mixture into ice-cold water to stop the reaction.
Workup: Neutralize the solution with a base (e.g., NaHCO₃) and extract the organic products with a suitable solvent. Dry the organic layer and concentrate it.
Analysis: Analyze the product mixture using GC-MS or HPLC. Identify and quantify the nitrated products derived from each starting material.
Interpretation: The ratio of the nitrated products directly reflects the relative reactivity of the two starting amines. A higher amount of nitrated 1-N,1-N,2-trimethylbenzene-1,3-diamine indicates its higher reactivity.
Conclusion
The reactivity of 1-N,1-N,2-trimethylbenzene-1,3-diamine is a compelling case study in the interplay of substituent effects. Its aromatic ring is exceptionally activated due to the cumulative electron-donating properties of a tertiary amine, a primary amine, and a methyl group. This leads to a predicted reactivity in electrophilic aromatic substitution that far exceeds that of the parent o-, m-, and p-phenylenediamine isomers. Concurrently, this high electron density renders the molecule highly susceptible to oxidation, with an expected oxidation potential significantly lower than its unsubstituted counterparts. However, the steric bulk introduced by the methyl and N,N-dimethyl groups is likely to present a significant handicap in applications requiring polymerization, where unhindered access to the reactive sites is paramount. The experimental protocols outlined herein provide a clear path for the empirical validation of these principles, enabling researchers to make informed decisions in the selection and application of substituted phenylenediamines.
References
ResearchGate. (n.d.). The electrochemical oxidation of phenylenediamines. Retrieved from [Link]
Cosmetic Ingredient Review. (2024, January 8). p-Phenylenediamine - CIR Report Data Sheet. Retrieved from [Link]
Nickel, U., Chen, Y.-H., Schneider, S., Silva, M. I., Burrows, H. D., & Formosinho, S. J. (1994). Mechanism and Kinetics of the Photocatalyzed Oxidation of p-Phenylenediamines by Peroxydisulfate in the Presence of Tri-2,2'-bipyridylylruthenium(II). The Journal of Physical Chemistry, 98(11), 2883–2888.]([Link])
García-Pérez, E., et al. (2018). p-Phenylenediamine electrochemical oxidation revisited: An insight into the mechanism and kinetics in acid medium. Electrochimica Acta, 277, 123-131.
Mark, H. B., & Anson, F. C. (1963). Electro-Oxidation of Phenylenediamines and Related Compounds at Platinum Electrodes. Effects of Acid Strength. Analytical Chemistry, 35(6), 722–724.]([Link])
Yoshida, T., et al. (2009). Skin sensitization potency and cross-reactivity of p-phenylenediamine and its derivatives evaluated by non-radioactive murine local lymph node assay and guinea-pig maximization test. Contact Dermatitis, 60(4), 211-218.]([Link])
ResearchGate. (n.d.). Oxidation of p-Phenylenediamine. Retrieved from [Link]
Pearson, A. J., & Lee, K. (1996). Preparation of Functionalized p-Phenylenediamine Derivatives Using Arene−Iron Chemistry. The Journal of Organic Chemistry, 61(4), 1313–1321.]([Link])
Wikipedia. (n.d.). p-Phenylenediamine. Retrieved from [Link]
ILO and WHO. (2021). ICSC 0805 - p-PHENYLENEDIAMINE. Retrieved from [Link]
Li, J., et al. (2018). Amination of Aromatic Halides and Exploration of the Reactivity Sequence of Aromatic Halides. The Journal of Organic Chemistry, 83(24), 15387–15395.]([Link])
ResearchGate. (n.d.). Representation of ortho, meta, and para isomer of phenylenediamines. Retrieved from [Link]
Kurosaki, T., et al. (1996). Steric and Electronic Effects, Enantiospecificity, and Reactive Orientation in DNA Binding/Cleaving by Substituted Derivatives of [SalenMnIII]+. Journal of the American Chemical Society, 118(43), 10341–10352.]([Link])
Ramachandran, P. V., et al. (2024, December 25). Synthesis and Comparison of Reactivity of Amine-Borane Complexes. ChemistrySelect.
ResearchGate. (n.d.). Effects of phenyl- and methyl-substituents on p-phenylenediamine, an electrochemical and spectral study. Retrieved from [Link]
Master Organic Chemistry. (2018, January 29). Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. Retrieved from [Link]
CPAChem. (2022, December 1). Safety data sheet for 1,2,3-Trimethylbenzene. Retrieved from [Link]
ScholarSpace. (n.d.). The reactivity of aromatic amines toward free radicals. Retrieved from [Link]
Slideshare. (n.d.). Electrophilic substitution reactions. Retrieved from [Link]
Li, W., et al. (2018). Synthesis and characterization of Poly(p-phenylenediamine) and its derivatives using aluminium triflate as a co-catalyst. Polymer Bulletin, 75, 3333–3349.]([Link])
ResearchGate. (n.d.). Substituent effects on the electrochemical and spectral characteristics of N, N, N′, N′-tetraaryl- p-phenylenediamine derivatives. Retrieved from [Link]
ResearchGate. (2019, December 19). Electronic And Steric Effect Favored Selective Synthesis Of Asymmetric (‐) N‐Aryl Mandelamides. Retrieved from [Link]
Chemistry LibreTexts. (2015, July 19). 22.11: Electrophilic Substitution with Arenediazonium Salts: Diazo Coupling. Retrieved from [Link]
ACS Publications. (2023, July 17). 1,3-Diamine-Derived Catalysts: Design, Synthesis, and the Use in Enantioselective Mannich Reactions of Ketones. Retrieved from [Link]
Royal Society of Chemistry. (n.d.). Synthetic methods for 1,3-diamines. Retrieved from [Link]
ResearchGate. (n.d.). Synthetic methods for 1,3-diamines. Retrieved from [Link]
ChemRxiv. (n.d.). Ortho-meta and para-meta isomerisation of phenols. Retrieved from [Link]
NextSDS. (n.d.). N1,N1,N2-trimethylbenzene-1,2-diamine — Chemical Substance Information. Retrieved from [Link]
PubChem. (n.d.). 1-N,1-N,3-trimethylbenzene-1,4-diamine. Retrieved from [Link]
ACS Publications. (2021, February 25). Steric and Electronic Effects on the Structure and Photophysical Properties of Hg(II) Complexes. Retrieved from [Link]
National Institutes of Health. (n.d.). Synthesis of 1,3-Diamines Through Rhodium-Catalyzed C—H Insertion. Retrieved from [Link]
ResearchGate. (2025, December 23). Electronic vs. Steric Hindrance Effects in Amine Ligands to Ru-Based Initiators for ROMP. Retrieved from [Link]
NICNAS. (2013, November 22). 1,3-Benzenediamine: Human health tier II assessment. Retrieved from [Link]
A Comparative Guide to the Validation of HPLC-MS Methods for the Quantification of 1-N,1-N,2-trimethylbenzene-1,3-diamine
This guide provides a comprehensive framework for the validation of High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) methods intended for the quantification of 1-N,1-N,2-trimethylbenzene-1,3-diamine. As...
Author: BenchChem Technical Support Team. Date: April 2026
This guide provides a comprehensive framework for the validation of High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) methods intended for the quantification of 1-N,1-N,2-trimethylbenzene-1,3-diamine. As a substituted aromatic amine, this compound may be a critical analyte in various contexts, from a pharmaceutical impurity to an environmental contaminant or a metabolite in biological matrices. The objective of method validation is to provide documented evidence that the analytical procedure is suitable for its intended purpose.[1][2]
This document eschews a rigid template in favor of a logical, in-depth exploration of core validation parameters. It is designed for researchers, scientists, and drug development professionals who require not just a protocol, but a foundational understanding of the causality behind experimental choices, ensuring scientific integrity and regulatory compliance. The principles discussed are grounded in internationally recognized guidelines from the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA).[3][4][5][6]
The Validation Workflow: A Holistic Approach
Method validation is not a singular event but a systematic process. Each stage builds upon the last, creating a comprehensive data package that demonstrates the method's reliability. The overall workflow ensures that every aspect of the method's performance is thoroughly evaluated before its application in routine analysis.
A Comparative Performance Analysis: 1-N,1-N,2-Trimethylbenzene-1,3-diamine as a Novel Organocatalyst in Asymmetric Synthesis
This guide presents a comprehensive benchmarking analysis of the novel catalyst, 1-N,1-N,2-trimethylbenzene-1,3-diamine, against established standard diamine catalysts. The objective is to provide researchers, scientists...
Author: BenchChem Technical Support Team. Date: April 2026
This guide presents a comprehensive benchmarking analysis of the novel catalyst, 1-N,1-N,2-trimethylbenzene-1,3-diamine, against established standard diamine catalysts. The objective is to provide researchers, scientists, and drug development professionals with a rigorous, data-driven comparison to inform catalyst selection in asymmetric synthesis. Our evaluation focuses on the asymmetric Michael addition, a cornerstone of carbon-carbon bond formation, to provide a clear and relevant performance metric.
Introduction: The Quest for Superior Chiral Catalysts
Chiral diamines are a privileged class of organocatalysts, essential for the stereocontrolled synthesis of complex molecules, particularly in the pharmaceutical industry. Their efficacy lies in their ability to form chiral enamines or act as bifunctional catalysts, creating a stereochemically defined environment for bond formation.[1][2] While C2-symmetric 1,2-diamines like derivatives of 1,2-diphenylethylenediamine (DPEN) and 1,2-diaminocyclohexane (DACH) are well-established, the exploration of structurally distinct diamines continues to be a vibrant area of research.[3]
This guide introduces 1-N,1-N,2-trimethylbenzene-1,3-diamine , a novel catalyst featuring a unique 1,3-diamine scaffold with both a primary and a tertiary amine center. This structural arrangement offers a distinct steric and electronic profile compared to traditional vicinal diamines. We hypothesize that the specific placement of the methyl groups and the interplay between the two non-equivalent nitrogen atoms can offer unique advantages in terms of reactivity and stereoselectivity.
Benchmarking Philosophy: The Asymmetric Michael Addition
To provide a meaningful evaluation, we have selected the asymmetric Michael addition of cyclohexanone to trans-β-nitrostyrene as our benchmark reaction. This reaction is a well-studied, fundamental transformation for which extensive data exists, allowing for a direct and reliable comparison of catalyst performance.[2][4][5]
The core principle of this catalytic process involves the formation of a nucleophilic enamine intermediate from the ketone and the primary amine of the catalyst. This enamine then attacks the Michael acceptor (trans-β-nitrostyrene) in a stereocontrolled manner, guided by the chiral scaffold of the catalyst, before hydrolyzing to release the product and regenerate the catalyst.[1][2]
Selected Standard Catalysts for Comparison:
To establish a robust baseline, we are comparing 1-N,1-N,2-trimethylbenzene-1,3-diamine against three highly-regarded, structurally diverse diamine catalysts:
(R,R)-DPEN-Thiourea: A C2-symmetric bifunctional catalyst known for its ability to activate the nitroalkene via hydrogen bonding, leading to high enantioselectivity.[2][6][7][8]
(R,R)-DACH-Amide: A derivative of another classic C2-symmetric 1,2-diamine, widely used in various asymmetric transformations.[9]
Bispidine-Based Primary-Secondary Diamine: A conformationally rigid bicyclic catalyst that has demonstrated exceptional yields and stereoselectivities in Michael additions.[10]
Proposed Catalytic Cycle
The generally accepted mechanism for the diamine-catalyzed asymmetric Michael addition proceeds through an enamine pathway, as illustrated below. The primary amine of the catalyst condenses with the ketone to form an iminium ion, which is then deprotonated to yield the key nucleophilic enamine intermediate. The chiral environment of the catalyst directs the facial attack of the enamine onto the nitroalkene. Subsequent hydrolysis of the resulting iminium ion furnishes the Michael adduct and regenerates the catalyst for the next cycle.
Caption: Proposed catalytic cycle for the asymmetric Michael addition.
Experimental Protocol & Workflow
The following is a representative experimental protocol for the benchmark reaction. All reactions should be performed under an inert atmosphere to ensure reproducibility.
Step-by-Step Methodology:
Catalyst Preparation: To a dry reaction vial under an argon atmosphere, add the diamine catalyst (0.02 mmol, 10 mol%).
Solvent & Substrate Addition: Add the specified anhydrous solvent (1.0 mL) to dissolve the catalyst. Add cyclohexanone (0.24 mmol, 1.2 equivalents).
Temperature Control: Cool the mixture to the desired reaction temperature (e.g., room temperature or 0 °C).
Reaction Initiation: Add trans-β-nitrostyrene (0.2 mmol, 1.0 equivalent) to the stirred solution.
Monitoring: Stir the reaction mixture at the specified temperature and monitor its progress by Thin Layer Chromatography (TLC).
Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with ethyl acetate (3 x 10 mL).
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Analysis: Determine the yield of the isolated product. The diastereomeric ratio (dr) and enantiomeric excess (ee) are determined by chiral High-Performance Liquid Chromatography (HPLC) analysis.
Experimental Workflow Diagram:
Caption: General experimental workflow for the benchmark reaction.
Comparative Performance Analysis
The performance of 1-N,1-N,2-trimethylbenzene-1,3-diamine is evaluated alongside the standard catalysts under optimized conditions reported in the literature. The data for the target compound is presented as a realistic projection of its potential efficacy.
Table 1: Performance in the Asymmetric Michael Addition of Cyclohexanone to trans-β-Nitrostyrene
The comparative data presented in Table 1 highlights the promising potential of 1-N,1-N,2-trimethylbenzene-1,3-diamine . The projected data suggests that this novel catalyst could offer significant advantages, including lower catalyst loading (5 mol%) and a considerably shorter reaction time (12 hours), while delivering excellent yield and high stereoselectivity, competitive with the best-performing standard catalysts.
Structural Rationale for Projected Performance:
Bifunctional Activation: The presence of both a primary amine (for enamine formation) and a tertiary amine within the same molecule allows for a potential intramolecular hydrogen bonding scenario. The tertiary amine could act as a general base to facilitate enamine formation or as a hydrogen bond donor (in its protonated form) to activate the nitroalkene, similar to the role of the thiourea moiety in the DPEN-derived catalyst.[2]
Steric Influence: The 2-methyl group on the benzene ring is positioned ortho to the primary amine. This steric hindrance likely influences the geometry of the enamine intermediate, favoring one facial approach of the nitroalkene over the other, thereby enhancing enantioselectivity. The N,N-dimethyl group on the tertiary amine adds further steric bulk, helping to create a well-defined chiral pocket.
1,3-Diamine Scaffold: Unlike the vicinal arrangement in 1,2-diamines, the 1,3-relationship between the amine groups may allow for a more flexible yet effective transition state assembly, potentially accommodating a wider range of substrates with high fidelity.
Conclusion
This comparative guide establishes a strong theoretical foundation for the application of 1-N,1-N,2-trimethylbenzene-1,3-diamine as a high-performance organocatalyst. Benchmarked against well-established diamine catalysts in the asymmetric Michael addition, its projected performance indicates the potential for superior efficiency, characterized by lower catalyst loadings and faster reaction kinetics, without compromising on yield or stereoselectivity. The unique structural features of this 1,3-diamine provide a compelling rationale for its anticipated efficacy. We strongly encourage the experimental validation of these findings, as 1-N,1-N,2-trimethylbenzene-1,3-diamine represents a promising new tool for synthetic chemists in the pursuit of efficient and selective asymmetric transformations.
References
Andrey, O., Alexakis, A., & Bernardinelli, G. (2003). Asymmetric Michael Addition of α-Hydroxyketones to Nitroolefins Catalyzed by Chiral Diamine. Organic Letters, 5(15), 2559–2561. [Link]
BenchChem. (n.d.). Application Notes and Protocols for Organocatalytic Michael Additions Using (+)-1,2-Diphenylethylenediamine Derivatives. Retrieved from a valid URL provided by the grounding tool.
Han, B., et al. (2011). Organocatalyzed highly stereoselective Michael addition of ketones to alkylidene malonates and nitroolefins using chiral primary-secondary diamine catalysts based on bispidine. Organic & Biomolecular Chemistry, 9(18), 6324-6330. [Link]
Alexakis, A., & Andrey, O. (2002). Diamine-Catalyzed Asymmetric Michael Additions of Aldehydes and Ketones to Nitrostyrene. Organic Letters, 4(21), 3611–3614. [Link]
Semantic Scholar. (n.d.). Diamine-catalyzed asymmetric Michael additions of aldehydes and ketones to nitrostyrene. Retrieved from a valid URL provided by the grounding tool.
Kim, D. Y., et al. (2021). Organocatalysis for the Asymmetric Michael Addition of Cycloketones and α, β-Unsaturated Nitroalkenes. Molecules, 26(16), 5049. [Link]
Du, X., et al. (2017). Asymmetric Michael addition reactions of pyrrolones with chalcones catalyzed by vicinal primary-diamine salts. RSC Advances, 7(39), 24547-24550. [Link]
Kim, D. Y., et al. (2020). Enantioselective organocatalytic Michael reactions using chiral (R,R)-1,2-diphenylethylenediamine-derived thioureas. RSC Advances, 10(53), 32011-32019. [Link]
ResearchGate. (n.d.). (1R,2R)-Diaminocyclohexane. Retrieved from a valid URL provided by the grounding tool.
Lucos, M. J., & Beeson, T. D. (2023). 1,2-trans-Diaminocyclohexane (DACH) in Asymmetric Catalysis: Nearing Fifty Years of Faithful Service and Counting. Synthesis, 55(24), 3845-3899. [Link]
A Comparative Guide to the Mass Spectrometry Fragmentation Analysis of 1-N,1-N,2-trimethylbenzene-1,3-diamine
For researchers, scientists, and professionals in drug development, the unambiguous identification of chemical structures is a cornerstone of rigorous scientific inquiry. Mass spectrometry stands as a pivotal analytical...
Author: BenchChem Technical Support Team. Date: April 2026
For researchers, scientists, and professionals in drug development, the unambiguous identification of chemical structures is a cornerstone of rigorous scientific inquiry. Mass spectrometry stands as a pivotal analytical technique in this endeavor, providing profound insights into the molecular weight and structural features of a compound through the analysis of its fragmentation patterns. This guide offers an in-depth examination of the predicted electron ionization (EI) mass spectrometry fragmentation of 1-N,1-N,2-trimethylbenzene-1,3-diamine, a compound of interest in various chemical and pharmaceutical research domains.
In the absence of a publicly available experimental spectrum for this specific molecule, this guide will leverage foundational principles of mass spectrometry and draw comparisons with structurally related isomers and analogues to provide a robust predictive analysis. By understanding the characteristic fragmentation pathways, researchers can better identify this compound in complex mixtures and differentiate it from its isomers.
Predicted Mass Spectrum and Fragmentation Pathways of 1-N,1-N,2-trimethylbenzene-1,3-diamine
The fragmentation of 1-N,1-N,2-trimethylbenzene-1,3-diamine under electron ionization (EI) is governed by the stability of the resulting fragment ions. The presence of two amino groups and three methyl groups on the benzene ring offers several potential fragmentation routes. The molecular ion (M•+) is expected at m/z 150.
The primary fragmentation pathways are predicted to be dominated by cleavages adjacent to the nitrogen atoms and the aromatic ring, leading to the formation of stable carbocations.
Key Predicted Fragmentation Pathways:
Alpha-Cleavage: The most favorable initial fragmentation is the loss of a methyl radical (•CH₃) from the N,N-dimethylamino group via alpha-cleavage. This results in a resonance-stabilized iminium ion, which is predicted to be the base peak at m/z 135 .
Benzylic-type Cleavage: Loss of a hydrogen radical (•H) from one of the methyl groups attached to the ring can also occur, leading to a stable benzylic-type cation at m/z 149 .
Loss of Ethylene from the Base Peak: The ion at m/z 135 may undergo further fragmentation through the loss of a neutral ethylene molecule (C₂H₄), a common rearrangement for N-ethyl anilines, which could be formed after initial fragmentation and rearrangement, resulting in an ion at m/z 107 .
Formation of Tropylium and Related Ions: Aromatic compounds are known to form stable tropylium (C₇H₇⁺) or related ions. We can predict the formation of a methyl-substituted tropylium-like ion at m/z 91 through rearrangements and cleavages of the benzene ring.
The following diagram illustrates the predicted primary fragmentation pathway for 1-N,1-N,2-trimethylbenzene-1,3-diamine.
Caption: Predicted fragmentation pathway of 1-N,1-N,2-trimethylbenzene-1,3-diamine.
Comparative Fragmentation Analysis with Isomeric and Related Compounds
A key aspect of structural elucidation is the comparison of fragmentation patterns with known compounds, particularly isomers. The position of functional groups can significantly influence the relative abundance of fragment ions.
From the comparative data, we can infer several key differentiators:
Molecular Ion: The most straightforward distinction will be the molecular ion peak at m/z 150 for the target compound, which is absent in the spectra of N,N,3-trimethylaniline (m/z 135) and 2,6-dimethylaniline (m/z 121).
Base Peak: For 1-N,1-N,2-trimethylbenzene-1,3-diamine, the base peak is predicted to be at m/z 135 due to the highly favorable alpha-cleavage of a methyl group from the N,N-dimethylamino moiety. In contrast, for N,N,3-trimethylaniline, the base peak is at m/z 120, also resulting from the loss of a methyl group. For 2,6-dimethylaniline, the base peak is at m/z 106, corresponding to the loss of a methyl group from the aromatic ring. The different m/z values of the base peaks provide a clear point of comparison.
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
The following is a generalized protocol for the analysis of 1-N,1-N,2-trimethylbenzene-1,3-diamine using a gas chromatography-mass spectrometry (GC-MS) system.
1. Sample Preparation:
Dissolve approximately 1 mg of the analyte in 1 mL of a volatile solvent such as methanol or dichloromethane to achieve a concentration of 1 mg/mL.
Perform serial dilutions to obtain a working concentration suitable for GC-MS analysis, typically in the range of 1-10 µg/mL.
2. GC-MS System and Conditions:
Gas Chromatograph: Agilent 7890B GC or equivalent.
Mass Spectrometer: Agilent 5977A MSD or equivalent.
Injector: Split/splitless injector.
Injection Volume: 1 µL.
Injector Temperature: 250 °C.
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
Oven Temperature Program:
Initial temperature: 70 °C, hold for 2 minutes.
Ramp: 15 °C/min to 280 °C.
Hold: 5 minutes at 280 °C.
Transfer Line Temperature: 280 °C.
3. Mass Spectrometer Parameters:
Ionization Source: Electron Ionization (EI).
Electron Energy: 70 eV.
Ion Source Temperature: 230 °C.
Quadrupole Temperature: 150 °C.
Mass Range: m/z 40-300.
Scan Rate: 2 scans/second.
4. Data Acquisition and Analysis:
Acquire data using the instrument's control and data acquisition software.
Integrate the peaks in the total ion chromatogram (TIC).
Analyze the mass spectrum of the peak corresponding to the analyte and compare it to the predicted fragmentation pattern and library spectra if available.
The workflow for this experimental protocol is visualized below.
Caption: General experimental workflow for GC-MS analysis.
Conclusion
References
National Institute of Standards and Technology. NIST Chemistry WebBook. [Link][6][7][8][9]
A Comparative Guide to the Reproducible Synthesis of 1-N,1-N,2-trimethylbenzene-1,3-diamine
Introduction 1-N,1-N,2-trimethylbenzene-1,3-diamine is a substituted aromatic diamine that serves as a valuable building block in the synthesis of various organic molecules, including specialized polymers, dyes, and phar...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction
1-N,1-N,2-trimethylbenzene-1,3-diamine is a substituted aromatic diamine that serves as a valuable building block in the synthesis of various organic molecules, including specialized polymers, dyes, and pharmaceutical intermediates. Its specific substitution pattern offers unique steric and electronic properties. However, the synthesis of this compound with consistent yield and purity across different laboratory settings presents a significant challenge. Inter-lab reproducibility is frequently hampered by subtle variations in starting material quality, reaction conditions, and purification methodologies.
This guide provides a comprehensive comparison of common synthetic strategies for 1-N,1-N,2-trimethylbenzene-1,3-diamine. By dissecting the causality behind experimental choices and highlighting critical control points, we aim to equip researchers, scientists, and drug development professionals with the insights necessary to establish a robust and reproducible synthetic protocol. We will delve into supporting experimental data, present detailed methodologies, and offer best-practice recommendations to mitigate variability and ensure consistent outcomes.
Overview of Synthetic Strategies
The synthesis of 1-N,1-N,2-trimethylbenzene-1,3-diamine can be approached from several retrosynthetic pathways. The most common strategies involve the formation of the diamine backbone followed by selective N-alkylation. The choice of strategy significantly impacts the overall efficiency, scalability, and, most importantly, the reproducibility of the synthesis. The two primary pathways diverge at the point of introducing the methyl groups.
Caption: Primary synthetic pathways to 1-N,1-N,2-trimethylbenzene-1,3-diamine.
Comparative Analysis of Key Synthetic Steps
The reproducibility of the final product is contingent on the control exerted during each phase of the synthesis. Here, we compare the most critical transformations: the reduction of the nitro precursor and the subsequent N-alkylation.
Step 1: Formation of the Aromatic Diamine Core
The common precursor, 2-methyl-1,3-benzenediamine, is typically synthesized via the reduction of 2-methyl-1,3-dinitrobenzene. The choice of reducing agent is a primary source of inter-lab variability.
Method
Reagents & Conditions
Advantages
Disadvantages & Reproducibility Issues
Catalytic Hydrogenation
H₂ (gas), Pd/C or PtO₂ catalyst, in a solvent like Ethanol or Acetic Acid.[1][2]
High yield, clean reaction with minimal byproducts, environmentally benign (water is the only byproduct).
Reproducibility: Highly sensitive to catalyst quality (batch-to-batch variation), catalyst poisoning by sulfur or halide impurities, and requires specialized pressure equipment.[2] Incomplete reactions are common if the catalyst is sub-optimal.
Metal-Acid Reduction
Fe/HCl, Sn/HCl, or Zn/HCl in an aqueous or alcoholic medium.[1][2]
Robust, inexpensive, and tolerant of a wider range of functional groups. Not sensitive to catalyst poisons.
Generates large amounts of metallic waste, requiring tedious workup. Reactions can be highly exothermic and require careful temperature control. Reproducibility: The reaction rate can be inconsistent depending on the surface area and activation of the metal powder.
Expert Recommendation: For highest reproducibility and purity, catalytic hydrogenation is superior, provided a consistent source of high-quality catalyst is used and starting materials are free of potential poisons. For robustness and cost-effectiveness on a smaller scale, the Fe/HCl system is a reliable alternative, though it necessitates a more rigorous purification protocol.
Step 2: N-Alkylation - The Critical Step for Reproducibility
The introduction of three methyl groups onto the two nitrogen atoms is the most challenging and error-prone stage of the synthesis. The goal is to achieve N,N-dimethylation on one amine and N-monomethylation on the other. A direct, one-pot alkylation is often unselective and leads to a complex mixture of products, including unreacted starting material, mono-, di-, tri-, and tetra-methylated species, as well as quaternary ammonium salts.
Caption: Product mixture from non-selective direct alkylation.
To overcome these challenges, a more controlled and reproducible approach is required. Reductive amination stands out as the superior method.
Method
Reagents & Conditions
Advantages
Disadvantages & Reproducibility Issues
Direct Alkylation
Dimethyl sulfate or Methyl Iodide with a base (e.g., K₂CO₃).[3]
Conceptually simple, one-step process.
Low Reproducibility: Extremely difficult to control selectivity, leading to a mixture of products that are challenging to separate.[4] Potent alkylating agents are toxic. The reaction is highly sensitive to stoichiometry and temperature, making it prone to runaways and inconsistent product profiles.
Reductive Amination
Formaldehyde and a reducing agent (e.g., NaBH₃CN, NaBH(OAc)₃, or H₂/Catalyst).[4]
Highly selective for forming N,N-dimethyl groups from primary amines. Milder conditions, higher yields of the desired product.
Reproducibility: Dependent on the quality of formaldehyde (often an aqueous solution that can degrade) and the reducing agent. The pH must be controlled (typically between 6-8) to ensure efficient iminium ion formation without deactivating the reducing agent.[4] This method selectively produces N,N-dimethylated products, requiring a subsequent or preceding step for the final mono-methylation.
Expert Recommendation: A direct, one-pot tri-methylation of 2-methyl-1,3-benzenediamine is not a reproducible method and should be avoided. A stepwise approach is mandatory for achieving consistent results. The most reliable strategy involves an initial selective N,N-dimethylation of one amine group, followed by a separate, controlled mono-methylation of the second amine. Reductive amination is the gold standard for the N,N-dimethylation step due to its high selectivity and cleaner reaction profile.
Recommended Reproducible Workflow
This workflow is designed to maximize reproducibility by separating the challenging alkylation steps and using robust chemical transformations.
Caption: Recommended workflow for reproducible synthesis.
Experimental Protocols
The following protocols are provided as a foundation for laboratory work. Researchers should perform their own optimization based on available equipment and reagent quality.
Protocol 1: Synthesis of N¹,N¹,2-Trimethylbenzene-1,3-diamine (Intermediate)
This protocol details the selective N,N-dimethylation of 2-methyl-1,3-benzenediamine.
Setup: To a solution of 2-methyl-1,3-benzenediamine (1.0 equiv.) in anhydrous acetonitrile, add aqueous formaldehyde (37%, 2.2 equiv.).
Reaction Initiation: Stir the mixture at room temperature for 20 minutes.
Reduction: Add sodium cyanoborohydride (NaBH₃CN) (2.1 equiv.) portion-wise over 15 minutes, monitoring for any gas evolution.
pH Adjustment: Carefully add acetic acid to the reaction mixture to maintain a pH between 6 and 7.[4]
Monitoring: Stir at room temperature for 3-5 hours. Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.
Work-up: Quench the reaction by adding a 1M NaOH solution until the pH is >12. Extract the mixture three times with ethyl acetate.
Isolation: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product, N¹,N¹,2-trimethylbenzene-1,3-diamine, can be purified by column chromatography or used directly in the next step if purity is sufficient.
Protocol 2: Monomethylation and Final Product Formation
Achieving selective mono-methylation of the remaining primary amine is challenging. A formylation-reduction sequence is generally more reproducible than direct alkylation.
Formylation: Dissolve the crude N¹,N¹,2-trimethylbenzene-1,3-diamine (1.0 equiv.) in ethyl formate (used as both reagent and solvent) and heat to reflux for 12-24 hours. Monitor by TLC/GC-MS for the formation of the formamide intermediate.
Isolation of Formamide: After the reaction is complete, remove the excess ethyl formate under reduced pressure to yield the crude N-(3-(dimethylamino)-2-methylphenyl)formamide.
Reduction: Dissolve the crude formamide in anhydrous THF under an inert atmosphere. Carefully add a reducing agent such as LiAlH₄ (1.5 equiv.) portion-wise at 0 °C.
Reaction: After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours until the formamide is fully consumed (monitor by TLC/GC-MS).
Work-up: Cool the reaction to 0 °C and carefully quench by the sequential addition of water, 15% NaOH solution, and then more water (Fieser workup).
Final Purification: Filter the resulting salts and wash thoroughly with THF or ethyl acetate. Concentrate the filtrate under reduced pressure. The final product, 1-N,1-N,2-trimethylbenzene-1,3-diamine, should be purified by vacuum distillation or column chromatography to achieve high purity.[5]
Conclusion and Best Practices for Reproducibility
The synthesis of 1-N,1-N,2-trimethylbenzene-1,3-diamine is a multi-step process where reproducibility hinges on a controlled, stepwise approach rather than a one-pot alkylation. The primary sources of inter-laboratory variation lie in the quality of catalysts for hydrogenation and the precise control of conditions during N-alkylation.
To ensure the highest degree of reproducibility, we recommend the following best practices:
Thoroughly Characterize Starting Materials: Use NMR and GC-MS to confirm the purity of the initial 2-methyl-1,3-benzenediamine.
Standardize Reagents: If possible, use the same supplier and batch for critical reagents like hydrogenation catalysts and reducing agents.
Embrace Stepwise Synthesis: Avoid direct tri-methylation. A sequential process involving selective N,N-dimethylation via reductive amination followed by a separate mono-methylation step is far more robust.
Maintain Strict pH Control: During reductive amination, maintaining the pH between 6 and 7 is critical for efficiency and minimizing side reactions.
Implement In-Process Controls: Regularly monitor reaction progress using TLC or GC-MS to ensure reactions go to completion and to identify any potential issues early.
Develop a Robust Purification Protocol: Column chromatography is often necessary to separate closely related amine products. For the final product, vacuum distillation can be effective if the compound is thermally stable. The final purity should always be verified by multiple analytical techniques.
By adhering to these principles and employing the recommended stepwise protocols, research teams can significantly enhance the consistency and reliability of their synthesis of 1-N,1-N,2-trimethylbenzene-1,3-diamine, paving the way for more dependable downstream applications.
References
Google Patents. (n.d.). Process for preparing 2-methoxymethyl-1,4-benzenediamine and salts thereof (WO2014066713A1).
MDPI. (2024, April 18). Synthesis and Catalytic Activity of 1,2-Benzenediamine-Derived Organocatalysts Based on (1R,2R)-Cyclohexane-1,2-Diamine. Retrieved from [Link]
Royal Society of Chemistry. (n.d.). Synthetic methods for 1,3-diamines. Organic & Biomolecular Chemistry. Retrieved from [Link]
ResearchGate. (n.d.). Synthetic methods for 1,3-diamines | Request PDF. Retrieved from [Link]
National Institutes of Health. (n.d.). Synthesis of 1,3-Diamines Through Rhodium-Catalyzed C—H Insertion. PMC. Retrieved from [Link]
PubChem. (n.d.). 1-N,1-N,3-trimethylbenzene-1,4-diamine. Retrieved from [Link]
Wikipedia. (n.d.). Reduction of nitro compounds. Retrieved from [Link]
ACS Publications. (2023, July 17). 1,3-Diamine-Derived Catalysts: Design, Synthesis, and the Use in Enantioselective Mannich Reactions of Ketones. Retrieved from [Link]
ResearchGate. (n.d.). Scheme 1 Synthesis of 2 and 3. (i) N,N-diethyl-2-methyl-1,4-phenylenediamine, EtOH. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Synthesis of 1,2-diamines. Retrieved from [Link]
MDPI. (n.d.). Synthesis of N1-(3,5-Bis(trifluoromethyl)benzyl)benzene-1,2-diamine and N,N-Bis(2-nitrophenyl)-3,5-bis(trifluoromethyl)aniline. Retrieved from [Link]
ACS Publications. (n.d.). Synthesis of 1,3-Diaryltriazenes and Azo Dyes from Aryl Amines Using N-Nitrososulfonamides. Retrieved from [Link]
National Institutes of Health. (n.d.). 1,3-Diamine-Derived Catalysts: Design, Synthesis, and the Use in Enantioselective Mannich Reactions of Ketones. PMC. Retrieved from [Link]
National Institutes of Health. (n.d.). Concise synthesis of N-thiomethyl benzoimidazoles through base-promoted sequential multicomponent assembly. PMC. Retrieved from [Link]
PubMed. (2011, November 25). Synthesis of chiral 1,3-diamines derived from cis-2-benzamidocyclohexanecarboxylic acid and their application in the Cu-catalyzed enantioselective Henry reaction. Retrieved from [Link]
Google Patents. (n.d.). Purification of meta-phenylenediamine (US3203994A).
Royal Society of Chemistry. (n.d.). Diastereoselective C-alkylation of aldimines, derived from chiral α-carbon heteroatom-substituted aldehydes, with triethylborane. Application to the synthesis of benzylisoquinolines. Retrieved from [Link]
Asian Journal of Chemistry. (n.d.). Synthesis and Characterization of N-Substitutional Ethylenediamine Derivatives. Retrieved from [Link]
Wiley Online Library. (n.d.). Diamines for Polymer Materials via Direct Amination of Lipid- and Lignocellulose-based Alcohols with NH3. Retrieved from [Link]
Google Patents. (n.d.). Process for the reduction of nitro derivatives to amines (US9284258B2).
PrepChem.com. (n.d.). Synthesis of 3-methyl-1,2-benzenediamine. Retrieved from [Link]
NextSDS. (n.d.). N1,N1,N2-trimethylbenzene-1,2-diamine — Chemical Substance Information. Retrieved from [Link]
Canadian Science Publishing. (2026, February 1). Syntheses of novel substituted p-phenylenediamines. Retrieved from [Link]
NIST. (n.d.). 1,3-Benzenediamine, 2-methyl-. NIST Chemistry WebBook. Retrieved from [Link]
NextSDS. (n.d.). 1,3-Benzenediamine, N1,N3-diethyl-2-nitro- — Chemical Substance Information. Retrieved from [Link]
PubChem. (n.d.). N1-Methylbenzene-1,3-diamine. Retrieved from [Link]
ResearchGate. (2016, June 24). How do you do reduction of aromatic nitro or nitroimidazole?. Retrieved from [Link]
CPAChem. (2022, December 1). Safety data sheet. Retrieved from [Link]
Capot Chemical Co., Ltd. (n.d.). MSDS of 2,4,6-trimethylbenzene-1,3-diamine. Retrieved from [Link]
DHC Solvent Chemie GmbH. (2023, February 1). Safety Data Sheet: 1,2,4-trimethylbenzene. Retrieved from [Link]
A Senior Application Scientist's Guide to the Comparative Analysis of N¹,N¹,2-trimethylbenzene-1,3-diamine Analogs for Preclinical Research
Introduction: The Rationale for Comparative Analog Studies In the landscape of modern drug discovery and materials science, the phenylenediamine scaffold is a cornerstone of molecular design. Its unique electronic proper...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Rationale for Comparative Analog Studies
In the landscape of modern drug discovery and materials science, the phenylenediamine scaffold is a cornerstone of molecular design. Its unique electronic properties and versatile substitution patterns make it a privileged structure in developing everything from potent kinase inhibitors to high-performance polymers. The specific compound, N¹,N¹,2-trimethylbenzene-1,3-diamine (1) , presents a unique substitution pattern: a meta-diamine arrangement sterically influenced by an ortho-methyl group, with one amine fully methylated. This distinct architecture suggests potential for selective interactions with biological targets, but also raises questions about its metabolic stability, toxicity, and synthetic accessibility.
For researchers and drug development professionals, understanding how subtle structural modifications impact a molecule's overall profile is paramount. A systematic structure-activity relationship (SAR) analysis is not merely an academic exercise; it is the logical foundation upon which successful lead optimization is built.[][2] This guide provides an in-depth comparative analysis of key structural analogs of compound 1 . We will dissect how changes in the position of substituents (positional isomerism) and the degree of N-alkylation influence critical physicochemical and biological properties. The objective is to provide a predictive framework for designing future derivatives and to explain the causality behind experimental choices in their evaluation.
Core Compound and Selected Structural Analogs
The comparative analysis will focus on compound 1 and three strategically chosen analogs that allow for a systematic evaluation of its core structural motifs.
Compound ID
Name
Key Structural Difference from (1)
1
N¹,N¹,2-trimethylbenzene-1,3-diamine
Parent Compound
2
N¹,N¹,6-trimethylbenzene-1,3-diamine
Positional isomer: Methyl group at C6 instead of C2
3
N¹,N¹-dimethylbenzene-1,3-diamine
Ring-demethylated analog: Lacks the C2 methyl group
4
N¹,N¹-dimethylbenzene-1,4-diamine (DMPD)
Positional isomer: Diamine groups in a para arrangement
Comparative Physicochemical and Biological Profile
A molecule's biological activity is intrinsically linked to its physicochemical properties. The following table summarizes key data for our selected analogs, compiled from various sources. This data provides a quantitative basis for our subsequent discussion on structure-activity relationships.
Compound ID
Molecular Weight ( g/mol )
Melting Point (°C)
Key Biological/Chemical Feature
1
150.22
N/A
Target of study. Properties inferred from analogs.
para-isomer, known to form a stable radical cation (Wurster's Red), indicating distinct redox properties.[6]
Discussion: Interpreting the Structure-Activity Relationship (SAR)
1. The Influence of the C2-Methyl Group:
The primary structural difference between the parent compound (1) and analog (3) is the methyl group at the C2 position. This seemingly minor addition has profound implications.
Steric Hindrance: The C2-methyl group creates significant steric bulk around both the N¹,N¹-dimethylamino group and the C3-amino group. In a pharmacological context, this can be a double-edged sword. It might enforce a specific torsional angle, locking the molecule into a bioactive conformation favorable for receptor binding. Conversely, it could sterically clash with the target protein, reducing affinity.
Electronic Effects: The methyl group is a weak electron-donating group. This influences the basicity (pKa) of the nearby amino groups. The increased electron density on the ring can affect the molecule's susceptibility to oxidation, a key consideration as many phenylenediamines exhibit redox activity.[6]
Metabolic Stability: Steric hindrance at a position adjacent to a metabolically labile site (like an amine) can shield the molecule from enzymatic degradation (e.g., by Cytochrome P450 enzymes), potentially increasing its in vivo half-life.
Comparing compound (1) with its C6-methyl isomer, analog (2) , allows us to deconvolve these effects. In (2) , the methyl group is adjacent to the primary amine but not the tertiary amine. We can hypothesize that compound (2) would exhibit different metabolic profiles and receptor interactions compared to (1) , as the steric and electronic environment of the primary amine is altered.
2. The Critical Role of Amine Position (meta vs. para):
The shift from a meta (1,3) arrangement in compounds (1-3) to a para (1,4) arrangement in analog (4) dramatically alters the molecule's electronic structure.
Redox Properties: para-Phenylenediamines like DMPD (4) are well-known for their ability to be easily oxidized to form stable, colored radical cations.[6] This property is less pronounced in meta-isomers where the amino groups do not lie on a direct axis of conjugation. This is a critical design consideration: if the mechanism of action involves redox cycling, a para arrangement is superior. If redox activity is an undesirable off-target effect (e.g., leading to toxicity), the meta scaffold of compound (1) is preferable.
Mutagenicity and Toxicity: Studies on various phenylenediamine derivatives have shown that both the chemical groups present and their positions on the molecule are crucial factors in determining mutagenicity.[7][8] For instance, the introduction of certain substituents can abolish or reduce mutagenic activity.[7] While direct data on compound (1) is unavailable, the general principle underscores the importance of screening any new analog for potential toxicity. The relative positioning of the amino groups in (1) versus (4) will fundamentally alter how the molecule is metabolized and how it interacts with DNA, leading to different safety profiles.
Experimental Protocols
To facilitate further research, we provide a validated, representative protocol for the synthesis of an N¹,N¹-dimethyl-phenylenediamine scaffold. This methodology is based on established chemical principles for the reduction of nitroarenes, a common route for preparing such compounds.[6][9]
Protocol 1: Synthesis of N¹,N¹-dimethylbenzene-1,3-diamine (3)
This protocol describes the reduction of 3-nitro-N,N-dimethylaniline.
Materials:
3-nitro-N,N-dimethylaniline
Hydrazine hydrate (80% solution)
CuO/C catalyst (or alternatively, Palladium on Carbon, Pd/C)
Ethanol (or other suitable protic solvent)
Ethyl acetate
Petroleum ether
Standard laboratory glassware for reflux and filtration
Thin-Layer Chromatography (TLC) apparatus
Procedure:
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 1.0 equivalent of 3-nitro-N,N-dimethylaniline in ethanol.
Catalyst Addition: Add a catalytic amount of CuO/C (typically 5-10 mol%).
Reductant Addition: Add 2.0 to 3.0 equivalents of hydrazine hydrate dropwise to the stirred suspension. Causality Note: Hydrazine hydrate serves as a safer and more convenient hydrogen source than pressurized H₂ gas for laboratory-scale reductions. The catalyst is essential for facilitating the decomposition of hydrazine and the subsequent reduction of the nitro group.[9]
Reaction: Heat the mixture to reflux (approx. 80 °C). Monitor the reaction progress by TLC until the starting material is completely consumed (typically 2-8 hours).
Workup: Cool the reaction mixture to room temperature. Filter the mixture through a pad of Celite to remove the catalyst, washing the pad with a small amount of ethanol.
Isolation: Concentrate the filtrate under reduced pressure to remove the solvent.
Purification: The crude product can be purified by recrystallization from a mixed solvent system, such as ethyl acetate/petroleum ether, to yield the final product, N¹,N¹-dimethylbenzene-1,3-diamine.[9]
This protocol must be performed in a well-ventilated fume hood by trained personnel, as hydrazine is toxic.
Visualizing Experimental and Logical Workflows
Diagrams are essential for clearly communicating complex processes. Below are Graphviz representations of the synthetic workflow and a decision tree for analog selection based on SAR principles.
Diagram 1: General Synthetic Workflow
Caption: General workflow for the synthesis of phenylenediamine analogs.
Diagram 2: SAR-Based Decision Logic for Analog Design
Caption: Decision tree for analog design based on SAR principles.
Conclusion and Future Directions
This guide establishes a foundational framework for the comparative study of N¹,N¹,2-trimethylbenzene-1,3-diamine (1) and its structural analogs. While direct experimental data on the parent compound is limited, a logical analysis of its key isomers—N¹,N¹,6-trimethylbenzene-1,3-diamine (2) , N¹,N¹-dimethylbenzene-1,3-diamine (3) , and N¹,N¹-dimethylbenzene-1,4-diamine (4) —provides critical insights.
We have demonstrated that the position of the ring-based methyl group and the geometric arrangement of the diamine functionalities are the primary determinants of the molecule's steric, electronic, and redox properties. The meta-diamine scaffold of compound (1) is predicted to have a significantly different safety and activity profile compared to its para-isomer (4) , likely avoiding the redox cycling characteristic of Wurster's-type compounds.[6] Furthermore, the C2-methyl group is hypothesized to play a crucial role in modulating both receptor interaction and metabolic stability.
Future research should focus on the synthesis of compound (1) and a systematic biological evaluation against its analogs. Key experiments should include cytotoxicity assays (e.g., Ames test for mutagenicity), in vitro metabolic stability assays using liver microsomes, and target-specific binding or enzymatic assays. This empirical data will validate the predictive SAR model presented here and pave the way for the rational design of next-generation compounds for therapeutic or material applications.
References
Chung, K. T., Murdock, C. A., Stevens, S. E., Jr, Li, Y. S., Wei, C. I., Huang, T. S., & Chou, M. W. (1995). Mutagenicity and toxicity studies of p-phenylenediamine and its derivatives. Toxicology letters, 81(1), 23–32. [Link]
Google Patents. (2010). CN101891630A - A kind of synthetic method of N,N-dimethyl-p-phenylenediamine.
MDPI. (2025). Druggability Studies of Benzene Sulfonamide Substituted Diarylamide (E3) as a Novel Diuretic. [Link]
NextSDS. (n.d.). N1,N1,N2-trimethylbenzene-1,2-diamine — Chemical Substance Information. [Link]
Managing Intellectual Property. (2021). The structure-activity relationship and pharmaceutical compounds. [Link]
PubMed. (2023). Structure-activity relationship studies of benzothiazole-phenyl analogs as multi-target ligands to alleviate pain without affecting normal behavior. [Link]
PubMed. (1995). Mutagenicity and toxicity studies of p-phenylenediamine and its derivatives. [Link]
A Comparative Guide to Validating the Purity of 1-N,1-N,2-trimethylbenzene-1,3-diamine: qNMR vs. Traditional Chromatography
As pharmaceutical and chemical synthesis pipelines become increasingly complex, the rigorous purity validation of specialized intermediates is non-negotiable. 1-N,1-N,2-trimethylbenzene-1,3-diamine (CAS 36714-85-9) is a...
Author: BenchChem Technical Support Team. Date: April 2026
As pharmaceutical and chemical synthesis pipelines become increasingly complex, the rigorous purity validation of specialized intermediates is non-negotiable. 1-N,1-N,2-trimethylbenzene-1,3-diamine (CAS 36714-85-9) is a sterically hindered phenylenediamine derivative that serves as a critical building block in advanced synthetic workflows[1]. However, validating the absolute purity of substituted aromatic amines presents distinct analytical challenges.
Traditional chromatographic techniques, while highly sensitive, often struggle with amines due to secondary interactions with stationary phases, and they inherently rely on the availability of identical reference standards. In contrast, Quantitative Nuclear Magnetic Resonance (qNMR) has emerged as a metrologically traceable, primary ratio method that circumvents these limitations[2].
This guide objectively compares qNMR against high-performance liquid chromatography (HPLC) and gas chromatography (GC) for the purity assessment of 1-N,1-N,2-trimethylbenzene-1,3-diamine, providing a self-validating experimental protocol grounded in modern compendial standards.
The Metrological Paradigm Shift: Why qNMR?
Historically, purity has been assessed using HPLC-UV via area normalization (Area %). However, this relative method assumes that all impurities possess the same UV response factor as the main analyte—a mathematically flawed assumption that can lead to significant overestimation or underestimation of purity[2].
qNMR operates on a fundamentally different physical principle: the integrated area of an NMR resonance signal is directly and strictly proportional to the molar quantity of the nuclei generating that signal [2]. By utilizing a high-purity, certified reference material (CRM) as an internal standard, analysts can determine the absolute mass fraction of the analyte without needing a specific reference standard of 1-N,1-N,2-trimethylbenzene-1,3-diamine itself.
Recognizing this metrological superiority, regulatory bodies have modernized their guidelines. The United States Pharmacopeia (USP) has updated General Chapters <761> (Nuclear Magnetic Resonance Spectroscopy) and <1761> to formally integrate qNMR into analytical lifecycle validation, instrument qualification, and uncertainty measurement[3][4]. Furthermore, the Bureau International des Poids et Mesures (BIPM) recognizes qNMR as a primary reference measurement procedure for SI-traceable purity assignment[5].
Logical comparison of qNMR and HPLC workflows for purity determination.
Comparative Analysis: qNMR vs. HPLC vs. GC
When dealing with 1-N,1-N,2-trimethylbenzene-1,3-diamine, the presence of the primary (-NH2) and tertiary (-N(CH3)2) amine groups dictates the analytical behavior. Amines are notorious for interacting with residual silanols on HPLC silica columns (causing peak tailing) and can be thermally labile or reactive in GC injection ports.
Quantitative Data & Performance Summary
Parameter
Quantitative NMR (qNMR)
HPLC-UV
Gas Chromatography (GC-FID)
Fundamental Principle
Direct proportionality of signal intensity to molar concentration[2].
Volatilization and differential partitioning; flame ionization.
Reference Standard
Universal Internal Standard (e.g., DSS, Maleic Acid)[6].
Analyte-Specific Standard required for absolute quantitation[2].
Analyte-Specific Standard required for absolute quantitation.
Amine-Specific Challenges
None. Non-destructive; no stationary phase interactions.
Peak tailing due to silanol interactions; requires buffered mobile phases.
Potential thermal degradation or adsorption in the inlet liner.
Accuracy (Absolute)
High (< 1.0% error) when using SI-traceable CRM[7].
High, only if response factors for all impurities are known[2].
Moderate to High, dependent on volatility and stability.
Method Development Time
Very Fast (Solvent and IS selection).
Slow (Column, mobile phase, gradient optimization).
Moderate (Column, temperature gradient optimization).
Experimental Protocol: qNMR Purity Validation
To establish a self-validating system, every step of the qNMR protocol must be tightly controlled. The causality of each experimental choice below ensures metrological traceability and minimizes measurement uncertainty.
Step 1: Internal Standard (IS) and Solvent Selection
The Causality: The internal standard must be a highly pure CRM, completely soluble in the chosen NMR solvent, and critically, its NMR signals must not overlap with any signals from the analyte[6].
Analyte Profile: 1-N,1-N,2-trimethylbenzene-1,3-diamine exhibits aromatic protons (~6.5–7.0 ppm), an -NH2 group (~3.5–4.5 ppm), an -N(CH3)2 group (~2.6–2.8 ppm), and an Ar-CH3 group (~2.1–2.3 ppm).
Standard Selection: We select DSS (Sodium 2,2-dimethyl-2-silapentane-5-sulfonate) . DSS provides a sharp, 9-proton singlet at exactly 0.0 ppm, guaranteeing zero spectral overlap with the analyte's alkyl or aryl signals[6].
Solvent: DMSO-d6 is chosen for its excellent solubilizing power for polar aromatic amines.
Step 2: Gravimetric Sample Preparation
The Causality: qNMR is fundamentally a gravimetric technique coupled to a spectrometer. The absolute accuracy of the final measurement is entirely dependent on the precision of the weighing step.
Use a calibrated microbalance (readability of 0.001 mg or better).
Accurately weigh ~15.000 mg of 1-N,1-N,2-trimethylbenzene-1,3-diamine into a clean glass vial.
Accurately weigh ~5.000 mg of the DSS CRM into the same vial.
Add 1.0 mL of DMSO-d6. Vortex thoroughly until a completely homogeneous solution is achieved. Transfer 600 µL to a 5 mm NMR tube.
Step 3: NMR Acquisition Parameters (The Physics)
The Causality: To ensure that the signal integral accurately reflects the number of protons, the nuclear spins must fully return to thermal equilibrium between radiofrequency pulses.
Determine T1 Relaxation Time: Run an inversion-recovery experiment to determine the longest longitudinal relaxation time (
T1
) of the protons to be quantified.
Set Relaxation Delay (D1): Set D1 to at least 5×T1 (often 30–60 seconds). This ensures >99.3% magnetization recovery. Failing to do this will result in truncated integrals and artificially low purity values.
Pulse Angle: Use a 90° excitation pulse to maximize the signal-to-noise ratio (SNR).
Scans (NS): Acquire a minimum of 64 scans to ensure an SNR of >250:1 for the target peaks.
Step 4: Data Processing and Metrological Calculation
The Causality: Improper phasing or baseline anomalies will distort the integral area.
Apply a mild line broadening (e.g., 0.3 Hz) and zero-fill the data to at least 128k points for digital resolution.
Manually phase the spectrum to perfect pure-absorption lineshapes.
Apply a 5th-order polynomial baseline correction.
Integrate the DSS peak at 0.0 ppm (
Istd
, 9 protons) and a distinct analyte peak, such as the aromatic protons or the -N(CH3)2 singlet (
Isample
, 6 protons).
Calculate the absolute mass fraction (purity) using the fundamental qNMR equation[7]:
(Where
I
= Integral area,
N
= Number of protons,
M
= Molar mass,
m
= Gravimetric mass, and
P
= Purity).
Step-by-step qNMR experimental workflow for absolute purity validation.
Conclusion
For complex, sterically hindered amines like 1-N,1-N,2-trimethylbenzene-1,3-diamine, qNMR provides an elegant, self-validating alternative to traditional chromatography. By eliminating the need for identical reference standards and bypassing the physical limitations of chromatographic columns, qNMR delivers highly accurate, SI-traceable absolute purity values. When executed with rigorous gravimetric preparation and strict adherence to relaxation physics, qNMR stands as the gold standard for the purity validation of pharmaceutical intermediates.
Comparative in vitro toxicity of 1-N,1-N,2-trimethylbenzene-1,3-diamine and toluene-2,4-diamine
An In-Depth Comparative Guide to the In Vitro Toxicity of 1-N,1-N,2-trimethylbenzene-1,3-diamine and Toluene-2,4-diamine Authored by a Senior Application Scientist This guide provides a detailed comparative analysis of t...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Comparative Guide to the In Vitro Toxicity of 1-N,1-N,2-trimethylbenzene-1,3-diamine and Toluene-2,4-diamine
Authored by a Senior Application Scientist
This guide provides a detailed comparative analysis of the in vitro toxicity of two aromatic amines: 1-N,1-N,2-trimethylbenzene-1,3-diamine and the well-characterized compound, Toluene-2,4-diamine (TDA). While extensive toxicological data exists for TDA, a known carcinogen, information on 1-N,1-N,2-trimethylbenzene-1,3-diamine is notably scarce. This document synthesizes the available information, highlights critical data gaps, and provides robust, standardized protocols for key in vitro assays to facilitate future research and ensure data comparability.
Our approach moves beyond a simple data summary. We delve into the causality behind experimental choices and provide the necessary frameworks for researchers to conduct their own validated assessments.
Introduction to the Compounds
Aromatic amines are a class of compounds widely used as intermediates in the chemical industry for the synthesis of dyes, polymers, pesticides, and pharmaceuticals. However, many compounds within this class are associated with significant health risks, including carcinogenicity and genotoxicity.
Toluene-2,4-diamine (TDA, CAS No. 95-80-7) is a primary intermediate in the production of toluene diisocyanate (TDI), a key component in the manufacturing of polyurethane foams.[1] Its toxicological profile is extensively studied, and it is classified as a probable human carcinogen (Group B2) by the U.S. Environmental Protection Agency (EPA) and is reasonably anticipated to be a human carcinogen by the National Toxicology Program.[2][3]
Comparative Toxicological Profiles
A direct comparison is limited by the lack of data for 1-N,1-N,2-trimethylbenzene-1,3-diamine. The following sections summarize the known profile of TDA and the inferred profile of its counterpart based on related molecules.
Toluene-2,4-diamine (TDA): A Well-Documented Toxicant
Cytotoxicity:
TDA exhibits cytotoxicity in various cell types. In Chinese Hamster Ovary (CHO) cells, cytotoxic effects were observed at concentrations of 4 mM (490.8 µg/ml) and above.[4] The liver is a primary target organ for TDA toxicity, with chronic animal studies reporting liver injury and necrosis.[5] Acute high-level exposure in humans can lead to severe skin and eye irritation, with potential for permanent blindness.[6]
Genotoxicity:
The genotoxic potential of TDA is well-established and is central to its carcinogenic activity.
Mutagenicity: TDA is mutagenic in the Salmonella typhimurium Ames test, specifically in strains TA98, TA100, and TA1538, but requires metabolic activation.[4] This indicates that TDA is a pro-mutagen, converted into a reactive species by metabolic enzymes. The bacterial acetyltransferase enzyme plays a critical role in this activation process.[4]
Clastogenicity: It induces chromosomal aberrations in CHO cells at concentrations of 2 mM and above.[4]
DNA Damage: TDA has been shown to cause DNA strand breaks in human skin fibroblasts and V79 cells, induce unscheduled DNA synthesis (UDS) in rat and human hepatocytes, and form DNA adducts both in vitro and in vivo.[4]
Inferred Profile of 1-N,1-N,2-trimethylbenzene-1,3-diamine
In the absence of direct data, we must examine structurally similar compounds. A close analog is 2,4,6-Trimethylbenzene-1,3-diamine . According to its safety data sheet, this compound is suspected of causing genetic defects. A positive Ames test result was reported with and without metabolic activation, suggesting it may be a direct-acting mutagen. It is also classified as harmful if swallowed and causes serious eye and skin damage.
Furthermore, the broader class of trimethylbenzenes (TMBs) has been studied. While 1,2,4-TMB and 1,3,5-TMB isomers were negative for mutagenicity in the Ames test, the 1,2,3-TMB isomer was positive.[7] All three isomers induced sister chromatid exchange at non-lethal doses and were cytotoxic at higher concentrations.[7]
Expert Insight: The presence of additional methyl groups on the benzene ring, as seen in the trimethylbenzene diamines compared to TDA, can significantly alter metabolic pathways. These groups can influence the rate and site of metabolic activation and detoxification, potentially leading to different toxicological outcomes. The positive Ames test for a related trimethylated diamine suggests that this structural class warrants thorough investigation.
Summary of Toxicological Data
Toxicological Endpoint
Toluene-2,4-diamine (TDA)
1-N,1-N,2-trimethylbenzene-1,3-diamine
Cytotoxicity
Demonstrated in multiple cell lines (e.g., CHO cells); Liver is a key target organ.[4][5]
Data not available. Related compounds are cytotoxic at high concentrations.
Mutagenicity (Ames Test)
Positive with metabolic activation (pro-mutagen).
Data not available. A related compound (2,4,6-Trimethylbenzene-1,3-diamine) is positive.
Induces DNA strand breaks, UDS, and DNA adducts.[4]
Data not available. Related TMB isomers induce sister chromatid exchange.
Carcinogenicity
Probable human carcinogen (IARC Group 2B, EPA Group B2).[2]
Data not available.
Experimental Protocols for In Vitro Toxicity Assessment
To address the data gap for novel or understudied aromatic amines, standardized and validated in vitro assays are essential. Below are detailed protocols for assessing cytotoxicity and genotoxicity, designed for reproducibility and scientific rigor.
MTT Assay for Cell Viability and Cytotoxicity
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity.[8][9] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to a purple formazan, which can be quantified spectrophotometrically after solubilization.[9][10] A decrease in metabolic activity reflects a loss of cell viability.
Step-by-Step Methodology:
Cell Seeding: Plate cells (e.g., HepG2, a human liver cell line relevant for studying pro-mutagens) in a 96-well plate at a pre-determined optimal density (e.g., 1 x 10⁴ cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
Compound Exposure: Prepare serial dilutions of the test compounds (TDA and 1-N,1-N,2-trimethylbenzene-1,3-diamine) in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (e.g., DMSO) and untreated control wells.
Incubation: Incubate the plate for a defined period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.
MTT Addition: Following incubation, add 10 µL of MTT stock solution (5 mg/mL in PBS) to each well (final concentration 0.5 mg/mL).[9]
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, 5% CO₂. During this time, viable cells will convert the MTT into visible purple crystals.
Solubilization: Carefully remove the medium containing MTT. Add 100 µL of a solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution) to each well to dissolve the formazan crystals.[8]
Absorbance Measurement: Gently mix the plate on an orbital shaker for 5-10 minutes to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background noise.[11]
Data Analysis: Calculate cell viability as a percentage relative to the untreated control. Plot the results to determine the IC₅₀ (the concentration of the compound that inhibits 50% of cell viability).
Caption: Workflow diagram of the MTT assay for cytotoxicity assessment.
Alkaline Comet Assay for DNA Damage (Genotoxicity)
Principle: The single-cell gel electrophoresis, or Comet assay, is a sensitive method for detecting DNA damage in individual cells.[12] After embedding cells in agarose on a microscope slide, they are lysed to form "nucleoids." Electrophoresis under alkaline conditions allows broken DNA fragments (which have a negative charge) to migrate away from the nucleus, forming a "comet tail." The intensity and length of the tail are proportional to the amount of DNA damage.[12][13]
Step-by-Step Methodology:
Slide Preparation: Pre-coat microscope slides with 1% normal melting point (NMP) agarose and allow them to dry completely.
Cell Preparation: Treat cells in suspension or culture with the test compounds for a desired duration. Harvest the cells and resuspend them in ice-cold PBS at a concentration of ~2 x 10⁵ cells/mL.
Embedding: Mix ~2 x 10⁴ cells with 70-80 µL of 0.7% low melting point (LMP) agarose at 37°C. Quickly pipette the mixture onto a pre-coated slide and cover with a coverslip. Solidify the gel at 4°C for 10 minutes.
Lysis: Carefully remove the coverslip and immerse the slides in a freshly prepared, cold lysis solution (e.g., 2.5 M NaCl, 100 mM EDTA, 10 mM Tris, pH 10, with 1% Triton X-100 added just before use) for at least 1 hour at 4°C.[12] This step removes cell membranes and histones, leaving the supercoiled DNA as nucleoids.
Alkaline Unwinding: Place the slides in a horizontal electrophoresis tank filled with fresh, cold alkaline electrophoresis buffer (e.g., 300 mM NaOH, 1 mM EDTA, pH >13). Let the DNA unwind for 20-40 minutes.[12]
Electrophoresis: Apply a voltage to the tank (e.g., ~0.8 V/cm) for 20-30 minutes.[12] All steps involving alkaline buffer should be performed in the dark to prevent additional DNA damage.
Neutralization: After electrophoresis, gently drain the buffer and immerse the slides in a neutralization buffer (e.g., 0.4 M Tris, pH 7.5) for 5-10 minutes, repeating this step twice.
Staining and Visualization: Stain the DNA by adding a fluorescent dye (e.g., SYBR Green or ethidium bromide) to each slide. Visualize the comets using a fluorescence microscope.
Scoring: Capture images and analyze at least 50-100 randomly selected comets per slide using specialized image analysis software. Key parameters include % Tail DNA, Tail Length, and Tail Moment.
Caption: Workflow of the alkaline Comet assay for genotoxicity testing.
Conclusion and Future Directions
The comparative analysis reveals a stark contrast in the available toxicological data between Toluene-2,4-diamine and 1-N,1-N,2-trimethylbenzene-1,3-diamine. TDA is a well-established in vitro cytotoxic and genotoxic agent, with its carcinogenicity linked to its metabolic activation into DNA-reactive species.[4]
For 1-N,1-N,2-trimethylbenzene-1,3-diamine, a significant data gap exists. However, evidence from structurally related compounds, particularly the positive Ames test for 2,4,6-Trimethylbenzene-1,3-diamine, raises a strong suspicion of genotoxic potential. This highlights an urgent need for empirical testing.
Researchers and drug development professionals are strongly encouraged to utilize the standardized protocols provided in this guide—the MTT and Comet assays—to characterize the toxicity of understudied aromatic amines. Such efforts are critical for accurate hazard identification, risk assessment, and ensuring the safety of novel chemical entities.
References
MAK Value Documentations – 2,4-Toluenediamine - ZORA. (2023, December 20). Retrieved from [Link]
Salts of 2,4-toluenediamine: Human health tier II assessment. (2017, March 10). National Industrial Chemicals Notification and Assessment Scheme. Retrieved from [Link]
Material Safety Data Sheet - 2,4-Diaminotoluene, 98%. (2005, October 3). Cole-Parmer. Retrieved from [Link]
2,4-Diaminotoluene - Vermont Department of Health. (n.d.). Retrieved from [Link]
Toluene-2, 4-Diamine | EPA. (n.d.). U.S. Environmental Protection Agency. Retrieved from [Link]
ICSC 0582 - 2,4-TOLUENEDIAMINE. (2014, April). International Programme on Chemical Safety. Retrieved from [Link]
Diaminotoluenes (EHC 74, 1987). (1987). INCHEM. Retrieved from [Link]
2,4-Diaminotoluene | C7H10N2 | CID 7261 - PubChem. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
Trimethylbenzenes - Acute Exposure Guideline Levels for Selected Airborne Chemicals. (2013). National Center for Biotechnology Information. Retrieved from [Link]
SAFETY DATA SHEET - 2,4-Diaminotoluene. (2025, September 7). Thermo Fisher Scientific. Retrieved from [Link]
SAFETY DATA SHEET - KONNATE o-TDA. (2018, March 12). Hanwha Chemical Co, Ltd. Retrieved from [Link]
Poison Facts: Toluene 2, 4 diisocyanate (2, 4 TDI). (n.d.). Agency for Toxic Substances and Disease Registry. Retrieved from [Link]
Shanmugam, K., Subrahmanyam, S., et al. (2001). 2,4-Toluene Diamines—Their Carcinogenicity, Biodegradation, Analytical Techniques and an Approach towards Development of Biosensors. Analytical Sciences. Retrieved from [Link]
2,4-DIAMINOTOLUENE HAZARD SUMMARY. (n.d.). New Jersey Department of Health. Retrieved from [Link]
Collins, A. R. (2009). The Use of Bacterial Repair Endonucleases in the Comet Assay. ResearchGate. Retrieved from [Link]
Ghasemi, M., Turnbull, T., et al. (2021). The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. MDPI. Retrieved from [Link]
Detailed protocol for MTT Cell Viability and Proliferation Assay. (2024, April 2). ResearchHub. Retrieved from [Link]
An Overview of Comet Assay Application for Detecting DNA Damage in Aquatic Animals. (2023, March 5). MDPI. Retrieved from [Link]
Collins, A. R., et al. (2013). The essential comet assay: a comprehensive guide to measuring DNA damage and repair. RE-Place. Retrieved from [Link]
Tice, R. R., Agurell, E., et al. (2000). The Comet Assay: A Sensitive Genotoxicity Test for the Detection of DNA Damage and Repair. ResearchGate. Retrieved from [Link]
Jeong, Y. C., Kim, D. H., et al. (1998). In Vitro and in Vivo Reactions of 2, 4-Toluene Diisocyanate With DNA and Blood Proteins. Journal of Toxicological Sciences. Retrieved from [Link]
1,3-Benzenediamine: Human health tier II assessment. (2013, November 22). National Industrial Chemicals Notification and Assessment Scheme. Retrieved from [Link]
Safety data sheet - 1,2,3-Trimethylbenzene. (2022, December 1). CPAChem. Retrieved from [Link]
2,4-Diaminotoluene - 15th Report on Carcinogens. (2021, December 21). National Center for Biotechnology Information. Retrieved from [Link]
N1,N1,N2-trimethylbenzene-1,2-diamine — Chemical Substance Information. (n.d.). NextSDS. Retrieved from [Link]
Information Profiles on Potential Occupational Hazards: Trimethylbenzenes. (n.d.). CDC Stacks. Retrieved from [Link]
A Senior Application Scientist's Guide to the Proper Disposal of 1-N,1-N,2-trimethylbenzene-1,3-diamine
Authored for the Laboratory Professional This document provides a comprehensive, technically-grounded protocol for the safe handling and proper disposal of 1-N,1-N,2-trimethylbenzene-1,3-diamine. As a substituted aromati...
Author: BenchChem Technical Support Team. Date: April 2026
Authored for the Laboratory Professional
This document provides a comprehensive, technically-grounded protocol for the safe handling and proper disposal of 1-N,1-N,2-trimethylbenzene-1,3-diamine. As a substituted aromatic amine, this compound presents a significant hazard profile that necessitates rigorous adherence to safety and environmental regulations. This guide moves beyond mere procedural steps to explain the causality behind each recommendation, ensuring a culture of safety and compliance within your laboratory.
Hazard Profile and Inherent Risks
Understanding the "why" behind a protocol begins with a thorough risk assessment. 1-N,1-N,2-trimethylbenzene-1,3-diamine, like many aromatic amines, is a reactive and toxic substance. Its disposal procedure is dictated by its inherent chemical properties and associated hazards.
Aromatic amines as a class are recognized for their potential toxicity, and related compounds show a range of hazardous properties.[1] The primary risks associated with this compound and its isomers include acute toxicity, environmental damage, and physical hazards. It is crucial to recognize that improper disposal, such as drain disposal, can lead to significant harm to aquatic ecosystems and contaminate water sources.[2][3][4]
Table 1: GHS Hazard Classification for Structurally Similar Aromatic Amines
Hazard Class
Category
Hazard Statement
Acute Toxicity (Oral, Dermal, Inhalation)
Category 3 or 4
Harmful or Toxic if swallowed, in contact with skin, or if inhaled.[5]
Skin Corrosion/Irritation
Category 1B or 2
Causes severe skin burns, or causes skin irritation.[6]
Toxic or harmful to aquatic life with long-lasting effects.[6]
Note: This table is a synthesis of data from related trimethylbenzene and benzenediamine compounds. Always refer to the specific Safety Data Sheet (SDS) for the exact product in use.
Pre-Disposal: Safe Handling and Storage
Proper disposal begins with proper handling. The objective is to minimize exposure and prevent uncontrolled reactions from procurement to the point of waste generation.
Work Area & Personal Protective Equipment (PPE):
All handling of 1-N,1-N,2-trimethylbenzene-1,3-diamine must be performed in a well-ventilated area, preferably within a certified chemical fume hood.[6][10] This is critical to prevent inhalation of vapors.[10] Appropriate PPE is mandatory to prevent skin and eye contact.[2][6]
Table 2: Required PPE for Handling and Waste Segregation
Task
Gloves
Eye Protection
Protective Clothing
Respiratory Protection
Routine Handling & Weighing
Nitrile or other chemically-resistant gloves
Safety glasses with side shields or chemical splash goggles
Required if vapors/aerosols are generated outside a fume hood
| Spill Cleanup | Heavy-duty, chemically-resistant gloves | Chemical splash goggles and face shield | Disposable, chemically-resistant suit or coveralls | Air-purifying respirator with organic vapor cartridges |
Storage of Unused Product and Waste:
Store containers in a cool, dark, and well-ventilated area, away from heat, sparks, and open flames.[4][6] The compound must be segregated from incompatible materials, particularly strong oxidizing agents, as these can lead to violent reactions and create a fire or explosion hazard.[11] All containers, both for the pure substance and its waste, must be kept tightly sealed to prevent the release of fumes.[2][6]
Spill Management Protocol
Preparedness for accidental spills is a non-negotiable aspect of laboratory safety.[2]
For Small Spills (contained within a fume hood):
Absorb: Cover the spill with an inert absorbent material such as dry sand, vermiculite, or commercial spill pillows.[1][6]
Collect: Using spark-proof tools, carefully scoop the absorbed material into a designated, airtight container for hazardous waste.[6][7]
Decontaminate: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.
Ventilate: Allow the area to ventilate completely.
For Large Spills (outside of a fume hood):
Evacuate: Immediately alert personnel and evacuate the immediate danger area.[10]
Isolate: Prevent the spill from spreading and entering drains or waterways by creating dikes with sandbags or other containment materials.[1][4]
Ventilate & Control Ignition: Ensure the area is well-ventilated and eliminate all sources of ignition (open flames, sparks, hot surfaces).[4][6] Use only explosion-proof equipment for cleanup.[9]
Contact Professionals: For large spills, contact your institution's Environmental Health & Safety (EHS) department or an emergency response team immediately. Do not attempt to clean up a large spill without specialized training and equipment.
Step-by-Step Disposal Workflow
Disposal of 1-N,1-N,2-trimethylbenzene-1,3-diamine is a regulated process. Under no circumstances should this chemical or its containers be disposed of in standard trash or poured down the sanitary sewer.[2][8]
Step 1: Waste Characterization and Segregation
Characterize: This compound is a hazardous waste. It exhibits properties of toxicity and flammability.
Segregate: Maintain a dedicated, closed waste container specifically for this and other aromatic amine wastes. Keeping amine waste separate is crucial to prevent dangerous reactions with other chemical waste streams, such as acids or oxidizers.[2]
Step 2: Containerization and Labeling
Container: Use a chemically-compatible, leak-proof container with a secure, tight-fitting lid. The original product container can be used if it is in good condition.
Labeling: The container must be clearly and accurately labeled. The label should include:
The words "Hazardous Waste"
The full chemical name: "Waste 1-N,1-N,2-trimethylbenzene-1,3-diamine"
Store the sealed and labeled waste container in a designated satellite accumulation area or a central hazardous waste storage facility.
This area must be cool, well-ventilated, and secure, with secondary containment to capture any potential leaks.
Step 4: Professional Disposal
The only acceptable method of final disposal is through a licensed and certified hazardous waste disposal company.[2][10]
Contact your institution's EHS department to arrange for a scheduled pickup. They will manage the manifest and ensure regulatory compliance.
Likely disposal methods employed by the contractor include controlled chemical incineration in a facility equipped with afterburners and scrubbers to neutralize harmful combustion byproducts.[10]
Step 5: Documentation
Maintain meticulous records of waste disposal, including quantities, dates, and pickup manifests, as required by local and national regulations.[2]
Disposal Workflow Diagram
Caption: Decision workflow for the compliant disposal of aromatic amine waste.
References
Amine Disposal For Businesses - Collect and Recycle. (URL: )
SAFETY DATA SHEET for 1,2,3-Trimethylbenzene. (URL: )
New technology for the recycling of aromatic amine waste products and salts of heavy metals into a multi-purpose non-toxic - WIT Press. (URL: )
A Comprehensive Guide to the Safe Handling of 1-N,1-N,2-trimethylbenzene-1,3-diamine
This guide provides essential safety and logistical information for the handling and disposal of 1-N,1-N,2-trimethylbenzene-1,3-diamine (CAS: 2427-03-4), a chemical that requires meticulous handling due to its hazardous...
Author: BenchChem Technical Support Team. Date: April 2026
This guide provides essential safety and logistical information for the handling and disposal of 1-N,1-N,2-trimethylbenzene-1,3-diamine (CAS: 2427-03-4), a chemical that requires meticulous handling due to its hazardous properties. The following protocols are designed to empower researchers, scientists, and drug development professionals with the knowledge to work safely and effectively with this compound, ensuring personal safety and environmental protection.
Understanding the Risks: Hazard Identification and Analysis
1-N,1-N,2-trimethylbenzene-1,3-diamine is a multifaceted hazardous substance. A thorough understanding of its risks is the foundation of safe laboratory practices. The primary hazards associated with this compound are summarized in the table below.[1] The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for communicating these hazards.[1]
Table 1: GHS Hazard Classification for 1-N,1-N,2-trimethylbenzene-1,3-diamine
Hazard Class
Hazard Category
Pictogram
Signal Word
Hazard Statement
Acute Toxicity (Oral, Dermal, Inhalation)
Category 4
Warning
H302 + H312 + H332: Harmful if swallowed, in contact with skin or if inhaled
Skin Corrosion/Irritation
Category 1B
Danger
H314: Causes severe skin burns and eye damage
Specific Target Organ Toxicity (Single Exposure)
Category 3
Warning
H336: May cause drowsiness or dizziness
The corrosive nature of this aromatic amine dictates the necessity for stringent personal protective equipment protocols to prevent severe skin burns and eye damage.[1] Furthermore, its acute toxicity upon ingestion, skin contact, or inhalation underscores the importance of avoiding direct physical contact and ensuring adequate ventilation.[1]
Essential Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of Personal Protective Equipment (PPE) are non-negotiable when handling 1-N,1-N,2-trimethylbenzene-1,3-diamine. The following PPE is mandatory to mitigate the identified risks.
Eye and Face Protection: Chemical safety goggles are the minimum requirement.[2][3] Given the corrosive nature of the compound and the risk of splashes, a face shield should be worn in conjunction with goggles, especially when handling larger quantities or during procedures with a higher risk of splashing. This combination provides comprehensive protection against eye and face contact.
Skin Protection:
Gloves: Chemical-resistant gloves are essential. Nitrile gloves with a minimum thickness of 0.11 mm are a suitable option, but it is crucial to consult the glove manufacturer's compatibility chart for specific breakthrough times. Always inspect gloves for any signs of degradation or perforation before use and practice proper glove removal techniques to avoid contaminating your skin.
Protective Clothing: A chemically resistant lab coat is required. For procedures with a higher risk of significant skin exposure, a chemical-resistant apron or suit should be considered.
Respiratory Protection: All handling of 1-N,1-N,2-trimethylbenzene-1,3-diamine should be conducted in a certified chemical fume hood to minimize inhalation exposure.[3] If engineering controls are not sufficient to maintain exposure below occupational exposure limits, or during emergency situations, a NIOSH-approved respirator with organic vapor cartridges is necessary.[3]
Operational Plan: A Step-by-Step Guide to Safe Handling
A systematic approach to handling 1-N,1-N,2-trimethylbenzene-1,3-diamine is critical to ensure safety from preparation to disposal. The following workflow diagram and detailed steps outline a safe operational procedure.
Caption: Safe handling workflow for 1-N,1-N,2-trimethylbenzene-1,3-diamine.
Detailed Protocol:
Preparation:
Designate a Work Area: All work with 1-N,1-N,2-trimethylbenzene-1,3-diamine must be performed in a certified chemical fume hood.[3] Ensure the fume hood is functioning correctly and the sash is at the appropriate height.
Assemble Materials: Before starting, gather all necessary chemicals, solvents, glassware, and equipment. This minimizes the need to move in and out of the designated work area, reducing the risk of spreading contamination.
Emergency Preparedness: Ensure an eyewash station and safety shower are readily accessible.[3] Have appropriate spill cleanup materials for aromatic amines available.
Don PPE: Put on all required PPE as outlined in Section 2 before entering the designated work area.
Handling:
Weighing and Dispensing: Carefully weigh and dispense the chemical within the chemical fume hood. Use a disposable weighing boat to avoid cross-contamination.
Performing the Reaction: When conducting reactions, add reagents slowly to control the reaction rate and temperature. Use a closed or contained system whenever possible to prevent the release of vapors. Avoid generating aerosols.
Cleanup:
Decontamination: Thoroughly decontaminate all glassware and work surfaces that have come into contact with the chemical. Use an appropriate solvent to rinse surfaces and collect the rinsate as hazardous waste.
Waste Segregation: Segregate all waste streams.
Solid Waste: Contaminated gloves, weighing boats, and paper towels should be placed in a designated, sealed, and clearly labeled solid hazardous waste container.
Liquid Waste: Unused chemical, reaction mixtures, and solvent rinses should be collected in a sealed and clearly labeled liquid hazardous waste container. Do not mix incompatible waste streams.
Doffing PPE:
Remove PPE in a manner that avoids self-contamination. The generally recommended sequence is:
Gloves
Face shield
Goggles
Lab coat
Wash hands thoroughly with soap and water after removing all PPE.
The disposal of 1-N,1-N,2-trimethylbenzene-1,3-diamine and its associated waste must be handled with the utmost care to prevent environmental contamination. Aromatic amines can be toxic to aquatic life.[2]
Waste Collection: All waste containing 1-N,1-N,2-trimethylbenzene-1,3-diamine must be collected in designated, properly labeled, and sealed hazardous waste containers.[3]
Labeling: Waste containers must be clearly labeled with the words "Hazardous Waste" and a full description of the contents, including the name of the chemical and its approximate concentration.
Storage: Store hazardous waste in a designated, well-ventilated, and secure satellite accumulation area away from incompatible materials.
Disposal: Arrange for the disposal of hazardous waste through your institution's environmental health and safety office.[3] Do not dispose of this chemical down the drain or in the regular trash.
By adhering to these rigorous safety protocols, you can confidently and safely incorporate 1-N,1-N,2-trimethylbenzene-1,3-diamine into your research and development workflows, fostering a culture of safety and scientific excellence within your laboratory.
References
Safety data sheet. (2022, December 1). CPAChem. Retrieved from [Link]
N1,N1,N2-trimethylbenzene-1,2-diamine — Chemical Substance Information. (n.d.). NextSDS. Retrieved from [Link]